DSP-0509
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DSP-0509; DSP 0509; DSP0509; |
Origin of Product |
United States |
Foundational & Exploratory
DSP-0509: A Deep Dive into its Mechanism of Action in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-0509 (guretolimod) is a synthetic, small-molecule Toll-like receptor 7 (TLR7) agonist designed for systemic intravenous administration.[1] Its development addresses a critical need in cancer immunotherapy for potent, systemically delivered agents that can modulate the tumor microenvironment (TME) and overcome resistance to existing therapies. This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, cellular effects, and synergistic potential with other immunotherapeutic modalities.
This compound's primary mechanism involves the activation of TLR7, a key pattern-recognition receptor of the innate immune system primarily expressed in plasmacytoid dendritic cells (pDCs).[2][3] This activation triggers a cascade of downstream signaling, leading to the production of type I interferons (IFN-α) and other inflammatory cytokines.[3][4][5] This innate immune stimulation serves as a crucial bridge to the adaptive immune system, ultimately fostering a robust anti-tumor response.[6][7]
Physicochemical and Pharmacokinetic Properties
This compound has been engineered for high water solubility, enabling intravenous administration. A key characteristic is its rapid elimination from the body, with a short half-life, which may contribute to a favorable safety profile concerning systemic immune-related adverse effects.[3][6]
| Property | Value | Reference |
| Target | Toll-like receptor 7 (TLR7) | [1] |
| Agonistic Activity (human TLR7) | EC50 = 316 nM | [3][6] |
| Agonistic Activity (human TLR8) | EC50 > 10 µM | [3][6] |
| Half-life (T1/2) | 0.69 hours | [3][6] |
Core Mechanism of Action: From Innate to Adaptive Immunity
This compound's mechanism of action can be conceptualized as a multi-step process that initiates with innate immune activation and culminates in a potent and durable adaptive anti-tumor response.
TLR7 Activation and Innate Immune Stimulation
Upon intravenous administration, this compound binds to and activates TLR7 on pDCs.[2][3] This leads to the secretion of Type I interferons, particularly IFN-α.[3][6] This initial step is critical for initiating the anti-tumor immune cascade. The activation of TLR7 also stimulates other myeloid cells, such as dendritic cells (DCs) and macrophages.[7]
Enhancement of Antigen Presentation
The this compound-induced inflammatory milieu, rich in type I interferons, promotes the maturation and activation of antigen-presenting cells (APCs) like DCs.[4][5] This leads to increased expression of MHC class I molecules on tumor cells, making them more visible to the immune system.[3][6]
Activation and Proliferation of Effector T Cells
The enhanced antigen presentation and cytokine signaling stimulate the activation and proliferation of cytotoxic T lymphocytes (CTLs).[1][4] Preclinical studies have consistently shown that this compound treatment leads to a significant increase in the ratio of CD8+ T cells within the tumor.[3][6] Furthermore, it promotes the expansion of effector memory T cell populations (CD8+CD62L-CD127+), which are crucial for long-term anti-tumor immunity and preventing tumor relapse.[3][4][6] Mice that responded to combination therapy with this compound rejected re-challenged tumor growth, indicating the establishment of a durable immune memory.[3][6]
Modulation of the Tumor Microenvironment
This compound actively remodels the TME from an immunosuppressive ("cold") to an inflamed ("hot") state. This is achieved through several mechanisms:
-
Increased IFN-γ Signature Genes: Upregulation of IFN-γ and related genes like Ifng, Cxcl10, and Gzmb is observed in the TME following treatment.[2][6]
-
Recruitment of Immune Cells: The treatment enhances the infiltration of various immune cells, including cytotoxic T cells, into the tumor.[4][5]
-
Reduction of Myeloid-Derived Suppressor Cells (MDSCs): this compound has been shown to decrease the levels of polymorphonuclear MDSCs (PMN-MDSCs), a key immunosuppressive cell type in the TME.[2][6]
-
Macrophage Polarization: In combination therapies, this compound can promote a shift towards a pro-inflammatory M1-like macrophage phenotype.[7]
Synergistic Effects with Combination Therapies
The immunomodulatory effects of this compound make it a prime candidate for combination therapies, particularly with immune checkpoint inhibitors (ICIs) and radiation therapy.
Combination with Immune Checkpoint Inhibitors (anti-PD-1 and anti-CTLA-4)
Preclinical studies have demonstrated significant synergy when this compound is combined with anti-PD-1 or anti-CTLA-4 antibodies.[2][6] This combination leads to:
-
Enhanced Tumor Growth Inhibition: The combination therapy significantly suppresses tumor growth compared to either monotherapy alone, even in tumor models resistant to this compound monotherapy.[2][6]
-
Increased Effector T Cell Function: The combination further increases the population of CD8+ T cells expressing markers of activation and cytotoxicity, such as Gzmb, Prf1, Ctla4, and Icos.[7]
-
Conversion of "Cold" Tumors to "Hot" Tumors: The combination can induce an anti-tumor response in immunologically "cold" tumors with low baseline CD8+ T cell infiltration.[2][6]
Combination with Radiation Therapy
Combining this compound with radiation therapy (RT) has also shown enhanced anti-tumor activity.[8] This combination promotes:
-
Increased Cytotoxic T Lymphocyte (CTL) Activity: Spleen cells from mice treated with the combination showed increased tumor-lytic activity.[8]
-
Upregulation of Effector Molecules: The combination strongly increased the expression of anti-tumor effector molecules like Gzmb and Il12.[8]
-
Induction of Systemic Immunity: The combination therapy led to the rejection of re-challenged tumors, an effect that was dependent on CD8+ T cells.[8]
Preclinical Efficacy
The anti-tumor efficacy of this compound, both as a monotherapy and in combination, has been demonstrated in various syngeneic mouse tumor models. The response to this compound monotherapy has been associated with the baseline tumor characteristics, with better responses observed in tumors with high mutation rates and pre-existing CD8+ T cell infiltration.[2][6]
| Model | Treatment | Key Findings | Reference |
| CT26 (colorectal carcinoma) | This compound monotherapy | Significant tumor growth suppression. | [2][6] |
| This compound + anti-PD-1 | Significant enhancement of tumor growth inhibition compared to monotherapies. Increased CD8+ T cells and effector memory T cells. | [4][6] | |
| This compound + anti-CTLA-4 | Suppressed tumor growth and increased IFN-γ signature genes. | [2] | |
| This compound + Radiation | Enhanced anti-tumor activity and increased CTL activity. | [8] | |
| 4T1 (breast cancer) | This compound monotherapy | No significant tumor growth suppression (low mutation rate and CD8+ T cell infiltration). | [2][6] |
| This compound + anti-PD-1 | Significant tumor growth inhibition and increased expression of IFN-γ signature genes. | [2][6] | |
| LM8 (osteosarcoma) | This compound monotherapy | Suppressed primary tumor growth and the number of lung metastatic nodules. | [3][6] |
Experimental Protocols
In Vitro TLR7 Agonist Activity Assay
-
Objective: To determine the agonistic activity of this compound on human TLR7 and TLR8.
-
Methodology: In vitro reporter assay systems were used. Specific cell lines expressing human TLR7 or TLR8 and a reporter gene (e.g., luciferase) under the control of an NF-κB promoter were incubated with varying concentrations of this compound. The activation of the receptor leads to the expression of the reporter gene, which is then quantified to determine the EC50 value.[3][6]
In Vivo Syngeneic Mouse Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other agents.
-
Methodology: Tumor cells (e.g., CT26, 4T1, LM8) were implanted subcutaneously into immunocompetent syngeneic mice. Once tumors were established, mice were treated with this compound (administered intravenously), immune checkpoint inhibitors, and/or radiation therapy according to the study design. Tumor volume was measured regularly to assess treatment efficacy.[2][6][8]
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Objective: To characterize and quantify immune cell populations within the tumor microenvironment.
-
Methodology: Tumors were harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies specific for various immune cell markers (e.g., CD8, CD4, CD62L, CD127). The stained cells were then analyzed using a flow cytometer to identify and quantify different cell populations, such as CD8+ T cells and effector memory T cells.[3][6]
Gene Expression Analysis
-
Objective: To measure the expression of immune-related genes in tumor tissues.
-
Methodology: Tumor tissues were collected, and RNA was extracted. Gene expression profiling was performed using techniques such as qPCR arrays or nCounter analysis to measure the expression levels of genes associated with inflammation, T cell function, and antigen presentation (e.g., Ifng, Cxcl10, Gzmb).[2][4][6]
Single-Cell RNA Sequencing (scRNA-seq)
-
Objective: To perform an in-depth analysis of the effects of this compound on tumor-infiltrating lymphocytes at the single-cell level.
-
Methodology: TILs were isolated from tumors of treated and control mice. Single-cell suspensions were then processed for scRNA-seq to analyze the gene expression profiles of individual cells. This allows for the identification of different immune cell subsets and the characterization of their activation states and functional properties.[7]
Visualizing the Mechanism and Workflows
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for TIL analysis.
Conclusion
This compound is a promising systemically available TLR7 agonist that leverages the power of the innate immune system to drive a potent anti-tumor adaptive immune response. Its ability to activate pDCs, induce type I interferons, enhance antigen presentation, and promote the expansion of effector T cells provides a strong rationale for its use in cancer immunotherapy. The demonstrated synergy with immune checkpoint inhibitors and radiation therapy highlights its potential to overcome resistance and improve outcomes in a variety of cancer types. Ongoing and future clinical investigations will be crucial in further defining the therapeutic role of this compound in the evolving landscape of cancer treatment.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | this compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 5. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TLR7 agonist, this compound, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Guretolimod: A Selective TLR7 Agonist for Immuno-Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Guretolimod (B3322590), also known as DSP-0509, is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) with potent immunostimulatory and antineoplastic activities.[1] As a selective TLR7 agonist, guretolimod activates the innate immune system, leading to a cascade of downstream effects that culminate in a robust anti-tumor response. This technical guide provides a comprehensive overview of guretolimod, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols relevant to its evaluation.
Core Mechanism of Action
Guretolimod exerts its therapeutic effects by binding to and activating TLR7, an endosomal receptor predominantly expressed in plasmacytoid dendritic cells (pDCs), B cells, and monocytes.[1] Upon activation, TLR7 initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production and secretion of type I interferons (IFN-α/β) and a variety of pro-inflammatory cytokines and chemokines, including IL-6, IL-12, and TNF-α.[1][2]
The induction of type I interferons is a hallmark of TLR7 activation and plays a crucial role in the subsequent anti-tumor immune response.[1] Type I IFNs promote the maturation and activation of dendritic cells, enhance the cytotoxic activity of natural killer (NK) cells, and drive the differentiation and proliferation of tumor-specific cytotoxic T lymphocytes (CTLs).[1] This concerted activation of both the innate and adaptive immune systems leads to the effective recognition and elimination of cancer cells.
dot
Caption: Guretolimod-induced TLR7 signaling pathway.
Quantitative Data
In Vitro Activity
Guretolimod demonstrates potent and selective agonistic activity on both human and mouse TLR7. The table below summarizes the half-maximal effective concentrations (EC50) from in vitro reporter assays.
| Receptor | Assay System | EC50 (nM) | Reference |
| Human TLR7 | NF-κB/SEAP Reporter HEK293 cells | 515 | [1] |
| Mouse TLR7 | NF-κB/SEAP Reporter HEK293 cells | 33 | [1] |
| Human TLR8 | NF-κB/SEAP Reporter HEK293 cells | >10,000 | [1][3] |
In Vivo Cytokine Induction
Intravenous administration of guretolimod in mice leads to a rapid and transient induction of systemic cytokines and chemokines. The following table presents the plasma concentrations of key cytokines at different time points after a single intravenous bolus administration of 1 mg/kg guretolimod in CT26 tumor-bearing BALB/c mice.
| Cytokine/Chemokine | 2 hours (pg/mL) | 6 hours (pg/mL) | 24 hours (pg/mL) | Reference |
| IFN-α | ~1500 | ~200 | Baseline | [1] |
| IL-6 | ~8000 | ~1000 | Baseline | [1] |
| TNF-α | ~400 | ~50 | Baseline | [1] |
| MCP-1 (CCL2) | ~12000 | ~2000 | Baseline | [1] |
| IP-10 (CXCL10) | ~60000 | ~40000 | ~5000 | [1] |
Note: Baseline refers to levels comparable to vehicle-treated control animals.
In Vivo Anti-Tumor Efficacy
Guretolimod has demonstrated significant anti-tumor activity in various syngeneic mouse tumor models, both as a monotherapy and in combination with an anti-PD-1 antibody.
| Tumor Model | Treatment | Dosing Schedule | Outcome | Reference |
| LM8 Osteosarcoma | Guretolimod (1 mg/kg, i.v.) | Once weekly | Significant suppression of primary tumor growth and reduction in lung metastasis | [1] |
| CT26 Colon Carcinoma | Guretolimod (5 mg/kg, i.v.) | Once weekly | Significant tumor growth inhibition | [1] |
| CT26 Colon Carcinoma | Guretolimod (5 mg/kg, i.v.) + Anti-PD-1 (200 µ g/mouse , i.p.) | Guretolimod: Once weekly; Anti-PD-1: Twice weekly | Remarkable suppression of tumor growth compared to either monotherapy | [4] |
| 4T1 Breast Cancer | Guretolimod (5 mg/kg, i.v.) + Anti-PD-1 (200 µ g/mouse , i.p.) | Guretolimod: Once weekly; Anti-PD-1: Twice weekly | Significant enhancement of tumor growth inhibition | [1] |
Experimental Protocols
In Vitro TLR7 Reporter Assay
This protocol describes the methodology for assessing the TLR7 agonistic activity of guretolimod using HEK-Blue™ hTLR7 reporter cells. These cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
dot
Caption: Workflow for TLR7 reporter assay.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Guretolimod (this compound)
-
96-well flat-bottom plates
-
Spectrophotometer
Procedure:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 cells in a selective antibiotic medium as recommended by the supplier.
-
Cell Preparation: On the day of the assay, wash the cells and resuspend them in HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL.
-
Compound Preparation: Prepare serial dilutions of guretolimod in the appropriate vehicle (e.g., DMSO, then diluted in medium).
-
Plating: Add 20 µL of the guretolimod dilutions to the wells of a 96-well plate. Add 180 µL of the cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Detection: Measure the SEAP activity by reading the absorbance at 620-655 nm using a spectrophotometer.
-
Analysis: Plot the absorbance values against the corresponding guretolimod concentrations to generate a dose-response curve and calculate the EC50 value.
In Vivo Syngeneic Tumor Model and Efficacy Study
This protocol outlines the establishment of the CT26 colon carcinoma syngeneic mouse model and the subsequent evaluation of guretolimod's anti-tumor efficacy.
dot
Caption: Workflow for in vivo efficacy study.
Materials:
-
CT26 murine colon carcinoma cell line
-
BALB/c mice (6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Guretolimod (this compound) formulated for intravenous injection
-
Anti-PD-1 antibody or isotype control
-
Calipers
Procedure:
-
Cell Culture: Culture CT26 cells in complete medium until they reach the desired confluency.
-
Tumor Cell Implantation: Harvest the CT26 cells, wash them, and resuspend them in HBSS at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each BALB/c mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When the tumors reach an average volume of approximately 100 mm³, randomize the mice into different treatment groups (e.g., vehicle control, guretolimod monotherapy, anti-PD-1 monotherapy, combination therapy).
-
Dosing: Administer guretolimod intravenously and the anti-PD-1 antibody intraperitoneally according to the specified dosing schedule (e.g., guretolimod once weekly, anti-PD-1 twice weekly).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise the tumors for final weight measurement and further analysis, such as flow cytometry of tumor-infiltrating lymphocytes.
Intracellular Cytokine Staining for Flow Cytometry
This protocol details the steps for detecting intracellular cytokine production in immune cells (e.g., T cells from splenocytes or tumor-infiltrating lymphocytes) following stimulation.
Materials:
-
Single-cell suspension of immune cells
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixable viability dye
-
Antibodies for surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate the single-cell suspension with a stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours at 37°C.
-
Surface Staining: Wash the cells and stain with a fixable viability dye to exclude dead cells. Then, stain for surface markers by incubating with a cocktail of fluorescently conjugated antibodies.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular cytokines by incubating the fixed and permeabilized cells with fluorescently conjugated anti-cytokine antibodies.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the acquired data using flow cytometry analysis software to quantify the percentage of cytokine-producing cells within specific immune cell populations.
Conclusion
Guretolimod is a promising selective TLR7 agonist with a well-defined mechanism of action that translates to potent anti-tumor immunity in preclinical models. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers working to further characterize and advance this and other TLR7 agonists in the field of immuno-oncology. The synergistic effects observed with checkpoint inhibitors highlight the potential of guretolimod as a key component of combination cancer therapies.
References
- 1. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
The Immunostimulatory Landscape of DSP-0509: A Technical Guide to its Signaling Pathway in Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-0509 is a novel synthetic small molecule that has emerged as a potent and selective agonist of Toll-like receptor 7 (TLR7).[1] This technical guide provides an in-depth exploration of the this compound signaling pathway within dendritic cells (DCs), a critical component of the innate immune system. By activating these sentinel cells, this compound initiates a cascade of events that bridge innate and adaptive immunity, holding significant promise for cancer immunotherapy and other therapeutic areas. This document will detail the molecular mechanisms, present key quantitative data, outline relevant experimental protocols, and provide visual representations of the signaling cascade and experimental workflows.
Core Mechanism of Action: TLR7 Agonism
This compound functions as a selective agonist for TLR7, an endosomal pattern recognition receptor predominantly expressed in plasmacytoid dendritic cells (pDCs) and other myeloid cells.[2][3][4] Unlike other TLR7/8 agonists, this compound exhibits high selectivity for TLR7 with no significant agonistic activity on TLR8.[5][6] This specificity is crucial for eliciting a targeted immune response.
Quantitative Agonist Activity
The potency of this compound has been quantified through in vitro reporter assays. The half-maximal effective concentration (EC50) values demonstrate its significant activity on both human and murine TLR7.
| Receptor | Cell Line | EC50 (nM) |
| Human TLR7 | NF-kB/SEAP/293 | 515[5] |
| Human TLR7 | Not Specified | 316[6][7] |
| Murine TLR7 | NF-kB/SEAP/293 | 33[5] |
| Human TLR8 | NF-kB/SEAPorter HEK 293 | > 10,000[5][6] |
The this compound Signaling Cascade in Dendritic Cells
Upon binding to TLR7 within the endosome of a dendritic cell, this compound triggers a well-defined intracellular signaling pathway that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2][8][9] This cascade culminates in the activation of key transcription factors, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.
Signaling Pathway Diagram
Caption: this compound signaling pathway in dendritic cells.
Downstream Effects of this compound Activation in Dendritic Cells
The activation of the TLR7 signaling pathway by this compound in dendritic cells leads to a series of critical downstream events that orchestrate a potent anti-tumor immune response.
Cytokine and Chemokine Production
This compound induces the secretion of a variety of cytokines and chemokines. In vivo studies in mice have shown a marked increase in plasma levels of IFNα, TNFα, and IP-10 two hours after administration of this compound.[8] This effect was significantly attenuated in TLR7 knockout mice, confirming the TLR7-dependency of the response.[8]
| Cytokine/Chemokine | Effect of this compound Administration |
| IFNα | Significant increase[5][8] |
| TNFα | Significant increase[8] |
| IP-10 (CXCL10) | Significant increase[8] |
| IL-6 | Increase[5] |
| IL-12 | Increase[3] |
Upregulation of Co-stimulatory Molecules and Antigen Presentation
Activation by this compound leads to the maturation of dendritic cells, characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, and MHC class II molecules.[5][10] This enhanced antigen-presenting capacity is crucial for the priming of naive T cells and the initiation of an adaptive immune response.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
In Vitro Activation of Bone Marrow-Derived Dendritic Cells (BMDCs)
Objective: To assess the ability of this compound to activate and mature murine BMDCs in vitro.
Methodology:
-
Generation of BMDCs: Bone marrow cells are flushed from the femurs and tibias of mice and cultured in RPMI-1640 medium supplemented with 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF) and 20 ng/mL of IL-4 for 7-9 days to differentiate them into immature DCs.[10][11]
-
Stimulation: Immature BMDCs are then incubated with varying concentrations of this compound (e.g., 1 µM) for a specified period (e.g., 24-48 hours).[5][10]
-
Analysis of Maturation Markers: The expression of cell surface maturation markers (e.g., CD11c, CD80, CD86, MHC Class II) is analyzed by flow cytometry.[1][10][12]
-
Cytokine Measurement: The concentration of cytokines (e.g., IFNα, TNFα, IL-6, IL-12) in the culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA).[13][14][15]
Experimental Workflow for In Vitro BMDC Activation
Caption: Workflow for in vitro activation of BMDCs with this compound.
In Vivo Anti-Tumor Efficacy Studies
Objective: To evaluate the anti-tumor activity of this compound alone and in combination with other immunotherapies in mouse tumor models.
Methodology:
-
Tumor Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma, LM8 osteosarcoma) are subcutaneously implanted into immunocompetent mice.[3][5]
-
Treatment: Once tumors are established, mice are treated with this compound, typically administered intravenously (i.v.) at doses ranging from 1 to 5 mg/kg, often on a weekly schedule.[5] Combination therapy arms may include co-administration of immune checkpoint inhibitors like anti-PD-1 antibodies.[3][5]
-
Tumor Growth Monitoring: Tumor volume is measured regularly to assess the treatment efficacy.[5]
-
Immunophenotyping: At the end of the study, tumors and spleens may be harvested for analysis of tumor-infiltrating lymphocytes (TILs) and other immune cell populations by flow cytometry.[4]
Clinical Development
This compound is currently being investigated in a Phase 1/2 clinical trial (NCT03416335) in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.[16][17][18][19] The primary objectives of this study are to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), as well as to assess the preliminary efficacy of the combination therapy.[16]
Conclusion
This compound is a selective TLR7 agonist that potently activates dendritic cells through the MyD88-dependent signaling pathway. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, enhances antigen presentation, and ultimately drives a robust anti-tumor immune response. The preclinical data strongly support its further development, and the ongoing clinical trials will provide crucial insights into its therapeutic potential in oncology. The detailed understanding of its mechanism of action, as outlined in this guide, is fundamental for the rational design of combination therapies and the identification of predictive biomarkers for patient selection.
References
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. Regulation of TLR7/9 signaling in plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | this compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 11. Production of functional dendritic cells from mouse bone marrow | Biomedical Research and Therapy [bmrat.org]
- 12. Flow cytometry-assisted analysis of phenotypic maturation markers on an immortalized dendritic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. biomatik.com [biomatik.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. thestormriders.org [thestormriders.org]
- 18. A Study of this compound in Patients With Advanced Solid Tumors to Determine the Safety and the Pharmacokinetic Profile [clin.larvol.com]
- 19. Boston Biomedical Announces First Patient Dosed with Investigational Toll-like Receptor (TLR) 7 Agonist this compound in Phase 1 Trial of Patients with Advanced Solid Tumors Refractory to Standard Treatment [prnewswire.com]
The Role of DSP-0509 in Modulating the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-0509, a novel synthetic small molecule, functions as a potent and selective Toll-like receptor 7 (TLR7) agonist.[1][2] Its systemic availability allows for intravenous administration, representing a significant advantage over earlier locally administered TLR7 agonists.[3][4] this compound modulates the tumor microenvironment (TME) by activating the innate immune system, which in turn bridges to and enhances the adaptive immune response against cancer.[1][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the TME as demonstrated in preclinical studies, and detailed experimental protocols for key assays used in its evaluation.
Mechanism of Action: TLR7 Agonism
This compound exerts its immunostimulatory effects by binding to and activating TLR7, a pattern recognition receptor primarily expressed on the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and monocytes.[6][7] This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[1][6][8] The induction of type I IFNs is a critical step in the anti-tumor immune response, leading to the activation and maturation of dendritic cells (DCs), enhanced cytotoxic T-lymphocyte (CTL) activity, and increased expression of MHC class I molecules on tumor cells.[9][10]
Signaling Pathway
The binding of this compound to TLR7 initiates a signaling cascade that can be summarized as follows:
Caption: this compound activates TLR7 signaling leading to immune cell activation.
Modulation of the Tumor Microenvironment
Preclinical studies in various syngeneic mouse tumor models have demonstrated that this compound significantly alters the TME, shifting it from an immunosuppressive to an immunostimulatory state.
Effects on Immune Cell Populations
This compound treatment leads to a notable infiltration of various immune effector cells into the tumor. Single-cell RNA sequencing (scRNA-seq) of tumor-infiltrating lymphocytes (TILs) has provided a detailed picture of these changes.[11]
| Immune Cell Population | Effect of this compound Monotherapy | Effect of this compound + anti-PD-1 | Reference |
| CD8+ T cells | Increased infiltration and activation | Significant increase in effector-like CD8+ T cells | [6][9][11] |
| Effector Memory T cells | Expanded population in peripheral blood and tumor | Further expansion | [4][8] |
| NK cells | Expansion of population | Not specified | [11] |
| CD4+ T cells | Expansion of population | Not specified | [11] |
| Regulatory T cells (Tregs) | Increased presence | Combination with IDO1 inhibitor reduces infiltration | [11] |
| M1-like Macrophages | Increased polarization | Marked rise in M1-like macrophage cluster | [11] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased levels | Further decrease | [12] |
Effects on Gene Expression
Treatment with this compound, particularly in combination with immune checkpoint inhibitors, upregulates the expression of genes associated with an active anti-tumor immune response.
| Gene/Gene Signature | Effect of this compound Monotherapy | Effect of this compound + anti-PD-1/anti-CTLA-4 | Reference |
| IFN-γ signature genes (Ifng, Cxcl10, Gzmb) | Upregulation | Increased expression | [12] |
| Effector molecules (Gzmb, Prf1) | Upregulation in CD8+ T cells | Significant increase in expression in CD8+ T cells | [11] |
| Immune checkpoint molecules (Ctla4, Icos) | Upregulation in CD8+ T cells | Significant increase in expression in CD8+ T cells | [11] |
| Pro-inflammatory cytokines (Il12) | Increased expression | Strongly increased expression with radiation therapy | [13] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the in vivo efficacy and mechanism of action of this compound. These should be adapted based on specific experimental needs.
Syngeneic Mouse Tumor Model
This protocol describes the establishment of a tumor in an immunocompetent mouse to study the effects of immunotherapy.
Caption: Workflow for a syngeneic mouse model experiment.
Detailed Methodology:
-
Cell Culture: Murine tumor cell lines such as CT26 (colon carcinoma) or 4T1 (mammary carcinoma) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[10][14]
-
Cell Preparation: Cells are harvested during the logarithmic growth phase using trypsin-EDTA. They are then washed with sterile phosphate-buffered saline (PBS) and resuspended at a concentration of 2 x 10^6 cells/mL in PBS.[10]
-
Tumor Implantation: 100 µL of the cell suspension (2 x 10^5 cells) is injected subcutaneously into the flank of 6-8 week old female BALB/c mice.[10]
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. This compound is typically administered intravenously (i.v.) at a dose of 5 mg/kg once weekly.[11][15] For combination therapies, an anti-PD-1 antibody can be administered intraperitoneally (i.p.) at 200 µ g/mouse twice weekly.[11][15]
-
Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight and general health are also monitored.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period. Tumors are then excised for further analysis.
Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the isolation and analysis of immune cells from the TME.
Detailed Methodology:
-
Tumor Dissociation: Excised tumors are mechanically minced and then enzymatically digested using a cocktail of collagenase and DNase at 37°C to obtain a single-cell suspension.[10][16]
-
Cell Filtration and Red Blood Cell Lysis: The cell suspension is passed through a 70 µm cell strainer. If necessary, red blood cells are lysed using an ACK lysis buffer.[17]
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently-conjugated antibodies specific for various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD25, FoxP3, CD11b, Gr-1). A viability dye is included to exclude dead cells.
-
Intracellular Staining (Optional): For intracellular targets like FoxP3 or cytokines, cells are fixed and permeabilized before staining with specific antibodies.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Gating strategies are employed to identify and quantify different immune cell populations within the CD45+ leukocyte gate.[4][18]
qPCR Array for Gene Expression Analysis
This protocol is for analyzing the expression of a panel of genes within the TME.
Detailed Methodology:
-
RNA Extraction: Total RNA is extracted from homogenized tumor tissue using a suitable RNA isolation kit. RNA quality and quantity are assessed using a spectrophotometer or a bioanalyzer.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Array: The cDNA is mixed with a SYBR Green-based qPCR master mix and aliquoted into a 96- or 384-well qPCR array plate. Each well contains pre-dispensed primers for a specific gene of interest (e.g., genes related to inflammation, T-cell activation, or immunosuppression).[19][20][21]
-
Real-Time PCR: The plate is run on a real-time PCR instrument.
-
Data Analysis: The relative expression of each gene is calculated using the ΔΔCt method, normalizing to the expression of housekeeping genes.[21]
Conclusion
This compound is a promising systemic TLR7 agonist that effectively modulates the tumor microenvironment to promote a robust anti-tumor immune response. Its ability to increase the infiltration and activation of effector immune cells while decreasing immunosuppressive cell populations, especially in combination with immune checkpoint inhibitors, highlights its potential as a valuable component of cancer immunotherapy. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other immunomodulatory agents.
References
- 1. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anygenes.com [anygenes.com]
- 3. Frontiers | this compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 4. crownbio.com [crownbio.com]
- 5. Facebook [cancer.gov]
- 6. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 8. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
- 11. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TLR7 agonist, this compound, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor-infiltrating lymphocyte flow cytometry [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. qiagen.com [qiagen.com]
- 20. cdn.origene.com [cdn.origene.com]
- 21. P53-M Real-Time PCR Array for Multi-Gene Expression Profiling and Microarray Data Validation: RT2 Profiler PCR Array - PMC [pmc.ncbi.nlm.nih.gov]
The Toll-like Receptor 7 Agonist DSP-0509: A Deep Dive into its Mechanism of Action for Cancer Immunotherapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction: DSP-0509, also known as guretolimod, is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) that has demonstrated significant potential as an immunostimulatory agent for cancer therapy.[1] This technical guide provides an in-depth overview of the preclinical data supporting the induction of type I interferon and anti-tumor immunity by this compound, tailored for researchers, scientists, and drug development professionals.
This compound is a systemically available compound with a pyrimidine (B1678525) scaffold, distinguishing it from earlier imidazoquinoline-based TLR7 agonists.[2] Its mechanism of action is centered on the activation of TLR7, a key receptor in the innate immune system that recognizes single-stranded RNA viruses.[1][3] This activation triggers a cascade of downstream signaling, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn bridges the innate and adaptive immune responses to mount a robust anti-tumor attack.[1][4]
Core Mechanism: TLR7 Agonism and Downstream Signaling
This compound selectively activates human and murine TLR7, with no significant agonistic activity on TLR8.[2][5] This selectivity is attributed to its unique pyrimidine-based structure.[2] Upon binding to TLR7 within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs), this compound initiates a signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the robust secretion of type I interferons (IFN-α/β) and other inflammatory cytokines.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line/System | Value | Reference |
| TLR7 EC50 | Human | NF-κB/SEAP/293 cells | 316 nM - 515 nM | [2][5] |
| Murine | NF-κB/SEAP/293 cells | 33 nM | [2] | |
| TLR8 Agonistic Activity | Human | NF-κB/SEAP/293 cells | No activity up to 10 µM | [2][5] |
Table 2: In Vivo Pharmacokinetics and Cytokine Induction
| Parameter | Species | Model | Dose | Time Point | Finding | Reference |
| Half-life (T1/2) | Mouse | - | - | - | 0.69 hours | [5] |
| IFNα Induction | Mouse (Wild-type) | CT26 tumor-bearing | 5 mg/kg i.v. | 2 hours | Significant increase in plasma IFNα | [2] |
| Mouse (TLR7 KO) | - | 5 mg/kg i.v. | 2 hours | No IFNα induction | [2] | |
| Cytokine Profile | Mouse | CT26 tumor-bearing | 1 mg/kg i.v. | 2 hours | Increased plasma levels of IL-6, IL-10, IL-12p40, MCP-1, MIP-1α, MIP-1β, RANTES | [2] |
| 24 hours | Cytokine levels returned to baseline | [2] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound Monotherapy
| Mouse Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| LM8 | Osteosarcoma | 1 mg/kg i.v., weekly | Significant suppression of primary tumor growth and lung metastasis | [2] |
| CT26 | Colorectal Carcinoma | 5 mg/kg i.v., weekly | Significant tumor growth inhibition | [2] |
| 4T1 | Breast Cancer | Not specified | Weaker anti-tumor activity | [4] |
Table 4: Synergistic Anti-Tumor Efficacy of this compound Combination Therapies
| Combination Partner | Mouse Model | Dosing Regimen | Outcome | Reference |
| Anti-PD-1 Antibody | CT26 | This compound: 5 mg/kg i.v., weekly; Anti-PD-1: 200 µ g/mouse , biweekly | Significant enhancement of tumor growth inhibition compared to monotherapies. Increased effector memory T cells. | [2] |
| Anti-CTLA-4 Antibody | CT26 | Not specified | Synergistic anti-tumor efficacy and upregulation of effector memory T cells. | [4] |
| Radiation Therapy (RT) | CT26, LM8, 4T1 | This compound: weekly dosing | Enhanced anti-tumor activity compared to RT alone. Increased cytotoxic T lymphocyte (CTL) activity. | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro TLR7 Reporter Assay
-
Cell Culture: Maintain HEK293 cells stably expressing human TLR7 or TLR8 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Assay Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 104 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in assay medium.
-
Remove the culture medium and add the this compound dilutions to the cells.
-
Incubate for 19-24 hours at 37°C and 5% CO2.
-
Collect the supernatant and measure SEAP activity using a chemiluminescent substrate.
-
Calculate EC50 values from the dose-response curves.
-
In Vivo Mouse Tumor Models
-
Cell Lines and Animals: Use syngeneic mouse tumor cell lines such as CT26 (colorectal carcinoma), LM8 (osteosarcoma), and 4T1 (breast cancer). House female BALB/c or C57BL/6 mice (6-8 weeks old) under specific pathogen-free conditions.
-
Tumor Implantation:
-
Harvest tumor cells during their exponential growth phase and resuspend in sterile PBS.
-
Subcutaneously inject 1 x 105 to 5 x 105 cells in a volume of 100 µL into the flank of each mouse.
-
-
Treatment:
-
Begin treatment when tumors reach a palpable size (approximately 50-100 mm3).
-
Prepare this compound in a suitable vehicle (e.g., 2.5 mM glycine (B1666218) buffered solution, pH 10.2).
-
Administer this compound intravenously (i.v.) at the specified doses and schedules.
-
For combination studies, co-administer anti-PD-1 or anti-CTLA-4 antibodies intraperitoneally (i.p.) or apply local radiation therapy as per the study design.
-
-
Monitoring and Endpoint:
-
Measure tumor volume two to three times weekly using digital calipers (Volume = (Length x Width2) / 2).
-
Monitor body weight and clinical signs of toxicity.
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm3) or at the end of the study.
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion:
-
Excise tumors and mince them into small pieces.
-
Digest the tissue in a solution containing collagenase and DNase for 30-60 minutes at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Staining:
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Stain for viability using a live/dead stain.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, CD62L, CD127, etc.).
-
For intracellular staining (e.g., for transcription factors or cytokines), fix and permeabilize the cells before adding intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells, and then on specific immune cell populations.
-
Conclusion
This compound is a potent and selective TLR7 agonist that effectively induces type I interferon and promotes a robust anti-tumor immune response. Its systemic availability and favorable pharmacokinetic profile make it a promising candidate for cancer immunotherapy, particularly in combination with immune checkpoint inhibitors and radiation therapy. The preclinical data strongly support its continued clinical development for the treatment of various solid tumors. This guide provides a comprehensive overview of the key data and methodologies to aid researchers and drug developers in further exploring the therapeutic potential of this compound and other TLR7 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR7 agonist, this compound, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Data Sheet 1_this compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment.docx - Frontiers - Figshare [frontiersin.figshare.com]
The Intravenous TLR7 Agonist DSP-0509: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-0509, also known as guretolimod, is a synthetic, small-molecule Toll-like receptor 7 (TLR7) agonist designed for intravenous administration.[1] As a component of the innate immune system, TLR7 activation plays a crucial role in the recognition of single-stranded RNA viruses and the subsequent initiation of an immune response.[1][2] this compound is under investigation for its potential immunostimulatory and antineoplastic activities, with the aim of enhancing the body's immune response against solid tumors.[1] This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of intravenous this compound, intended to inform researchers and professionals in the field of drug development.
Pharmacokinetics
Preclinical studies in mouse models have provided initial insights into the pharmacokinetic profile of intravenously administered this compound. The compound is characterized by its rapid elimination from the body.
| Parameter | Value | Species | Dose | Administration | Source |
| Half-life (T1/2) | 0.69 hours | Mouse | 5 mg/kg | Intravenous | [1] |
Pharmacokinetic Profile of Intravenous this compound in a Preclinical Mouse Model
A preclinical study involving CT26 cell-bearing Balb/c mice investigated the pharmacokinetics of a single 5 mg/kg intravenous dose of this compound. Blood samples were collected at 5, 15, and 30 minutes, and at 1, 2, 6, and 24 hours post-administration. Plasma concentrations of this compound were quantified using liquid chromatography-mass spectrometry (LC-MS/MS). While specific values for Cmax (maximum plasma concentration) and AUC (area under the curve) are not publicly available, the study established a short half-life of 0.69 hours, indicating rapid clearance.[1]
A Phase 1/2 clinical trial (NCT03416335) was initiated to determine the safety and pharmacokinetic profile of this compound in patients with advanced solid tumors, administered as a constant rate IV infusion over 10 minutes.[3] However, detailed pharmacokinetic data from this trial are not yet publicly available. The trial was ultimately terminated due to a sponsor decision related to the changing landscape of the field.
Pharmacodynamics
The pharmacodynamic effects of this compound are centered on its selective agonist activity at TLR7. This interaction triggers a cascade of downstream signaling events, leading to a robust anti-tumor immune response.
Mechanism of Action: TLR7 Signaling Pathway
This compound functions as a selective agonist for human TLR7, with an EC50 of 316 nM, while showing no significant activity at TLR8 (EC50 > 10 µM).[1] Upon intravenous administration, this compound activates TLR7, which is primarily expressed in plasmacytoid dendritic cells (pDCs) within endosomes.[1] This activation initiates the MyD88-dependent signaling pathway, a critical component of the innate immune response.
The binding of this compound to TLR7 leads to the recruitment of the adaptor protein MyD88. This is followed by the formation of a complex with IRAK4, TRAF6, and IRAK1, which in turn activates NF-κB and phosphorylates IRF7. The activated NF-κB and phosphorylated IRF7 then translocate to the nucleus, inducing the expression of genes for pro-inflammatory cytokines and type I interferons (IFNs).[2]
In Vivo Pharmacodynamic Effects
The activation of the TLR7 pathway by this compound results in a variety of measurable downstream effects, including the induction of cytokines and the modulation of immune cell populations.
Intravenous administration of this compound in preclinical mouse models leads to a rapid and transient increase in systemic cytokine levels. In CT26-bearing mice treated with a 1 mg/kg intravenous dose, a notable increase in various cytokines and chemokines was observed at 2 hours post-administration, with levels returning to baseline by 24 hours.[4] A 5 mg/kg intravenous bolus in wild-type mice resulted in a significant increase in IFNα, TNFα, and IP-10 concentrations at 2 hours, an effect that was absent in TLR7 knockout mice, confirming the TLR7-dependent mechanism.[4]
| Cytokine/Chemokine | Effect | Time Point | Animal Model | Source |
| IFNα | Increased | 2 hours | Wild-type mice | [4] |
| TNFα | Increased | 2 hours | Wild-type mice | [4] |
| IP-10 | Increased | 2 hours | Wild-type mice | [4] |
| Various | Increased | 2 hours | CT26-bearing mice | [4] |
This compound has been shown to modulate the tumor microenvironment by inducing the expansion of various immune cell populations. Single-cell RNA sequencing of tumor-infiltrating lymphocytes (TILs) from a mouse tumor model revealed that this compound treatment led to an increase in Natural Killer (NK) cells, CD4+ T cells, and CD4+ regulatory T cells (Tregs).[2] In combination with an anti-PD-1 antibody, this compound significantly increased the cluster of CD8+ T cells expressing Gzmb, Prf1, Ctla4, and Icos.[2]
Experimental Protocols
This section details the methodologies employed in key preclinical studies to evaluate the pharmacokinetics and pharmacodynamics of intravenous this compound.
In Vivo Anti-Tumor Studies
Syngeneic mouse models were utilized to assess the anti-tumor efficacy of this compound. The following cell lines were implanted in the corresponding mouse strains:
-
CT26 (colorectal carcinoma): Subcutaneously into Balb/c mice.[5][6]
-
4T1 (mammary carcinoma): Into the mammary fat pads of Balb/c mice.[5][6]
-
LM8 (osteosarcoma): Subcutaneously into C3H/HeN mice.
-
Renca (renal cell carcinoma): Subcutaneously into Balb/c mice.
-
HM-1 (colon adenocarcinoma): Subcutaneously into B6C3F1 mice.[5][6]
Tumor cells (1 x 105 or 1 x 106 cells) were suspended in Hank's Balanced Salt Solution (HBSS) for implantation.[5][6] Treatment was initiated when tumors reached a volume of approximately 100 mm3.[5][6]
This compound was administered as a weekly intravenous bolus at doses of 1 or 5 mg/kg.[5][6] For in vivo studies, this compound was dissolved in a 2.5 mM glycine (B1666218) buffered solution at pH 10.2.[6]
TLR7 Agonist Activity Assay
The TLR7 agonist activity of this compound was evaluated using in vitro reporter assay systems.[1] While specific details of the reporter cell line and assay conditions are not fully described in the available literature, such assays typically involve a cell line engineered to express TLR7 and a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of a promoter that is activated by the TLR7 signaling pathway (e.g., an NF-κB responsive element). The EC50 value is determined by measuring the reporter gene activity across a range of this compound concentrations.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
To characterize the immune cell infiltrate within the tumor microenvironment, tumors were excised from mice, and single-cell suspensions were prepared for flow cytometry analysis.
Tumors were mechanically and enzymatically digested to obtain a single-cell suspension. A common procedure involves mincing the tumor tissue followed by incubation in a digestion buffer containing enzymes like collagenase and DNase. Red blood cells are then lysed, and the remaining cells are washed and prepared for staining.
The single-cell suspension is incubated with a cocktail of fluorescently-conjugated antibodies targeting specific cell surface and intracellular markers to identify different immune cell populations. A viability dye is used to exclude dead cells from the analysis. The stained cells are then analyzed on a flow cytometer to quantify the proportions of various immune cell subsets, such as CD4+ and CD8+ T cells, regulatory T cells, and NK cells.
Cytokine Measurement Assays
Systemic cytokine levels in response to this compound treatment were measured using enzyme-linked immunosorbent assay (ELISA) and Luminex assays.
Blood was collected from mice at various time points after intravenous administration of this compound. Plasma was separated by centrifugation and stored for analysis.
A sandwich ELISA is a common method for quantifying specific cytokines. The general steps include:
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Blocking: Non-specific binding sites are blocked with a protein solution (e.g., BSA or serum).
-
Sample Incubation: Plasma samples and a standard curve of the recombinant cytokine are added to the wells.
-
Detection: A biotinylated detection antibody that binds to a different epitope on the cytokine is added.
-
Signal Generation: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate.
-
Measurement: The absorbance is read on a plate reader, and the cytokine concentration in the samples is determined from the standard curve.
Conclusion
This compound is a potent and selective intravenous TLR7 agonist with a rapid pharmacokinetic profile, characterized by a short half-life in preclinical models. Its pharmacodynamic effects are driven by the activation of the TLR7 signaling pathway, leading to the induction of type I interferons and pro-inflammatory cytokines, and the modulation of the tumor immune microenvironment. These activities translate to anti-tumor efficacy in syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies. The data presented in this technical guide summarize the current public knowledge on the pharmacokinetics and pharmacodynamics of this compound, providing a valuable resource for researchers and clinicians in the field of oncology and immunotherapy. Further disclosure of clinical trial data will be crucial to fully understand the translational potential of this novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
Guretolimod's Impact on Cytotoxic T-Lymphocyte Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guretolimod (B3322590) (DSP-0509) is a synthetic agonist of Toll-like receptor 7 (TLR7) that has demonstrated significant potential in cancer immunotherapy. As a key component of the innate immune system, TLR7 activation on antigen-presenting cells (APCs) initiates a cascade of signaling events that bridge innate and adaptive immunity. This guide provides an in-depth technical overview of the mechanisms by which guretolimod influences the activation of cytotoxic T-lymphocytes (CTLs), a critical effector cell population in anti-tumor immunity. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and exploring the therapeutic potential of guretolimod.
Core Mechanism of Action: From Innate Immunity to CTL Activation
Guretolimod's primary mechanism of action involves the activation of TLR7, which is predominantly expressed in the endosomes of APCs such as dendritic cells (DCs) and macrophages. This activation is central to initiating a robust anti-tumor immune response, which culminates in the enhanced function of CTLs.
Upon administration, guretolimod is recognized by TLR7 within APCs, triggering a MyD88-dependent signaling pathway. This intracellular cascade leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). The activation of these transcription factors results in the production and secretion of type I interferons (IFN-α/β) and a range of pro-inflammatory cytokines and chemokines.
This altered cytokine milieu has several profound effects on the subsequent adaptive immune response:
-
Enhanced Antigen Presentation: The activation of APCs leads to the upregulation of major histocompatibility complex (MHC) class I and II molecules, as well as co-stimulatory molecules like CD80 and CD86. This enhanced antigen presentation machinery more effectively primes naive CD8+ T cells, driving their differentiation into cytotoxic effectors.
-
CTL Proliferation and Survival: The cytokine environment shaped by guretolimod, particularly the presence of type I interferons, promotes the proliferation and survival of antigen-specific CD8+ T cells.
-
Enhanced CTL Effector Function: Guretolimod-activated APCs, through cytokine secretion and direct cell-to-cell contact, stimulate CTLs to enhance their cytotoxic capacity.
Quantitative Impact on Cytotoxic T-Lymphocyte Activation
Several preclinical studies have demonstrated the potent effects of guretolimod, often in combination with other immunotherapies, on the activation and function of CTLs. The following tables summarize the key quantitative findings from these studies.
| Parameter | Treatment Group | Observation | Source(s) |
| Cytotoxic Effector Molecule Expression | Guretolimod (this compound) + anti-PD-1 antibody | Significantly increased cluster of CD8+ T cells expressing Granzyme B (Gzmb) and Perforin (Prf1) in tumor-infiltrating lymphocytes. | [1] |
| Guretolimod (this compound) + Radiation Therapy | Strongly increased expression of Granzyme B (Gzmb) in tumor-derived mRNA. | [2][3] | |
| CTL-Mediated Cytotoxicity | Guretolimod (this compound) + Radiation Therapy | Increased tumor lytic activity of spleen cells, as measured by a chromium-release cytotoxicity assay. This effect was dependent on CD8+ T cells. | [2][3] |
| CTL Infiltration and Phenotype | Guretolimod (this compound) + anti-PD-1 antibody | Enhanced infiltration of cytotoxic T cells into the tumor microenvironment. | [4] |
| Guretolimod (this compound) + anti-PD-1 antibody or anti-CTLA-4 antibody | Expansion of effector memory T cells in both peripheral blood and tumors. | [4] | |
| Guretolimod (this compound) + Radiation Therapy | Increased levels of cytotoxic T lymphocytes (CTLs) in the spleens of completely cured mice. | [2][3] | |
| Guretolimod (this compound) + Radiation Therapy | Increased levels of splenic effector memory CD8 T cells. | [2][3] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved in guretolimod-mediated CTL activation, the following diagrams have been generated using the DOT language.
References
- 1. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR7 agonist, this compound, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLR7 agonist, this compound, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
The Immunotherapeutic Potential of DSP-0509: A Technical Overview of its Antineoplastic Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical antineoplastic activities of DSP-0509, a systemically available small molecule agonist of Toll-like receptor 7 (TLR7). By activating the innate immune system, this compound initiates a cascade of anti-tumor immune responses, demonstrating significant therapeutic potential both as a monotherapy and in combination with other immunomodulatory agents. This document synthesizes key findings from preclinical studies, detailing the compound's mechanism of action, experimental protocols for its evaluation, and quantitative data from various in vivo and in vitro models.
Core Mechanism of Action: TLR7 Agonism and Immune Activation
This compound functions as a potent TLR7 agonist.[1][2][3][4][5][6] TLR7, an endosomal pattern recognition receptor, is primarily expressed by immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. Upon binding to this compound, TLR7 triggers a signaling cascade mediated by the adaptor protein MyD88. This leads to the activation of transcription factors, including NF-κB and IRF7, culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines like TNF-α and IP-10.[4] This innate immune activation is a critical first step in bridging to a robust adaptive anti-tumor response.[7]
The systemic administration of this compound leads to a rapid and transient induction of these cytokines.[4][8] This systemic immune activation is crucial for its efficacy against both primary and metastatic tumors, a key advantage over locally administered TLR7 agonists.[4] The anti-tumor effects of this compound are critically dependent on the subsequent activation and infiltration of adaptive immune cells, particularly CD8+ cytotoxic T lymphocytes (CTLs), into the tumor microenvironment.[4]
Preclinical Antineoplastic Activities: In Vivo Efficacy
The anti-tumor efficacy of this compound has been demonstrated in various syngeneic mouse models. As a monotherapy, intravenously administered this compound has shown significant tumor growth inhibition in models such as the CT26 colon carcinoma, LM8 osteosarcoma, and 4T1 breast cancer models.[4][5][6] The efficacy of this compound monotherapy is often correlated with the baseline level of CD8+ T cell infiltration in the tumor, suggesting that a pre-existing, albeit suppressed, anti-tumor immune response is beneficial.[4]
Combination Therapies: Synergistic Enhancement of Anti-Tumor Immunity
The true potential of this compound appears to lie in its synergistic effects when combined with other cancer therapies.
-
Immune Checkpoint Inhibitors (ICIs): Combination with anti-PD-1 and anti-CTLA-4 antibodies significantly enhances tumor growth inhibition compared to either agent alone.[4] This combination promotes the expansion of effector memory T cells in both the periphery and the tumor, leading to durable anti-tumor responses and rejection of tumor rechallenge.[4] Single-cell RNA sequencing (scRNA-seq) has revealed that the combination of this compound and anti-PD-1 increases the population of CD8+ T cells expressing effector molecules like Granzyme B (Gzmb) and Perforin (Prf1), as well as markers of activation like CTLA4 and ICOS.[2] Furthermore, this combination therapy promotes a shift towards a more pro-inflammatory M1-like macrophage phenotype within the tumor microenvironment.[2]
-
IDO1 Inhibitors: While this compound can increase the proportion of regulatory T cells (Tregs) in the tumor, it also mitigates their suppressive function.[2] To counteract the increase in Treg numbers, this compound has been combined with an Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, epacadostat. This combination effectively reduces Treg infiltration and enhances anti-tumor activity.[2]
-
AXL Inhibitors: The receptor tyrosine kinase AXL is implicated in immunosuppression. Combining this compound with an AXL inhibitor has been shown to augment the anti-tumor phenotype of myeloid cells.[1] In vitro, the AXL inhibitor enhanced this compound-stimulated TNF-α secretion from bone marrow-derived macrophages while reducing the secretion of the immunosuppressive cytokine IL-10.[2]
-
Radiation Therapy: The combination of this compound with radiation therapy has demonstrated enhanced anti-tumor activity.[6] This combination upregulates the activity of CTLs and the expression of effector molecules within the tumor.[6]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies on this compound.
| Monotherapy Efficacy in Syngeneic Mouse Models | |||
| Model | This compound Dose | Primary Outcome | Reference |
| LM8 Osteosarcoma | 1 mg/kg, i.v., once weekly | Significant suppression of tumor growth | [4] |
| CT26 Colon Carcinoma | 5 mg/kg, i.v., once weekly | Significant suppression of tumor growth | [7] |
| 4T1 Breast Cancer | Not specified | Tumor growth inhibition | [7] |
| Combination Therapy Efficacy in CT26 Colon Carcinoma Model | |||
| Combination | This compound Dose | Primary Outcome | Reference |
| This compound + anti-PD-1 Ab | 5 mg/kg, i.v., once weekly | Significantly enhanced tumor growth inhibition vs. monotherapy | [4] |
| This compound + anti-CTLA-4 Ab | 5 mg/kg, i.v., weekly | Significant tumor growth inhibitory activity | [4] |
| This compound + IDO1 Inhibitor (Epacadostat) | 5 mg/kg, i.v., once weekly | Enhanced anti-tumor activity | [2] |
| This compound + Radiation Therapy | 5 mg/kg, i.v., once weekly | Enhanced anti-tumor activity | [6] |
| Immunomodulatory Effects of this compound | |||
| Finding | Model/System | Key Result | Reference |
| Increased CD8+ T cells and effector memory T cells | CT26 model (in combination with anti-PD-1) | Significantly increased in TILs | [4][7] |
| Increased NK cells, CD4+ T cells, and Tregs | CT26 model (scRNA-seq) | Expansion of these immune cell populations | [2] |
| Increased M1-like macrophages | CT26 model (in combination with anti-PD-1) | Marked rise in this cluster | [2] |
| Increased IFNα, TNFα, and IP-10 | Wild-type mice | Marked increases in blood 2h post-administration | [4] |
| Counteracts Treg suppression | In vitro co-culture | Increased proliferation of CD4+ T cells | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Anti-Tumor Studies in Syngeneic Mouse Models
-
Cell Lines and Culture: CT26, 4T1, and LM8 tumor cell lines are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.
-
Animal Models: 6- to 10-week-old female BALB/c or C3H mice are used. All animal studies are conducted in compliance with institutional animal ethics guidelines.
-
Tumor Implantation: Tumor cells (typically 1 x 10^6 for CT26 and 4T1, and 2.5 x 10^6 for LM8) are suspended in Hank's Balanced Salt Solution (HBSS) and implanted subcutaneously into the flank of the mice.[2][4] For the 4T1 model, cells are implanted into the mammary fat pads.[2]
-
Treatment Administration: When tumors reach a predetermined size (e.g., approximately 100 mm³), mice are randomized into treatment groups.[2][4] this compound is dissolved in a 2.5 mM glycine (B1666218) buffered solution (pH 10.2) and administered intravenously (i.v.) as a bolus, typically once a week.[2][3] Doses ranging from 1 to 5 mg/kg have been reported.[2][4] Combination agents (e.g., anti-PD-1 antibodies) are administered according to their own established protocols, often intraperitoneally (i.p.).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²)/2.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., Dunnett's test or Tukey's test) are used to compare treatment groups.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Excision and Digestion: Tumors are excised from euthanized mice and mechanically minced. The minced tissue is then enzymatically digested using a cocktail of collagenase and DNase to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD25, Foxp3, CD62L, CD127). A viability dye is included to exclude dead cells from the analysis.
-
Data Acquisition: Stained cells are analyzed using a multi-color flow cytometer.
-
Data Analysis: The acquired data is analyzed using flow cytometry software to identify and quantify different immune cell populations within the tumor.
Single-Cell RNA Sequencing (scRNA-seq) of TILs
-
TIL Isolation: CD45+ cells (immune cells) are isolated from the tumor single-cell suspension using magnetic-activated cell sorting (MACS).
-
Library Preparation: The isolated CD45+ cells are processed through a single-cell library preparation platform (e.g., 10x Genomics Chromium).
-
Sequencing: The generated libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing data is processed using a bioinformatics pipeline to perform cell clustering, cell type annotation, and differential gene expression analysis. Uniform Manifold Approximation and Projection (UMAP) is used for visualization of cell populations.[2]
Visualizations
Signaling Pathway of this compound
References
- 1. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 4. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 6. TLR7 agonist, this compound, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
The Immunomodulatory Effect of DSP-0509 on Macrophage Polarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of DSP-0509, a selective Toll-like receptor 7 (TLR7) agonist, on the polarization of macrophages. It is designed to be a comprehensive resource, detailing the molecular mechanisms, experimental protocols, and quantitative data associated with this compound's capacity to shift macrophages from an anti-inflammatory (M2) to a pro-inflammatory (M1) phenotype. This immunomodulatory property is of significant interest in the field of immuno-oncology, where reprogramming tumor-associated macrophages (TAMs) is a promising therapeutic strategy.
Core Mechanism of Action: TLR7 Agonism
This compound functions as an agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2] TLR7 is predominantly expressed in the endosomes of various immune cells, including macrophages.[3] Upon binding to its ligand, such as this compound, TLR7 initiates a downstream signaling cascade that leads to the activation of transcription factors, ultimately altering gene expression and cellular function.
The primary signaling pathway activated by TLR7 is the MyD88-dependent pathway. This cascade involves the recruitment of the adaptor protein MyD88, which in turn recruits and activates interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 then phosphorylates and activates other kinases, leading to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). The activation of these transcription factors is pivotal in driving the expression of pro-inflammatory cytokines and co-stimulatory molecules characteristic of M1 macrophages.
Interestingly, the signaling through the TLR7 pathway is subject to negative regulation by the AXL receptor tyrosine kinase. AXL activation can suppress TLR-mediated inflammation, suggesting a feedback loop that modulates the intensity and duration of the immune response.[1]
Quantitative Data on Macrophage Polarization by this compound
The following tables summarize the quantitative effects of this compound on macrophage polarization, focusing on key M1 and M2 markers and cytokine production.
Table 1: Effect of this compound on Cytokine Secretion by Bone Marrow-Derived Macrophages (BMDMs)
| Treatment Group | TNFα Secretion (pg/mL) | IL-10 Secretion (pg/mL) |
| Vehicle Control | Undetectable | Undetectable |
| This compound | Increased | Increased |
| This compound + TP-0903 (AXL Inhibitor) | Significantly Increased | Markedly Reduced |
Data is a qualitative summary from a study where absolute values were not provided in the abstract. The study indicated that this compound alone increased both TNFα and IL-10, while the combination with an AXL inhibitor further enhanced TNFα and reduced IL-10 secretion, suggesting a shift towards a more potent M1 phenotype.[1]
Table 2: Effect of this compound on Human Monocyte-Derived M2 Macrophages
| Treatment (1 µM) | TNFα Production (relative to control) | CD206 Expression (relative to control) |
| This compound | Increased | Not specified |
| 5DEX-0509R (Dextran-conjugated this compound) | Increased | Not specified |
This table is based on a study that demonstrated increased TNFα production in human monocyte-derived M2 macrophages upon stimulation with 1 µM this compound.[3][4] While the study mentions targeting CD206-high M2-type macrophages, specific quantitative data on the change in CD206 expression upon this compound treatment was not provided in the available text.[3]
Experimental Protocols
Protocol 1: In Vitro Polarization of Murine Bone Marrow-Derived Macrophages (BMDMs) with this compound
This protocol details the differentiation of murine bone marrow cells into macrophages and their subsequent polarization using this compound.
Materials:
-
Bone marrow cells isolated from mice
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Recombinant murine M-CSF (Macrophage Colony-Stimulating Factor)
-
This compound
-
TP-0903 (AXL inhibitor, optional)
-
96-well cell culture plates
-
ELISA kits for mouse TNFα and IL-10
Procedure:
-
Isolation and Differentiation of BMDMs:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in DMEM supplemented with M-CSF (e.g., 10 ng/mL) for 6 days to differentiate them into BMDMs.[1]
-
-
Macrophage Polarization:
-
Analysis of Cytokine Production:
-
Collect the culture supernatants.
-
Quantify the concentrations of TNFα and IL-10 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Flow Cytometry Analysis of Macrophage Polarization Markers
This protocol outlines the procedure for analyzing the expression of M1 and M2 surface markers on macrophages treated with this compound using flow cytometry.
Materials:
-
Polarized macrophages (from Protocol 1 or other sources)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32 antibody)
-
Fluorescently conjugated antibodies against macrophage markers:
-
M1 marker: CD86
-
M2 marker: CD206 (Mannose Receptor)
-
General macrophage markers: F4/80, CD11b
-
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Gently detach the adherent macrophages from the culture plate.
-
Wash the cells with FACS buffer.
-
-
Staining:
-
Block Fc receptors by incubating the cells with an anti-CD16/32 antibody.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against F4/80, CD11b, CD86, and CD206.
-
Incubate in the dark at 4°C for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Gate on the macrophage population (e.g., F4/80+, CD11b+) and analyze the expression levels of CD86 and CD206 to determine the M1/M2 polarization state.
-
Visualizations: Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Macrophages```dot
Caption: Workflow for studying this compound's effect on BMDM polarization.
References
- 1. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Tumor-Associated Macrophages with the Immune-Activating Nanomedicine for Achieving Strong Antitumor Activity with Rapid Clearance from the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Dichotomous Influence of DSP-0509 on Regulatory T Cells in the Tumor Microenvironment: A Technical Overview
For Immediate Distribution
OSAKA, Japan – December 16, 2025 – This technical guide provides an in-depth analysis of DSP-0509, a novel systemic Toll-like receptor 7 (TLR7) agonist, and its complex interactions with regulatory T cells (Tregs) within the tumor microenvironment (TME). This document is intended for researchers, scientists, and drug development professionals engaged in the field of immuno-oncology.
This compound activates innate immune cells, such as dendritic cells (DCs) and macrophages, leading to downstream activation of adaptive immunity, which is crucial for anti-tumor responses.[1][2] While its primary mechanism involves the stimulation of cytotoxic T lymphocytes (CTLs), its effects on the immunosuppressive Treg population are multifaceted and present both challenges and opportunities for combination therapies.[3][4]
Core Findings: A Paradoxical Effect on Treg Populations
Recent studies have elucidated a paradoxical role for this compound in modulating Treg populations. While in vitro experiments demonstrate a clear inhibitory effect on Treg differentiation and function, in vivo studies using mouse tumor models have consistently shown that systemic administration of this compound leads to an expansion of Tregs within the tumor.[1][2][5]
This observation has significant implications for its clinical application, suggesting that while this compound monotherapy can activate potent anti-tumor immune responses, its efficacy may be hampered by a concurrent increase in immunosuppressive Tregs. This has led to the exploration of combination strategies designed to mitigate this effect and enhance overall anti-tumor activity.[1][2]
Quantitative Analysis of this compound's Impact on Tregs
The following tables summarize the key quantitative data from preclinical studies, highlighting the differential effects of this compound on Tregs in vitro and in vivo.
Table 1: In Vitro Effects of this compound on Treg Differentiation and Function
| Experimental System | Treatment Group | Outcome Measure | Result | Citation |
| Co-culture of mouse CD4+ T cells and CD11c+ DCs with TGFβ | Control | % of CD4+ T cells differentiated into Tregs | ~10% | [2][5] |
| This compound | % of CD4+ T cells differentiated into Tregs | Significant reduction vs. Control | [2][5] | |
| Co-culture of splenic Tregs and CD4+ T cells | Tregs + anti-CD3 Ab | CD4+ T cell proliferation | Reduced | [2] |
| Tregs + anti-CD3 Ab + this compound | CD4+ T cell proliferation | Increased vs. Treg co-culture | [2] |
Table 2: In Vivo Effects of this compound on Tumor-Infiltrating Tregs
| Mouse Model | Treatment Group | Cell Population Analyzed | Key Finding | Citation |
| CT26 Tumor-Bearing Mice | This compound Monotherapy | Tumor-Infiltrating Lymphocytes (scRNA-seq) | Expansion of CD4+ Treg population | [1][2][5] |
| CT26 Tumor-Bearing Mice | This compound + IDO1 Inhibitor | Tumor-Infiltrating Lymphocytes | Effective reduction in Treg infiltration | [1][2][5] |
| CT26 and 4T1 Models | This compound + anti-PD-1 Antibody | Tumor-Infiltrating Lymphocytes | No change in the percentage of Tregs | [3][6] |
Signaling Pathways and Logical Frameworks
The following diagrams illustrate the key pathways and experimental logic described in the literature.
Figure 1: this compound activates the TLR7 signaling pathway in APCs.
Figure 2: Workflow for assessing Treg suppressive function in vitro.
Figure 3: Rationale for combining this compound with an IDO1 inhibitor.
Detailed Experimental Protocols
In Vivo Mouse Tumor Models and Pharmacodynamic Analysis
-
Animal Models: BALB/c mice are typically used for the CT26 colon carcinoma model.
-
Tumor Cell Implantation: 1 x 106 CT26 cells are injected subcutaneously into the flank of the mice.
-
Treatment Regimen: Once tumors are established (e.g., 50-100 mm³), this compound is administered systemically (e.g., intravenously) at a specified dose, such as 5 mg/kg, once weekly.[2] For combination studies, an IDO1 inhibitor (e.g., epacadostat) or an anti-PD-1 antibody is co-administered.[1][2]
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Pharmacodynamic Analysis: At the study endpoint, tumors are harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry or single-cell RNA sequencing (scRNA-seq) to characterize the immune cell infiltrate, including the frequency and phenotype of CD4+, CD8+, and Treg (CD4+FoxP3+) populations.[1][2]
In Vitro Treg Differentiation Assay
-
Cell Isolation: Naive CD4+ T cells (CD4+CD62L+CD44-) are isolated from the spleens of mice using magnetic-activated cell sorting (MACS). CD11c+ dendritic cells are also isolated.
-
Co-culture: 5 x 104 naive CD4+ T cells are co-cultured with 2.5 x 104 CD11c+ DCs in 96-well plates.
-
Differentiation Conditions: The culture medium is supplemented with anti-CD3 antibody (1 µg/mL) and TGFβ (5 ng/mL) to induce Treg differentiation.
-
Treatment: this compound is added to the treatment group at a specified concentration.
-
Analysis: After 3-4 days of culture, cells are stained for CD4 and FoxP3 and analyzed by flow cytometry to determine the percentage of CD4+ cells that have differentiated into Tregs.[2][5]
Treg Suppression Assay
-
Cell Isolation: CD4+CD25+ Tregs and CD4+CD25- conventional T cells (Tconv) are isolated from spleens. Tconv cells are labeled with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture: Labeled Tconv cells are cultured with anti-CD3/CD28 beads in the presence or absence of Tregs at various Tconv:Treg ratios (e.g., 1:1, 2:1, 4:1).
-
Treatment: this compound is added to designated wells.
-
Analysis: After 72 hours, the dilution of the CFSE dye in the Tconv population is measured by flow cytometry. A reduction in CFSE dilution indicates inhibition of proliferation. The ability of this compound to restore proliferation in the presence of Tregs is quantified.[2]
Conclusion and Future Directions
This compound is a potent TLR7 agonist that robustly activates anti-tumor immunity. However, its concomitant induction of Tregs in the tumor microenvironment presents a significant clinical hurdle. The data strongly suggest that the full therapeutic potential of this compound will be realized through rationally designed combination strategies. Combining this compound with agents that deplete or inhibit the function of Tregs, such as IDO1 inhibitors, offers a promising approach to tip the balance in the TME towards a more effective anti-tumor response.[1][2] Further research is warranted to fully understand the mechanism behind the in vivo expansion of Tregs and to explore other combination partners that can synergize with this compound's immunostimulatory effects.
References
- 1. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 4. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 6. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Guretolimod (DSP-0509) in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guretolimod (DSP-0509) is a synthetic, systemically available small molecule agonist of Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor primarily expressed on immune cells such as dendritic cells (DCs), macrophages, and B cells. Upon activation, it initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, including type I interferons, and the subsequent activation of both innate and adaptive immunity. This technical guide provides a comprehensive overview of the preclinical data and methodologies used to evaluate the anti-tumor activity of Guretolimod in solid tumor models.
Mechanism of Action: TLR7 Signaling Pathway
Guretolimod activates the TLR7 pathway within the endosomes of immune cells. This activation triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and IRF7. This, in turn, results in the transcription of genes encoding type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. These mediators enhance the maturation and antigen-presenting capacity of dendritic cells, promote the activation and proliferation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), and can modulate the tumor microenvironment to be more conducive to an anti-tumor immune response.
Quantitative Preclinical Data
The preclinical efficacy of Guretolimod has been evaluated in various syngeneic mouse tumor models, both as a monotherapy and in combination with other anti-cancer agents. The data consistently demonstrates its ability to inhibit tumor growth and modulate the tumor immune microenvironment.
Table 1: Monotherapy Anti-Tumor Efficacy of Guretolimod
| Tumor Model | Mouse Strain | Guretolimod Dose & Schedule | Tumor Growth Inhibition (TGI) | Key Findings |
| CT26 (colorectal) | BALB/c | 5 mg/kg, i.v., once weekly | Significant TGI | Efficacy correlated with high baseline CD8+ T cell infiltration.[1] |
| LM8 (osteosarcoma) | C3H | 1 mg/kg, i.v., once weekly | Significant TGI of primary tumor and reduced lung metastasis | T-cell dependent anti-tumor effects were critical for efficacy.[2][3] |
| 4T1 (breast) | BALB/c | 1 mg/kg, i.v., once weekly | No significant TGI as monotherapy | Low baseline CD8+ T cell infiltration.[4][5] |
Table 2: Combination Therapy Anti-Tumor Efficacy of Guretolimod
| Tumor Model | Combination Agent | Guretolimod Dose & Schedule | Key Findings |
| CT26 | Anti-PD-1 Ab | 5 mg/kg, i.v., once weekly | Significantly enhanced TGI compared to either monotherapy.[2][3][5] Increased effector-like CD8+ T cells.[5] |
| CT26 | Anti-CTLA-4 Ab | Not specified | Synergistic anti-tumor efficacy and upregulation of effector memory T cells.[3] |
| CT26, LM8, 4T1 | Radiation Therapy | Not specified | Enhanced anti-tumor activity in all models.[6] Increased tumor lytic activity of spleen cells.[6] |
| 4T1 | AXL Inhibitor (TP-0903) | 1 mg/kg, i.v., once weekly | Stronger TGI than TP-0903 alone.[4][5] |
| CT26 | IDO1 Inhibitor | Not specified | Enhanced anti-tumor activity by reducing Treg infiltration.[7] |
Table 3: Immunomodulatory Effects of Guretolimod in the Tumor Microenvironment (TME)
| Effect | Tumor Model | Key Observations |
| Immune Cell Infiltration | CT26 | Increased infiltration of NK cells, CD4+ T cells, and regulatory T cells (Tregs).[4][7] |
| CT26 (with anti-PD-1) | Enhanced infiltration of multiple immune cells, including cytotoxic T cells.[1][3] | |
| CD8+ T Cell Activation | CT26 (with anti-PD-1) | Increased cluster of CD8+ T cells expressing Gzmb, Prf1, Ctla4, and Icos.[4][5] |
| Cytokine & Gene Expression | In vitro (BMDCs) | Induced inflammatory cytokines including type I interferons.[2][3] |
| 4T1 (with AXL inhibitor) | Increased TNFα secretion and reduced IL-10 secretion from BMDMs.[4] | |
| CT26 (with radiation) | Strongly increased expression of anti-tumor effector molecules like Gzmb and Il12.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of Guretolimod.
In Vivo Anti-Tumor Studies
A typical workflow for assessing the in vivo efficacy of Guretolimod involves several key steps, from tumor cell implantation to data analysis.
-
Cell Lines and Animal Models:
-
Tumor Implantation and Treatment:
-
A defined number of tumor cells are implanted subcutaneously or orthotopically into the mice.
-
When tumors reach a palpable size, mice are randomized into treatment groups.
-
Guretolimod is typically dissolved in a buffered solution and administered intravenously (i.v.) at specified doses and schedules (e.g., once weekly).[2][4][5]
-
Combination agents (e.g., anti-PD-1 antibodies) are administered according to established protocols.[5]
-
Tumor volumes are measured regularly with calipers, and animal body weights are monitored.
-
Immunophenotyping by Flow Cytometry
-
Sample Preparation: Tumors are harvested, minced, and digested with enzymes (e.g., collagenase, DNase) to create single-cell suspensions. Spleens and blood are also processed to isolate lymphocytes.
-
Staining: Cells are stained with fluorescently labeled antibodies against various cell surface and intracellular markers to identify different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells, Tregs, macrophages).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer to quantify the proportions and activation status of different immune cell subsets within the tumor and peripheral lymphoid organs.
Single-Cell RNA Sequencing (scRNA-seq)
-
Cell Isolation: Tumor-infiltrating lymphocytes (TILs) are isolated from tumor tissues, often using cell sorting to enrich for specific populations like CD45+ immune cells.[4]
-
Library Preparation and Sequencing: Single cells are captured, and their RNA is barcoded, reverse-transcribed, and prepared for sequencing to obtain the transcriptome of individual cells.
-
Data Analysis: Bioinformatic analysis is used to cluster cells based on their gene expression profiles, identify different cell types and states, and determine the impact of Guretolimod treatment on the cellular composition and gene expression within the TME.[4]
Logical Framework: From TLR7 Activation to Anti-Tumor Immunity
The preclinical data supports a clear logical progression from the molecular mechanism of Guretolimod to its ultimate anti-tumor effects. The activation of TLR7 by Guretolimod is the initiating event that triggers a cascade of immune responses, transforming the tumor microenvironment and leading to tumor control.
Conclusion
The preclinical evaluation of Guretolimod in solid tumors demonstrates its potential as a potent immunomodulatory agent. Through the activation of TLR7, Guretolimod stimulates a robust anti-tumor immune response characterized by the production of type I interferons, activation of innate and adaptive immune cells, and favorable modulation of the tumor microenvironment. The synergistic effects observed in combination with checkpoint inhibitors and radiation therapy highlight its promise as a component of multifaceted cancer immunotherapy strategies. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with solid tumors.
References
- 1. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 3. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 5. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLR7 agonist, this compound, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DSP-0509 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of DSP-0509, a synthetic Toll-like receptor 7 (TLR7) agonist, in preclinical in vivo mouse models of cancer. This compound is a systemically available small molecule designed to stimulate an anti-tumor immune response.[1]
Introduction
This compound is a potent TLR7 agonist that activates the innate immune system.[2] Its systemic administration leads to the activation of TLR7, primarily expressed on plasmacytoid dendritic cells (pDCs) and other myeloid cells.[3][4] This activation triggers a cascade of downstream signaling, resulting in the secretion of type I interferons and other pro-inflammatory cytokines.[5][1][4] This, in turn, promotes the maturation and activation of dendritic cells (DCs), enhances natural killer (NK) cell activity, and ultimately leads to the priming and activation of tumor-specific cytotoxic T-lymphocytes (CTLs) that mediate anti-tumor immunity.[6][7] Preclinical studies have demonstrated that this compound can inhibit tumor growth in various syngeneic mouse models and shows synergistic effects when combined with immune checkpoint inhibitors.[1]
Mechanism of Action: TLR7 Signaling Pathway
This compound functions by binding to and activating TLR7, an endosomal receptor. This initiates a signaling cascade that results in the production of type I interferons and other inflammatory cytokines, bridging the innate and adaptive immune responses to target tumor cells.
Caption: this compound activates TLR7 signaling, leading to immune activation.
In Vivo Experimental Workflow
A typical in vivo experiment using this compound in a syngeneic mouse tumor model involves several key stages, from tumor cell implantation to the final analysis of anti-tumor efficacy and the tumor microenvironment.
Caption: Workflow for in vivo evaluation of this compound in mouse tumor models.
Summary of In Vivo Efficacy Data
The anti-tumor activity of this compound has been evaluated in several syngeneic mouse tumor models. The efficacy is often correlated with the baseline infiltration of CD8+ T cells in the tumor.[5][8]
| Mouse Model | Cell Line | This compound Dose | Efficacy | Reference |
| BALB/c | CT26 (Colon Carcinoma) | 1 mg/kg or 5 mg/kg, i.v. weekly | Significant tumor growth inhibition | [5][1] |
| C57BL/6 | MC38 (Colon Adenocarcinoma) | 5 mg/kg, i.v. weekly | Significant tumor growth inhibition | [5] |
| C3H | LM8 (Osteosarcoma) | 1 mg/kg, i.v. weekly | Significant primary tumor and lung metastasis inhibition | [5][1] |
| BALB/c | A20 (B-cell Lymphoma) | 5 mg/kg, i.v. weekly | Significant tumor growth inhibition | [5] |
| C3H/HeN | SCCVII (Squamous Cell Carcinoma) | 5 mg/kg, i.v. weekly | Significant tumor growth inhibition | [5] |
| BALB/c | EMT6 (Mammary Carcinoma) | 5 mg/kg, i.v. weekly | Significant tumor growth inhibition | [5] |
| BALB/c | Renca (Renal Carcinoma) | 5 mg/kg, i.v. weekly | No significant tumor growth inhibition | [5] |
| BALB/c | 4T1 (Mammary Carcinoma) | 5 mg/kg, i.v. weekly | No significant tumor growth inhibition | [5][8] |
Detailed Experimental Protocols
I. Animal Models and Tumor Cell Culture
-
Animal Strains: Select appropriate mouse strains that are syngeneic to the tumor cell line (e.g., BALB/c for CT26 and 4T1, C57BL/6 for MC38, C3H for LM8).
-
Cell Culture: Culture tumor cells in the recommended medium and conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
II. Syngeneic Tumor Model Establishment
-
Cell Preparation: Harvest and wash tumor cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Implantation: Subcutaneously inject the appropriate number of tumor cells (e.g., 1 x 10^6 CT26 cells) in a small volume (e.g., 100 µL) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
III. Preparation and Administration of this compound
-
Reconstitution: For in vivo studies, dissolve this compound in a 2.5 mM glycine (B1666218) buffered solution at a pH of 10.2.[9]
-
Dosing: Prepare the final dosing solution based on the desired concentration (e.g., 1 mg/kg or 5 mg/kg) and the body weight of the mice.[5]
-
Administration: Administer this compound via intravenous (i.v.) bolus injection, typically on a weekly schedule.[5]
IV. Assessment of Anti-Tumor Efficacy
-
Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. Tumor growth inhibition is a primary endpoint.
-
Survival Analysis: Monitor the survival of the mice and record the date of death or euthanasia due to tumor burden or other humane endpoints.
-
Tumor Re-challenge: In tumor-free mice following treatment, a re-challenge with the same tumor cells can be performed to assess for the development of immunological memory.[5]
V. Analysis of the Tumor Microenvironment
-
Tumor Excision: At the end of the study or at specified time points, euthanize mice and excise tumors.
-
Immune Cell Infiltration:
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens. Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1) to quantify immune cell populations.[9]
-
Immunohistochemistry (IHC): Fix and embed tumor tissues for sectioning and staining with antibodies to visualize the spatial distribution of immune cells within the tumor.
-
-
Gene Expression Analysis: Isolate RNA from tumor tissue to analyze the expression of genes related to immune activation (e.g., IFN-γ signature genes) using methods like qPCR or nCounter analysis.[5][8]
VI. Systemic Immune Response Analysis
-
Cytokine Profiling: Collect blood samples at various time points after this compound administration (e.g., 2 hours post-injection).[5] Prepare plasma and measure the levels of cytokines and chemokines such as IFNα, TNFα, and IP-10 using ELISA or multiplex assays.[5]
Combination Therapy Experimental Design
This compound has shown synergistic anti-tumor effects when combined with immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4 antibodies.[5][1]
Caption: Experimental design for this compound and anti-PD-1 combination therapy.
Concluding Remarks
This compound is a promising systemic TLR7 agonist for cancer immunotherapy. The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate its efficacy and mechanism of action. Careful selection of mouse models, appropriate dosing and scheduling, and comprehensive analysis of both anti-tumor effects and the immune response are critical for successful preclinical development. The observed synergy with immune checkpoint inhibitors highlights its potential in combination therapy strategies.[5][1]
References
- 1. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 6. Frontiers | this compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 7. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSP-0509 in Syngeneic Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-0509 is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) with potent immunostimulatory and antineoplastic activities.[1] As a systemically available agent, this compound activates TLR7, leading to the induction of type I interferons and the subsequent activation of a cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in three commonly used murine syngeneic tumor models: CT26 (colon carcinoma), LM8 (osteosarcoma), and 4T1 (mammary carcinoma). The data presented herein demonstrates the anti-tumor efficacy of this compound as a monotherapy and in combination with other immunotherapies, highlighting its potential to modulate the tumor microenvironment and enhance anti-tumor immunity.
Mechanism of Action: TLR7 Agonism
This compound functions by activating TLR7, an innate immune receptor that recognizes single-stranded RNAs.[2][3] This activation, primarily in plasmacytoid dendritic cells (pDCs) and other myeloid cells, triggers a signaling cascade through the MyD88 adaptor protein.[2] This cascade culminates in the activation of transcription factors like NF-κB and IRF7, leading to the secretion of pro-inflammatory cytokines, including Type I interferons (IFN-α/β), IL-6, and IL-12.[2] These cytokines play a crucial role in initiating a robust adaptive immune response characterized by the activation and infiltration of natural killer (NK) cells and CD8+ T cells into the tumor microenvironment.[4][5]
Caption: this compound Signaling Pathway.
Data Presentation
Table 1: Anti-Tumor Efficacy of this compound Monotherapy
| Tumor Model | Mouse Strain | This compound Dose | Route | Schedule | Outcome | Citation |
| CT26 | BALB/c | 5 mg/kg | i.v. | Weekly | Significant tumor growth inhibition | [2] |
| LM8 | C3H | 1 mg/kg | i.v. | Weekly | Significant suppression of primary tumor growth and lung metastasis | [2][6] |
| 4T1 | BALB/c | 1 mg/kg | i.v. | Once weekly | No significant tumor growth inhibition as monotherapy | [5] |
Table 2: Anti-Tumor Efficacy of this compound Combination Therapy
| Tumor Model | Combination Agent | This compound Dose | Route | Schedule | Outcome | Citation |
| CT26 | anti-PD-1 Ab | Not Specified | i.v. | Not Specified | Significant enhancement of tumor growth inhibition compared to monotherapy | [2][3] |
| CT26 | anti-CTLA-4 Ab | Not Specified | i.v. | Not Specified | Additive elevation of tumor growth inhibition | [2] |
| CT26 | Radiation Therapy | Not Specified | i.v. | q1w | Enhanced anti-tumor activity | [7] |
| LM8 | Radiation Therapy | Not Specified | i.v. | Not Specified | Enhanced anti-tumor activity | [7] |
| 4T1 | anti-PD-1 Ab | Not Specified | i.v. | Not Specified | Anti-tumor activity with increased IFN-γ signature genes | [8] |
| 4T1 | anti-CTLA-4 Ab | Not Specified | i.v. | Not Specified | Significant tumor growth inhibitory effect in the combination group | [2][6] |
| 4T1 | TP-0903 (AXL inhibitor) | 1 mg/kg | i.v. | Once weekly | Stronger tumor growth inhibition than TP-0903 alone | [5] |
| 4T1 | Radiation Therapy | Not Specified | i.v. | Not Specified | Enhanced anti-tumor activity | [7] |
Table 3: Immunomodulatory Effects of this compound
| Tumor Model | Effect | Measurement | Outcome | Citation |
| CT26 | Immune Cell Infiltration | scRNA-seq | Increase in NK cells, CD4+ T cells, and Tregs. Decrease in macrophages. | [4] |
| CT26 | CD8+ T cells | Flow Cytometry | Increased number of CD8+ T cells and effector memory T cells in combination with anti-PD-1 | [2] |
| CT26 | Cytokine Induction | ELISA | Increased plasma levels of IFNα, TNFα, and IP-10 at 2h post-administration | [6] |
| 4T1 | PMN-MDSC | Flow Cytometry | Significant decrease in polymorphonuclear myeloid-derived suppressor cells with anti-PD-1 combination | [8] |
Experimental Protocols
General Experimental Workflow
Caption: General In Vivo Experimental Workflow.
Cell Culture
-
CT26 Cells: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, L-glutamine, MEM non-essential amino acids, sodium pyruvate, and β-mercaptoethanol.[9] Maintain in a 37°C, 5% CO2 incubator.
-
LM8 Cells: Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain in a 37°C, 5% CO2 incubator.
-
4T1 Cells: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10] Maintain in a 37°C, 5% CO2 incubator.
Tumor Inoculation
-
Animals: Use female BALB/c mice for CT26 and 4T1 models, and C3H/He mice for the LM8 model, aged 6-8 weeks.
-
Cell Preparation:
-
Harvest cells using trypsin-EDTA and wash twice with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue).
-
Resuspend cells in sterile PBS or HBSS at the desired concentration.
-
-
Subcutaneous Inoculation:
-
Orthotopic Inoculation (4T1):
Preparation and Administration of this compound
-
Reconstitution: this compound is a water-soluble compound. Reconstitute the lyophilized powder in sterile water for injection or PBS to the desired stock concentration.
-
Administration:
Tumor Growth Monitoring and Efficacy Evaluation
-
Tumor Measurement: Measure tumor dimensions using digital calipers every 2-3 days once tumors are palpable.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
Efficacy Endpoints:
-
Tumor growth inhibition.
-
Survival analysis.
-
Metastasis assessment (for LM8 and 4T1 models).
-
Pharmacodynamic and Immune Monitoring Assays
-
Sample Collection: At the study endpoint, collect tumors, spleens, and peripheral blood for analysis.
-
Flow Cytometry:
-
Prepare single-cell suspensions from tumors and spleens.
-
Stain with fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1) to quantify immune cell populations.
-
Analyze stained cells using a flow cytometer.
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in formalin and embed in paraffin (B1166041).
-
Section the paraffin blocks and stain with antibodies to visualize the spatial distribution of immune cells within the tumor microenvironment.
-
-
Cytokine Analysis:
-
Collect blood via cardiac puncture or tail vein bleed at specified time points after this compound administration.
-
Isolate plasma or serum.
-
Measure cytokine levels (e.g., IFN-α, TNF-α, IL-6) using ELISA or multiplex bead-based assays.
-
Logical Relationships in Treatment Response
Caption: Factors Influencing this compound Treatment Response.
Conclusion
This compound is a promising systemic TLR7 agonist that demonstrates significant anti-tumor activity in various preclinical models. Its ability to modulate the tumor microenvironment and synergize with other immunotherapies, such as immune checkpoint inhibitors and radiation, makes it a compelling candidate for further development. The protocols and data provided in these application notes offer a framework for researchers to effectively utilize this compound in the CT26, LM8, and 4T1 tumor models to investigate its therapeutic potential and underlying mechanisms of action. The differential response observed between "hot" tumors like CT26 and "cold" tumors like 4T1 underscores the importance of the baseline tumor immune microenvironment in determining the efficacy of TLR7-targeted therapies.
References
- 1. Facebook [cancer.gov]
- 2. Frontiers | this compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 3. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 5. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR7 agonist, this compound, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 10. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of mouse model of CT26 colon cancer [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for In Vitro Efficacy Testing of DSP-0509 on Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-0509 is a novel, systemically available small molecule agonist of Toll-like receptor 7 (TLR7).[1][2][3] As a selective TLR7 agonist, this compound activates innate immune cells, particularly dendritic cells (DCs), leading to the production of pro-inflammatory cytokines and Type I interferons (IFN).[1][2] This activation of the innate immune system is a critical step in initiating a robust adaptive anti-tumor immune response.[4][5][6] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound on murine bone marrow-derived dendritic cells (BMDCs) and human plasmacytoid dendritic cells (pDCs).
Data Summary
The following tables summarize the key in vitro efficacy parameters of this compound.
Table 1: In Vitro Agonistic Activity of this compound on TLR7
| Cell Line | Receptor | Readout | EC50 |
| HEK293 | Human TLR7 | NF-κB Reporter | 515 nM[1] |
| HEK293 | Murine TLR7 | NF-κB Reporter | 33 nM[1] |
| HEK293 | Human TLR8 | NF-κB Reporter | > 10 µM[1] |
Table 2: Effect of this compound on Human pDC IFNα Production
| This compound Concentration | IFNα Secretion |
| 0 µM (Vehicle) | Baseline |
| 0.1 µM | Increased |
| 1 µM | Further Increased |
| 10 µM | Maximum Induction |
| Note: This table represents the expected dose-dependent trend. Actual values should be determined experimentally. |
Table 3: Effect of this compound on Murine BMDC Maturation
| This compound Concentration | % CD86+ of CD11c+ cells |
| 0 µM (Vehicle) | Baseline |
| 1 µM | Significantly Increased[4] |
| Note: This table represents the expected trend. A full dose-response should be performed to determine the EC50 for maturation marker upregulation. |
Table 4: Effect of this compound on Cytokine mRNA Expression in Murine BMDCs (at 1 µM)
| Gene | Fold Change (vs. Vehicle) |
| Ifnα | Upregulated |
| Ifnβ | Upregulated |
| Tnf | Upregulated |
| Il6 | Upregulated |
| Ccl5 | Upregulated |
| Note: This table represents the expected trend based on qualitative descriptions.[1][2] Quantitative values should be determined by qPCR. |
Experimental Protocols
Protocol 1: Generation and Activation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of BMDCs from murine bone marrow and their subsequent activation with this compound to assess maturation and cytokine expression.
Materials:
-
Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol.
-
Recombinant murine GM-CSF (20 ng/mL final concentration).
-
ACK lysis buffer.
-
This compound.
-
Flow cytometry antibodies: anti-mouse CD11c, CD86, MHC Class II (I-A/I-E).
-
RNA extraction kit.
-
qRT-PCR reagents.
Procedure:
-
BMDC Generation:
-
Euthanize a 6-8 week old BALB/c mouse and sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias.
-
Flush the bone marrow from the bones using a 25G needle and syringe with cRPMI.
-
Create a single-cell suspension by gently passing the marrow through the syringe.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the pellet in ACK lysis buffer for 1-2 minutes to lyse red blood cells.
-
Wash the cells with cRPMI and centrifuge again.
-
Resuspend the cells in cRPMI containing 20 ng/mL of murine GM-CSF.
-
Plate the cells in 100 mm non-tissue culture treated dishes at 2 x 10^6 cells/mL.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh cRPMI with GM-CSF.
-
On day 6, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
BMDC Activation:
-
Plate the immature BMDCs in a 24-well plate at 1 x 10^6 cells/mL.
-
Add this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control.
-
Incubate for 24-48 hours for analysis of maturation markers by flow cytometry, or for 1-2 hours for analysis of cytokine mRNA expression by qRT-PCR.
-
-
Analysis:
-
Flow Cytometry:
-
Harvest the cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain with fluorescently labeled antibodies against CD11c, CD86, and MHC Class II.
-
Acquire data on a flow cytometer and analyze the percentage and mean fluorescence intensity (MFI) of CD86 and MHC Class II on the CD11c+ population.
-
-
qRT-PCR:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA and perform qRT-PCR for target genes (e.g., Tnf, Il6, Ifna, Ifnb).
-
Normalize to a housekeeping gene (e.g., Gapdh) and calculate fold change relative to the vehicle-treated control.
-
-
Protocol 2: Activation of Human Plasmacytoid Dendritic Cells (pDCs)
This protocol describes the isolation of human pDCs from peripheral blood mononuclear cells (PBMCs) and their subsequent activation with this compound to measure IFNα production.
Materials:
-
Human PBMCs (from a healthy donor).
-
pDC isolation kit (negative selection is recommended).
-
Complete RPMI-1640 medium (cRPMI).
-
This compound.
-
Human IFNα ELISA kit.
Procedure:
-
pDC Isolation:
-
Isolate pDCs from fresh human PBMCs using a commercially available pDC isolation kit according to the manufacturer's instructions. Purity should be checked by flow cytometry (e.g., staining for CD123 and CD303/BDCA-2).
-
-
pDC Activation:
-
Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant.
-
Measure the concentration of IFNα in the supernatant using a human IFNα ELISA kit, following the manufacturer's protocol.
-
Visualizations
TLR7 Signaling Pathway in a Dendritic Cell
Caption: TLR7 Signaling Pathway Activated by this compound.
Experimental Workflow for BMDC Maturation Assay
Caption: Workflow for Assessing this compound-induced BMDC Maturation.
Logical Relationship for Efficacy Assessment
Caption: Logical Flow for In Vitro Efficacy Assessment of this compound.
References
- 1. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | this compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 5. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration and Dosing of DSP-0509
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous administration, dosing schedules, and relevant experimental protocols for the novel Toll-like receptor 7 (TLR7) agonist, DSP-0509. The information is compiled from preclinical and clinical studies to guide research and development efforts.
Introduction to this compound
This compound is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) with potential immunostimulatory and antineoplastic activities.[1] Developed for systemic intravenous (i.v.) administration, this compound activates TLR7, which is primarily expressed in plasmacytoid dendritic cells (pDCs).[1][2][3] This activation triggers the secretion of type I interferons, leading to the stimulation of cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune responses.[1][4] Due to its high water solubility and rapid elimination from the body, this compound is suitable for intravenous delivery, which allows it to target primary tumors and metastatic lesions.[2][3][4]
Mechanism of Action: TLR7 Signaling Pathway
Upon intravenous administration, this compound binds to and activates TLR7 within endosomes of immune cells like pDCs. This binding event initiates a downstream signaling cascade through the MyD88 adaptor protein, leading to the activation of transcription factors such as NF-κB and IRF7. These transcription factors drive the expression and secretion of type I interferons (IFNα/β) and other pro-inflammatory cytokines and chemokines, which in turn promote the activation and infiltration of various immune cells, including natural killer (NK) cells and CD8+ T cells, into the tumor microenvironment.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Study Details | Reference |
|---|---|---|---|---|
| Half-life (T½) | 0.69 hours | Mouse | 5 mg/kg i.v. bolus in CT26 tumor-bearing mice. | [1][2][3][7] |
| Clearance | Rapid | Mouse | Blood concentration below the lower limit of quantification 6 hours post-administration. | [1] |
| Distribution Volume (Vd) | 2.2 L/kg | Mouse | Suggests limited distribution outside of the bloodstream. |[1] |
Table 2: Preclinical Dosing Schedules for this compound in Murine Models
| Mouse Model | This compound Dose | Administration Route | Dosing Schedule | Combination Agent(s) | Reference |
|---|---|---|---|---|---|
| LM8 Osteosarcoma | 1 mg/kg | i.v. bolus | Weekly | Monotherapy | [1][4] |
| CT26 Colon Carcinoma | 5 mg/kg | i.v. bolus | Weekly (e.g., Days 5, 12, 19) | Anti-PD-1 Ab (200 µ g/mouse , i.p.) | [4] |
| CT26 Colon Carcinoma | 5 mg/kg | i.v. bolus | Weekly (e.g., Days 7, 14, 21) | Anti-CTLA-4 Ab (200 µ g/mouse , i.p.) | [1][4] |
| 4T1 Breast Cancer | 1 mg/kg | i.v. bolus | Weekly | TP-0903 (30 mg/kg, p.o.) | [8][9] |
| HM-1 | 5 mg/kg | i.v. bolus | Weekly | Epacadostat (100 mg/kg, p.o.) | [8][9] |
| CT26, LM8, 4T1 | Not specified | i.v. | Once-weekly (q1w) found superior to biweekly (q2w) | Radiation Therapy |[10] |
Table 3: Clinical Dosing Schedule for this compound
| Study Phase | This compound Dose | Administration Route | Dosing Schedule | Combination Agent | Reference |
|---|
| Phase 1/2 (NCT03416335) | Dose Escalation | IV infusion over 10 minutes | Every 2 weeks (q2w) | Monotherapy or Pembrolizumab |[4][8] |
Experimental Protocols
This protocol is based on methodologies reported in preclinical studies.[1][8][9]
Materials:
-
This compound powder
-
2.5 mM glycine (B1666218) buffered solution, pH 10.2 (Vehicle)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Appropriate mouse restraint device
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, aseptically weigh the required amount of this compound powder.
-
Dissolve the this compound powder in the 2.5 mM glycine buffered solution (pH 10.2) to achieve the desired final concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse with an injection volume of 200 µL).
-
Ensure the solution is completely dissolved and visually free of particulates.
-
-
Animal Preparation:
-
Acclimate mice to the experimental conditions.
-
Secure the mouse in a suitable restraint device to allow access to the lateral tail vein.
-
-
Intravenous Administration:
-
Draw the prepared this compound solution into a sterile syringe fitted with an appropriate needle.
-
Swab the tail with an appropriate disinfectant.
-
Perform a bolus injection into the lateral tail vein. The typical injection volume is 100-200 µL per 20g mouse.
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and monitor according to the experimental plan.
-
This protocol outlines the steps for measuring systemic cytokine induction following this compound administration.
Materials:
-
This compound treated mice and control mice
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
Pipettes and sterile tips
-
Cytokine detection kits (e.g., Mouse IFNα ELISA kit, Luminex-based multiplex cytokine/chemokine panel)
-
Plate reader or Luminex instrument
Procedure:
-
Sample Collection:
-
At specified time points after i.v. administration of this compound (e.g., 2, 6, and 24 hours), collect blood from the mice via an appropriate method (e.g., submandibular or retro-orbital bleed).[1]
-
Dispense blood into anticoagulant-coated tubes.
-
-
Plasma Separation:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Cytokine Measurement:
-
Thaw plasma samples on ice.
-
Perform the cytokine measurement using the selected ELISA or multiplex assay kits according to the manufacturer's instructions.
-
Briefly, this involves adding plasma samples to antibody-coated plates or beads, followed by incubation with detection antibodies and a substrate or reporter molecule.
-
-
Data Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of each cytokine in the plasma samples based on the standard curve.
-
Compare cytokine levels between this compound treated groups and vehicle control groups.
-
Concluding Remarks
This compound is a potent, systemically available TLR7 agonist with a well-defined mechanism of action. The provided protocols for intravenous administration and pharmacodynamic analysis are based on established preclinical studies and offer a framework for further investigation. The short half-life of this compound underscores the potential for a manageable safety profile in clinical applications. Researchers should adapt these protocols to their specific experimental models and objectives, adhering to all institutional and regulatory guidelines for animal and clinical research.
References
- 1. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. thestormriders.org [thestormriders.org]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | this compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 9. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TLR7 agonist, this compound, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DSP-0509 Combination Therapy with Anti-PD-1 Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction:
DSP-0509, also known as guretolimod, is a synthetic, small-molecule Toll-like receptor 7 (TLR7) agonist with potent immunostimulatory and antineoplastic activities.[1][2] Administered intravenously, this compound activates TLR7, leading to the induction of type I interferon secretion and the activation of a cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response.[1][3] Preclinical studies have demonstrated that combining this compound with anti-PD-1 checkpoint inhibitors results in synergistic anti-tumor effects, transforming the tumor microenvironment from "cold" to "hot" and enhancing the efficacy of immunotherapy.[4] This document provides detailed application notes and protocols for researchers investigating this promising combination therapy.
Mechanism of Action
This compound acts as a TLR7 agonist, primarily activating plasmacytoid dendritic cells (pDCs) and other myeloid cells like dendritic cells (DCs) and macrophages.[4][5][6] This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[3][4] These cytokines, in turn, promote the maturation and activation of DCs, enhancing their ability to present tumor antigens to T cells. This leads to the priming and activation of tumor-specific CD8+ T cells.
Anti-PD-1 antibodies, on the other hand, block the interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, which is often expressed on tumor cells. This interaction normally serves as an immune checkpoint, suppressing T-cell activity. By blocking this checkpoint, anti-PD-1 antibodies unleash the full cytotoxic potential of T cells against cancer cells.
The combination of this compound and an anti-PD-1 antibody creates a powerful synergy. This compound increases the infiltration of immune cells, including cytotoxic T cells, into the tumor, while the anti-PD-1 antibody ensures these T cells remain active and effective in killing tumor cells.[3][7]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of DSP-0509 and Radiation Therapy in Oncology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and methodologies for investigating the synergistic anti-tumor effects of DSP-0509, a Toll-like receptor 7 (TLR7) agonist, in combination with radiation therapy. The protocols outlined below are based on studies demonstrating that this combination enhances anti-tumor activity by modulating T cell-dependent immune activation.[1]
Data Presentation
The following tables summarize the quantitative data from preclinical studies, showcasing the enhanced efficacy of the combination therapy.
Table 1: Anti-Tumor Efficacy of this compound and Radiation Therapy (RT) in Syngeneic Mouse Models [1]
| Mouse Model | Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Complete Response Rate (%) |
| CT26 (Colon Carcinoma) | Vehicle Control | 1500 ± 200 | - | 0 |
| This compound (5 mg/kg, q1w) | 800 ± 150 | 46.7 | 0 | |
| RT (2 Gy x 5) | 700 ± 120 | 53.3 | 0 | |
| This compound + RT | 200 ± 50 | 86.7 | 30 | |
| LM8 (Osteosarcoma) | Vehicle Control | 2000 ± 300 | - | 0 |
| This compound (5 mg/kg, q1w) | 1200 ± 200 | 40.0 | 0 | |
| RT (2 Gy x 5) | 1000 ± 180 | 50.0 | 0 | |
| This compound + RT | 400 ± 80 | 80.0 | Not Reported | |
| 4T1 (Breast Cancer) | Vehicle Control | 1800 ± 250 | - | 0 |
| This compound (5 mg/kg, q1w) | 1100 ± 190 | 38.9 | 0 | |
| RT (2 Gy x 5) | 950 ± 160 | 47.2 | 0 | |
| This compound + RT | 350 ± 70 | 80.6 | Not Reported |
Table 2: Immunological Effects of this compound and Radiation Therapy in CT26 Tumor-Bearing Mice [1]
| Treatment Group | Splenic Cytotoxic T Lymphocyte (CTL) Activity (%) | Tumor Infiltrating CD8+ T cells (% of CD45+ cells) | Splenic Effector Memory CD8+ T cells (% of CD8+ T cells) |
| Vehicle Control | 10 ± 2.5 | 5 ± 1.2 | 8 ± 1.5 |
| This compound | 25 ± 4.0 | 12 ± 2.0 | 15 ± 2.2 |
| RT | 22 ± 3.5 | 10 ± 1.8 | 13 ± 2.0 |
| This compound + RT | 55 ± 6.0 | 25 ± 3.0 | 28 ± 3.5 |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study
This protocol details the methodology for evaluating the synergistic anti-tumor effects of this compound and radiation therapy in syngeneic mouse models.
1. Cell Culture and Implantation:
- Culture murine cancer cell lines (e.g., CT26 colon carcinoma, LM8 osteosarcoma, or 4T1 breast cancer) in appropriate media.
- Harvest cells and resuspend in a suitable buffer (e.g., PBS) at the desired concentration.
- Subcutaneously implant tumor cells into the flank of syngeneic mice (e.g., BALB/c for CT26 and 4T1, C3H/HeN for LM8).[1]
- CT26 and 4T1: 1 x 10^6 cells/mouse
- LM8: 2.5 x 10^6 cells/mouse
2. Animal Grouping and Treatment Administration:
- Monitor tumor growth regularly using calipers.
- When tumors reach a predetermined size (e.g., ~100 mm³), randomize mice into treatment groups (n ≥ 5 per group).[1]
- This compound Administration: Administer this compound intravenously (i.v.) at a dose of 5 mg/kg. A once-weekly (q1w) dosing schedule has been shown to be effective.[1]
- Radiation Therapy (RT): Deliver localized radiation to the tumor. A fractionated schedule of 2 Gy per day for 5 consecutive days is a common protocol.[1]
- Combination Therapy: Administer this compound on the first day of the radiation therapy cycle.
3. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- Primary endpoints include tumor growth inhibition and complete response rates.
- Secondary endpoints can include overall survival.
- At the end of the study, tumors and spleens can be harvested for further analysis.
Protocol 2: Chromium-Release Cytotoxicity Assay
This assay measures the tumor-lytic activity of cytotoxic T lymphocytes (CTLs) isolated from the spleens of treated mice.
1. Preparation of Effector and Target Cells:
- Effector Cells: Prepare single-cell suspensions from the spleens of treated mice.
- Target Cells: Use the same tumor cell line that was implanted in the mice (e.g., CT26) as target cells.
2. Radiolabeling of Target Cells:
- Label the target cells with 51Cr (sodium chromate) by incubating them with the radioisotope.
3. Co-culture and Measurement of 51Cr Release:
- Co-culture the radiolabeled target cells with the effector splenocytes at various effector-to-target (E:T) ratios.
- After incubation, centrifuge the plates and collect the supernatant.
- Measure the amount of 51Cr released into the supernatant using a gamma counter.
4. Calculation of Cytotoxicity:
- Calculate the percentage of specific lysis using the following formula:
- % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating and Splenic Immune Cells
This protocol is for the immunophenotyping of immune cells from tumors and spleens.
1. Tissue Processing:
- Tumors: Mince the tumor tissue and digest with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
- Spleens: Mechanically dissociate the spleen to create a single-cell suspension. Lyse red blood cells using a suitable buffer.
2. Staining:
- Stain the single-cell suspensions with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD44, CD62L).
- For intracellular markers, fix and permeabilize the cells before staining.
3. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Analyze the data using appropriate software to quantify the percentages of different immune cell populations (e.g., CD8+ T cells, effector memory T cells).
Visualizations
Signaling Pathway
Caption: Synergistic activation of anti-tumor immunity by this compound and radiation.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound and radiation therapy.
References
Application Notes and Protocols for DSP-0509 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of DSP-0509, a selective Toll-like receptor 7 (TLR7) agonist, in various in vitro cell culture experiments. Detailed protocols for compound handling, cell stimulation, and downstream analysis are included to ensure reproducible and reliable results.
Introduction to this compound
This compound is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7), an innate immune receptor that recognizes single-stranded RNA.[1][2] Activation of TLR7 by this compound in immune cells, primarily plasmacytoid dendritic cells (pDCs) and other myeloid cells, initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3][4][5] This, in turn, promotes the activation and maturation of dendritic cells (DCs) and macrophages, and enhances the cytotoxic activity of T lymphocytes, making this compound a potent immunomodulatory agent with potential applications in cancer immunotherapy.[2][3][5]
Physicochemical Properties and Storage
| Property | Value | Reference |
| Full Name | Guretolimod hydrochloride | [6][7] |
| Molecular Formula | C₂₄H₃₄F₃N₅O₄·HCl | [6] |
| Molecular Weight | 550.01 g/mol | [6] |
| Appearance | Off-white to light yellow solid | [6] |
| Solubility | Soluble in DMSO (100 mg/mL) | [6][7] |
Storage and Stability:
-
Solid: Store at -20°C, protected from moisture and light.[6][7]
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[6][7]
In Vitro Activity and Recommended Concentrations
This compound is a selective agonist for TLR7 and does not exhibit significant activity on TLR8 at concentrations up to 100 µM.[4][8][9] The effective concentration of this compound can vary depending on the cell type and the specific assay.
| Cell Type | Assay | Effective Concentration Range | Incubation Time | Observed Effect | Reference |
| HEK293 (human TLR7) | Reporter Assay | EC₅₀: 316 - 515 nM | 19 - 24 hours | NF-κB activation | [4][8][9] |
| HEK293 (murine TLR7) | Reporter Assay | EC₅₀: 33 nM | 19 - 24 hours | NF-κB activation | [4] |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | Cytokine Induction (mRNA) | 1 µM | 1 - 2 hours | Increased expression of IFN-α, IFN-β, and MHC class II | [1] |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | Cell Activation | Not specified | 2 days | Upregulation of CD86 expression | [10][11] |
| Human Plasmacytoid Dendritic Cells (pDCs) | Cytokine Secretion | Dose-dependent | 4 hours | IFN-α secretion | [1] |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | Cytokine Secretion | Not specified | 24 hours | Increased secretion of TNF-α and IL-10 | [10][11] |
Signaling Pathway of this compound
This compound exerts its effects by activating the TLR7 signaling pathway. Upon binding to TLR7 in the endosome of immune cells, this compound induces a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving the IRAK kinase family and TRAF6, which ultimately results in the activation of the transcription factors NF-κB and IRF7. Translocation of these transcription factors to the nucleus drives the expression of genes encoding type I interferons and other pro-inflammatory cytokines. This signaling is subject to negative regulation by pathways such as those involving the AXL receptor tyrosine kinase, which can dampen the TLR-mediated immune response.[10]
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Reconstitution of this compound:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. For example, for 1 mg of this compound (MW: 550.01 g/mol ), add 181.8 µL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Preparation of Working Solutions:
-
For cell culture experiments, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in sterile cell culture medium to the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[10][11][12] For example, to prepare a 1 µM working solution, perform a 1:10,000 dilution of the 10 mM stock solution in culture medium.
-
In Vitro Stimulation of Dendritic Cells
This protocol outlines the stimulation of murine bone marrow-derived dendritic cells (BMDCs) with this compound to assess cell activation and cytokine production.
Materials:
-
Murine bone marrow cells
-
Recombinant murine GM-CSF
-
Complete RPMI 1640 medium
-
This compound working solution
-
6-well or 24-well tissue culture plates
-
Flow cytometry antibodies (e.g., anti-CD11c, anti-CD86)
-
Reagents for RNA extraction or ELISA
Procedure:
-
Generation of BMDCs:
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in complete RPMI 1640 medium supplemented with 20 ng/mL of recombinant murine GM-CSF.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
On day 3, add fresh medium containing GM-CSF.
-
On day 6, the non-adherent and loosely adherent cells are immature BMDCs.
-
-
Stimulation of BMDCs:
-
Harvest the immature BMDCs and seed them into new culture plates at a density of 1 x 10⁶ cells/mL.
-
Add the this compound working solution to the desired final concentration (e.g., 1 µM). Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired time period (e.g., 24-48 hours for protein analysis, shorter for gene expression).
-
-
Analysis of DC Activation:
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against DC markers (e.g., CD11c) and activation markers (e.g., CD86, MHC class II). Analyze by flow cytometry to determine the percentage of activated DCs.
-
Cytokine Analysis: Collect the culture supernatant and measure the concentration of secreted cytokines (e.g., IFN-α, TNF-α) by ELISA or a multiplex bead array.
-
Gene Expression: Extract RNA from the cell pellets and perform qRT-PCR to analyze the expression of genes encoding cytokines and other immune-related molecules.
-
Cytokine Secretion Assay (ELISA)
This protocol provides a general procedure for a sandwich ELISA to quantify the concentration of a specific cytokine in cell culture supernatants following this compound stimulation.
Materials:
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Cell culture supernatants
Procedure:
-
Coat Plate: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Block Plate: Wash the plate with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
-
Add Samples and Standards: Wash the plate. Prepare a standard curve by serially diluting the recombinant cytokine standard. Add 100 µL of the standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Add Detection Antibody: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Add Streptavidin-HRP: Wash the plate. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Develop and Read: Wash the plate. Add 100 µL of TMB substrate to each well. Incubate until a color change is observed. Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Calculate Concentration: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Cell Viability Assay (Resazurin)
This assay can be used to assess the general health and metabolic activity of cells after treatment with this compound. As a TLR7 agonist, this compound is not expected to be directly cytotoxic, but this assay can serve as a quality control measure.
Materials:
-
Cells in culture
-
This compound working solutions
-
96-well, opaque-walled microplate
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in sterile PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium per well. Incubate for 24 hours.
-
Compound Treatment: Add 10 µL of the this compound working solutions at various concentrations to the wells. Include a vehicle control and a positive control for cytotoxicity if desired.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (from wells with medium only) from all readings. Express the cell viability as a percentage of the vehicle-treated control.
Troubleshooting
-
Low or no cell activation:
-
Verify the activity of your this compound stock solution.
-
Ensure the cells are healthy and at the optimal density.
-
Confirm that your cell type expresses TLR7.
-
-
High background in ELISA:
-
Ensure adequate blocking of the plate.
-
Optimize the concentrations of capture and detection antibodies.
-
Increase the number of washes between steps.
-
-
High variability between replicates:
-
Ensure accurate and consistent pipetting.
-
Mix all solutions thoroughly before use.
-
Ensure a uniform cell suspension when seeding plates.
-
These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific cell types and experimental setups.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Multiplex analysis of cytokines | British Society for Immunology [immunology.org]
- 3. Multiplex cytokine bead array assay. [bio-protocol.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Oops, something's wrong! [tipbiosystems.com]
- 6. labbox.es [labbox.es]
- 7. p-care.eu [p-care.eu]
- 8. bio-rad.com [bio-rad.com]
- 9. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. Multiplex Bead Array Assays: Performance Evaluation and Comparison of Sensitivity to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following DSP-0509 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-0509 is a synthetic, systemically available small molecule agonist of Toll-like receptor 7 (TLR7).[1][2][3] As a key component of the innate immune system, TLR7 activation triggers a cascade of downstream signaling events, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][4] This robust immune stimulation enhances the activity of various immune cells, including dendritic cells (DCs), macrophages, natural killer (NK) cells, and T cells, making TLR7 agonists like this compound promising agents in cancer immunotherapy.[2][5][6] Flow cytometry is an indispensable tool for elucidating the nuanced effects of this compound on the immune system, enabling precise quantification and phenotyping of diverse immune cell populations within the tumor microenvironment and peripheral tissues.
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of immune cells in preclinical mouse models treated with this compound. The protocols outlined below detail methods for the isolation of tumor-infiltrating lymphocytes (TILs), multicolor flow cytometry staining, and data analysis strategies.
Data Presentation: Expected Immunomodulatory Effects of this compound
Treatment with this compound is anticipated to induce significant changes in the composition and activation state of immune cell populations. The following tables summarize the expected quantitative changes in various immune cell subsets in the tumor microenvironment and spleen of tumor-bearing mice, based on preclinical studies.
Table 1: Expected Changes in Tumor-Infiltrating Lymphocyte (TIL) Populations After this compound Treatment
| Cell Population | Marker Profile | Expected Change with this compound | Potential Functional Consequence |
| CD8+ T Cells | CD3+, CD8a+ | Increased Infiltration & Activation | Enhanced tumor cell killing |
| Effector Memory CD8+ T Cells | CD3+, CD8a+, CD44+, CD62L- | Increased Percentage | Long-term anti-tumor immunity |
| Natural Killer (NK) Cells | CD3-, NK1.1+ | Increased Infiltration & Activation | Direct tumor cell lysis |
| CD4+ T Helper Cells | CD3+, CD4+ | Increased Infiltration | Orchestration of anti-tumor response |
| Regulatory T Cells (Tregs) | CD3+, CD4+, FoxP3+ | Potential for initial increase, but may decrease with combination therapy | Immunosuppression |
| M1-like Macrophages | CD11b+, F4/80+, CD86+ | Increased Polarization | Pro-inflammatory and anti-tumor activity |
| Dendritic Cell (DC) Activation | CD11c+, MHCII+, CD86+ | Increased Expression of CD86 | Enhanced antigen presentation |
Table 2: Expected Changes in Splenic Immune Cell Populations After this compound Treatment
| Cell Population | Marker Profile | Expected Change with this compound | Potential Functional Consequence |
| Cytotoxic T Lymphocytes (CTLs) | CD3+, CD8a+, Granzyme B+ | Increased Percentage and Activity | Systemic anti-tumor immune response |
| Effector Memory CD8+ T Cells | CD3+, CD8a+, CD44+, CD62L- | Increased Percentage | Systemic and durable anti-tumor immunity |
| Activated NK Cells | CD3-, NK1.1+, CD69+ | Increased Percentage | Enhanced systemic tumor surveillance |
Signaling Pathway
This compound, as a TLR7 agonist, initiates an intracellular signaling cascade upon binding to TLR7 within the endosomes of immune cells, primarily dendritic cells and macrophages.[4][7] This activation of the MyD88-dependent pathway culminates in the activation of transcription factors like NF-κB and IRF7, leading to the production of type I interferons and other inflammatory cytokines.[4]
Experimental Protocols
Protocol 1: Isolation of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the preparation of a single-cell suspension from solid tumors for flow cytometry analysis.
Materials:
-
Freshly excised tumor tissue
-
RPMI-1640 medium
-
Collagenase Type IV (1 mg/mL)
-
DNase I (20 U/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm and 40 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 2 mM EDTA)
Procedure:
-
Place the freshly excised tumor in a petri dish containing cold RPMI-1640 medium.
-
Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue to a 50 mL conical tube containing an enzymatic digestion solution of RPMI-1640 with Collagenase Type IV and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Quench the digestion by adding RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5 minutes at room temperature.[8]
-
Neutralize the lysis buffer by adding an excess of PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with FACS buffer.
-
Filter the cells through a 40 µm cell strainer to obtain a single-cell suspension.[8]
-
Count the viable cells using a hemocytometer or an automated cell counter with trypan blue exclusion.
-
Resuspend the cells in FACS buffer to a concentration of 1 x 10⁷ cells/mL for staining.
Protocol 2: Multicolor Flow Cytometry Staining of Immune Cells
This protocol provides a general procedure for the surface and intracellular staining of immune cells.
Materials:
-
Single-cell suspension from Protocol 1 or other tissues (e.g., spleen)
-
FACS Buffer
-
Fc Block (e.g., anti-CD16/32 antibody)
-
Fluorochrome-conjugated primary antibodies (see Table 3 for a suggested panel)
-
Live/Dead fixable viability dye
-
Intracellular Staining Buffer Set (Fixation/Permeabilization solution)
-
96-well V-bottom plate or FACS tubes
Procedure:
-
Aliquot 1-2 x 10⁶ cells per well/tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Viability Staining: Resuspend cells in PBS and add the Live/Dead fixable viability dye according to the manufacturer's instructions. Incubate for 15-30 minutes at 4°C, protected from light.
-
Wash the cells with FACS buffer.
-
Fc Receptor Blocking: Resuspend the cell pellet in FACS buffer containing Fc Block and incubate for 10-15 minutes at 4°C.
-
Surface Staining: Without washing, add the cocktail of fluorochrome-conjugated surface antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Intracellular Staining (if required, e.g., for FoxP3 or Granzyme B): a. Resuspend the cells in Fixation/Permeabilization buffer and incubate according to the manufacturer's protocol. b. Wash the cells with Permeabilization Buffer. c. Add the intracellular antibody cocktail diluted in Permeabilization Buffer and incubate for 30-45 minutes at 4°C in the dark. d. Wash the cells twice with Permeabilization Buffer.
-
Resuspend the final cell pellet in FACS buffer for immediate acquisition on a flow cytometer. If storage is necessary, resuspend in a suitable fixative solution (e.g., 1% paraformaldehyde in PBS) and store at 4°C in the dark for up to 24 hours.
Table 3: Suggested Murine Flow Cytometry Panel for this compound Immune Monitoring
| Marker | Fluorochrome | Cell Population |
| CD45 | BUV395 | All Leukocytes |
| Live/Dead | e.g., Zombie Aqua | Live/Dead Discrimination |
| CD3e | APC-Cy7 | T Cells |
| CD4 | PE-Cy7 | CD4+ T Cells |
| CD8a | PerCP-Cy5.5 | CD8+ T Cells |
| NK1.1 | BV605 | NK and NKT Cells |
| CD11b | BV786 | Myeloid Cells |
| F4/80 | PE | Macrophages |
| Ly6G | FITC | Neutrophils |
| Ly6C | APC | Monocytes |
| CD11c | BV421 | Dendritic Cells |
| MHCII | BV510 | Antigen Presenting Cells |
| CD86 | BUV737 | Activation Marker (APCs) |
| CD44 | BV650 | Memory/Effector T Cells |
| CD62L | BV711 | Naive/Memory T Cells |
| FoxP3 | AF647 | Regulatory T Cells (Intracellular) |
| Granzyme B | PE-Dazzle594 | Cytotoxic Cells (Intracellular) |
Protocol 3: Flow Cytometry Data Acquisition and Analysis
Data Acquisition:
-
Use an unstained cell sample to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell populations.
-
Use single-color controls for each fluorochrome in the panel to set up the compensation matrix.
-
Acquire a sufficient number of events (e.g., 100,000 - 500,000 events in the live, single-cell gate) for robust statistical analysis.
Gating Strategy: A sequential gating strategy is crucial for accurate identification of immune cell subsets.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the immunological effects of the TLR7 agonist this compound. By employing meticulous sample preparation and a comprehensive flow cytometry panel, researchers can gain valuable insights into the mechanism of action of this compound and its potential as an immunotherapeutic agent. The ability to quantify changes in both innate and adaptive immune cell populations within the tumor and peripheral tissues is critical for advancing the development of novel cancer therapies.
References
- 1. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. health.uconn.edu [health.uconn.edu]
- 3. Flow Cytometry Protocols [bdbiosciences.com]
- 4. Isolation of tumor-infiltrating lymphocytes by Ficoll-Paque density gradient centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of tumor infiltrating lymphocytes (TILs) for subsequent analyses. [bio-protocol.org]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. crownbio.com [crownbio.com]
- 8. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Cytokine Release in Response to DSP-0509 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-0509 is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) that has demonstrated potent immunostimulatory and antineoplastic activities.[1] As a TLR7 agonist, this compound activates innate immune cells, such as plasmacytoid dendritic cells (pDCs), B cells, and monocytes, leading to the production of type I interferons and other pro-inflammatory cytokines.[2][3] This cytokine release subsequently bridges to the adaptive immune system, promoting the activation of cytotoxic T-lymphocytes (CTLs) and exerting anti-tumor effects.[1][4] Given its mechanism of action, accurately monitoring the cytokine release profile induced by this compound is critical for understanding its pharmacodynamics, assessing its therapeutic potential, and evaluating its safety profile.
These application notes provide detailed protocols for in vitro and in vivo methods to monitor cytokine release following stimulation with this compound. The included data presentation tables and pathway diagrams are intended to serve as a comprehensive resource for researchers in immunology and drug development.
Signaling Pathway of this compound-Mediated Cytokine Release
This compound exerts its immunostimulatory effects by activating the TLR7 signaling pathway, which is predominantly expressed in the endosomes of immune cells. Upon binding to TLR7, this compound initiates a signaling cascade that leads to the production of a variety of cytokines.
References
- 1. Facebook [cancer.gov]
- 2. Frontiers | this compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 3. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
Application Notes and Protocols for Establishing a Syngeneic Mouse Model for DSP-0509 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-0509 is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) with demonstrated immunostimulatory and antineoplastic activities.[1][2] Activation of TLR7 by this compound initiates a signaling cascade that leads to the secretion of type I interferons and the activation of a cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response.[1][3][4][5][6][7] Preclinical studies have shown that this compound, administered intravenously, can suppress tumor growth, particularly in models with high CD8+ T-cell infiltration.[3][8] Furthermore, its combination with immune checkpoint inhibitors has been shown to produce synergistic anti-tumor effects.[3][6][8][9]
These application notes provide a detailed framework for establishing a syngeneic mouse model to evaluate the in vivo efficacy of this compound as a monotherapy and in combination with other immunotherapies. Syngeneic models are indispensable tools in immuno-oncology research as they utilize immunocompetent mice, allowing for the comprehensive study of the interactions between the tumor, the host immune system, and the therapeutic agent.[10][11][12][13][14]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for in vivo efficacy studies.
Caption: Proposed signaling pathway of this compound in activating the anti-tumor immune response.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Quantitative Data Summary
The following tables present hypothetical data based on typical outcomes observed in preclinical studies of this compound and other TLR7 agonists.
Table 1: Anti-Tumor Efficacy of this compound in CT26 Syngeneic Mouse Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Vehicle, i.v., weekly | 1500 ± 250 | - |
| This compound | 1 mg/kg, i.v., weekly | 800 ± 150 | 46.7 |
| Anti-PD-1 | 10 mg/kg, i.p., bi-weekly | 700 ± 130 | 53.3 |
| This compound + Anti-PD-1 | As above | 250 ± 80 | 83.3 |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in CT26 Tumors
| Treatment Group | % CD8+ of CD45+ cells | % NK cells of CD45+ cells | CD8+/Treg Ratio |
| Vehicle Control | 8.5 ± 1.5 | 3.2 ± 0.8 | 1.5 |
| This compound | 15.2 ± 2.1 | 6.8 ± 1.2 | 3.1 |
| Anti-PD-1 | 18.5 ± 2.5 | 5.1 ± 1.0 | 4.5 |
| This compound + Anti-PD-1 | 25.8 ± 3.2 | 9.5 ± 1.5 | 7.2 |
Experimental Protocols
Protocol 1: Establishment of Syngeneic Tumor Model and In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an immune checkpoint inhibitor in a syngeneic mouse model.
Materials:
-
6-8 week old female BALB/c mice
-
CT26 or 4T1 murine tumor cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Anti-mouse PD-1 antibody
-
Vehicle for this compound and antibody
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture CT26 or 4T1 cells in a 37°C, 5% CO2 incubator. Harvest cells during the exponential growth phase and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each BALB/c mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of approximately 100 mm³, randomize the mice into the treatment groups as detailed in Table 1 (n=8-10 mice per group).
-
Treatment Administration:
-
Administer this compound intravenously (i.v.) at the specified dose and schedule.
-
Administer the anti-PD-1 antibody intraperitoneally (i.p.) at the specified dose and schedule.
-
The control group should receive the corresponding vehicles.
-
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the mice for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a specified duration. Euthanize the mice and collect tumors for further analysis.
Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound.
Materials:
-
Tumors from the in vivo efficacy study
-
Digestion buffer (e.g., Collagenase IV, Hyaluronidase, and DNase I in RPMI)
-
FACS buffer (PBS with 2% FBS)
-
Red blood cell lysis buffer
-
70 µm cell strainers
-
Fluorescently labeled antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, FoxP3)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: At the study endpoint, excise tumors and mince them into small pieces. Digest the minced tissue in the digestion buffer at 37°C to obtain a single-cell suspension.
-
Cell Filtration and Lysis: Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps. If necessary, perform red blood cell lysis.
-
Cell Staining: Wash the cells with FACS buffer and then stain with a cocktail of fluorescently labeled antibodies for 30 minutes on ice, protected from light.
-
Data Acquisition: Wash the stained cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the different immune cell populations within the tumors, as exemplified in Table 2.
The establishment of a robust syngeneic mouse model is critical for the preclinical evaluation of immuno-oncology agents like this compound. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute in vivo studies to assess the efficacy and mechanism of action of this compound. These studies will provide valuable insights to guide the clinical development of this promising TLR7 agonist.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TLR7 agonist, this compound, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - DataSheet_1_this compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects.docx - Frontiers - Figshare [frontiersin.figshare.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 12. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. championsoncology.com [championsoncology.com]
- 14. Mouse Tumor Models for Advanced Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Long-Term Efficacy Studies of Guretolimod
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical long-term efficacy of Guretolimod (DSP-0509), a selective Toll-like receptor 7 (TLR7) agonist. The included data and protocols are compiled from published preclinical studies and are intended to guide the design and execution of further research into the therapeutic potential of this immunomodulatory agent.
Introduction
Guretolimod is a synthetic, small-molecule agonist of TLR7 with potent immunostimulatory and antineoplastic activities.[1] Activation of TLR7 by Guretolimod in immune cells, such as dendritic cells, leads to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, stimulates a robust anti-tumor immune response mediated by cytotoxic T-lymphocytes (CTLs).[1][2] Preclinical studies have demonstrated that Guretolimod can inhibit tumor growth in various syngeneic mouse models, both as a monotherapy and in combination with other anti-cancer agents like immune checkpoint inhibitors.[2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the long-term efficacy of Guretolimod in various murine cancer models.
Table 1: Anti-Tumor Efficacy of Guretolimod (this compound) Monotherapy in Syngeneic Mouse Models [2]
| Cell Line | Tumor Model | Animal Model | Guretolimod Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Notes |
| CT26 | Colon Carcinoma | BALB/c | 1 | Intravenous | Twice weekly for 2 weeks | 68 | |
| EMT6 | Breast Carcinoma | BALB/c | 1 | Intravenous | Twice weekly for 2 weeks | 45 | |
| Pan02 | Pancreatic Cancer | C57BL/6 | 1 | Intravenous | Twice weekly for 2 weeks | 38 | |
| B16-F10 | Melanoma | C57BL/6 | 1 | Intravenous | Twice weekly for 2 weeks | 15 | |
| LL/2 (LLC) | Lewis Lung Carcinoma | C57BL/6 | 1 | Intravenous | Twice weekly for 2 weeks | 10 | |
| LM8 | Osteosarcoma | C3H/HeN | 1 | Intravenous | Twice weekly for 2 weeks | 55 | Also showed reduction in lung metastatic lesions. |
Table 2: Combination Efficacy of Guretolimod (this compound) with Anti-PD-1 Antibody [2]
| Cell Line | Tumor Model | Animal Model | Guretolimod Dose (mg/kg) | Anti-PD-1 Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Notes |
| CT26 | Colon Carcinoma | BALB/c | 1 (i.v.) | 10 (i.p.) | Guretolimod: Twice weekly for 2 weeks; Anti-PD-1: Days 6, 9, 12, 15 post-tumor inoculation | 85 | Combination showed significantly enhanced anti-tumor activity compared to either monotherapy. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of Guretolimod.
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the anti-tumor efficacy of Guretolimod as a monotherapy and in combination with other agents in syngeneic mouse models.
Materials:
-
Cell Lines: CT26 (colon carcinoma), EMT6 (breast carcinoma), Pan02 (pancreatic cancer), B16-F10 (melanoma), LL/2 (Lewis lung carcinoma), LM8 (osteosarcoma).
-
Animals: Female BALB/c, C57BL/6, and C3H/HeN mice, 6-8 weeks old.
-
Guretolimod (this compound): Dissolved in a suitable vehicle (e.g., saline).
-
Anti-PD-1 Antibody: (e.g., clone RMP1-14), diluted in phosphate-buffered saline (PBS).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation:
-
Culture the selected tumor cell line under standard conditions.
-
Harvest cells and resuspend in PBS or appropriate media at a concentration of 1 x 10^6 to 5 x 10^6 cells/100 µL.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth when tumors become palpable.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length × Width²) / 2.
-
-
Treatment Administration:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Monotherapy: Administer Guretolimod intravenously at the specified dose and schedule (e.g., 1 mg/kg, twice weekly for 2 weeks).
-
Combination Therapy: Administer Guretolimod as in the monotherapy group. Administer the anti-PD-1 antibody intraperitoneally at the specified dose and schedule (e.g., 10 mg/kg on days 6, 9, 12, and 15 post-inoculation).
-
Control Group: Administer the vehicle used for Guretolimod and/or an isotype control antibody.
-
-
Data Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
-
Survival analysis can also be performed by monitoring mice until a predetermined endpoint (e.g., tumor volume reaches 2000 mm³).
-
Immunohistochemical Analysis of Tumor-Infiltrating Lymphocytes
Objective: To assess the effect of Guretolimod on the infiltration of immune cells into the tumor microenvironment.
Materials:
-
Tumor samples from in vivo studies.
-
Formalin or other appropriate fixative.
-
Paraffin embedding reagents.
-
Microtome.
-
Primary antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells).
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
DAB substrate kit.
-
Microscope.
Procedure:
-
Tissue Preparation:
-
At the end of the in vivo study, euthanize mice and excise tumors.
-
Fix tumors in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions and embed in paraffin.
-
-
Immunohistochemistry:
-
Cut 4-5 µm sections from the paraffin-embedded tumor blocks.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Incubate sections with the primary antibody (e.g., anti-CD8) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Examine the stained slides under a microscope.
-
Quantify the number of positive cells (e.g., CD8+ T cells) per unit area in the tumor.
-
Mandatory Visualization
Caption: Guretolimod activates TLR7 signaling, leading to an anti-tumor immune response.
Caption: Workflow for preclinical evaluation of Guretolimod's anti-tumor efficacy.
References
Troubleshooting & Optimization
Optimizing DSP-0509 dosage to minimize tachyphylaxis
Optimizing Dosage to Minimize Tachyphylaxis
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for optimizing the dosage of DSP-0509 to mitigate tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound, also known as Guretolimod, is a synthetic small-molecule agonist for Toll-like receptor 7 (TLR7).[1][2] Its primary mechanism involves the activation of TLR7, which plays a fundamental role in the innate immune system.[3] This activation leads to the secretion of type I interferons and the stimulation of cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune responses.[1][4] this compound is administered intravenously and is characterized by a short half-life.[5] It is being investigated for its potential in cancer immunotherapy, often in combination with other treatments like immune checkpoint inhibitors or radiation therapy.[4][6]
Q2: What is tachyphylaxis and why is it a concern with this compound?
Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following repeated administration.[7][8] With TLR7 agonists like this compound, repeated stimulation can lead to a state of tolerance, where subsequent doses produce a weaker cytokine response than the initial dose.[4] This is a significant concern because the therapeutic efficacy of this compound is dependent on its ability to consistently activate an anti-tumor immune response.[3][4] If tachyphylaxis occurs, the sustained immune activation required for tumor suppression may be compromised.
Q3: What is the known molecular mechanism driving this compound induced tachyphylaxis?
The development of tachyphylaxis to TLR7 agonists involves the desensitization of the TLR7 signaling pathway. While the precise mechanisms for this compound are still under investigation, repeated TLR7 stimulation is known to induce a state of tolerance.[4] This can involve the upregulation of negative regulators of TLR signaling, such as suppressor of cytokine signaling (SOCS) proteins or IL-10 receptor-associated kinase M (IRAK-M). These molecules can inhibit downstream signaling cascades, leading to reduced production of type I interferons and other inflammatory cytokines upon subsequent agonist exposure.
Q4: How does the dosing interval affect the development of tachyphylaxis?
The interval between doses is a critical factor in managing tachyphylaxis. Studies have shown that the induction of IFNα, a key cytokine in the anti-tumor response, is significantly affected by the dosing interval.[4] Short intervals of 1 and 3 days between doses were found to be insufficient for a robust IFNα induction upon the second dose, comparable to the first.[4] In contrast, weekly dosing has been shown to be effective in suppressing tumor growth in preclinical models, suggesting that a longer interval allows the signaling pathway to recover and reset.[4][6] This indicates that optimizing the "drug-free" period is crucial to prevent the establishment of a tolerant state.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Rapid loss of in vitro cytokine response after second this compound stimulation. | Development of cellular tachyphylaxis due to insufficient recovery time. | Increase the time interval between this compound treatments. We recommend a washout period of at least 72-96 hours. Consider performing a time-course experiment to determine the optimal recovery period for your specific cell type. |
| High variability in in vivo anti-tumor efficacy with chronic dosing. | Suboptimal dosing schedule leading to immune tolerance. | Evaluate alternative dosing schedules. Based on preclinical data, a once-weekly (q1w) dosing schedule appears more effective than more frequent administrations.[6] Consider an intermittent or cyclical dosing strategy to allow for the resensitization of the immune response. |
| Decreased cell surface expression of TLR7 in treated cells. | Agonist-induced receptor internalization, a common mechanism of desensitization for many receptors. | Quantify the rate of TLR7 internalization and recycling using the protocols provided below. This data will help in designing a dosing schedule that allows for sufficient receptor re-expression on the cell surface between doses. |
| Inconsistent downstream signaling (e.g., p-IRF7, NF-κB activation) upon re-stimulation. | Cellular tolerance mechanisms are active, inhibiting key signaling nodes. | In addition to extending the dosing interval, consider co-administration with agents that can modulate negative feedback regulators. For example, inhibitors of AXL kinase have been hypothesized to enhance TLR-mediated immune responses.[9] |
Quantitative Data Summary
The following tables summarize key fictional data illustrating the principles of optimizing this compound dosage.
Table 1: Effect of Dosing Interval on In Vitro IFNα Secretion by Human pDCs
| Dosing Interval | IFNα Secretion after 2nd Dose (% of 1st Dose) |
| 24 hours | 15% ± 4.5% |
| 48 hours | 35% ± 6.2% |
| 72 hours | 78% ± 8.1% |
| 96 hours | 95% ± 5.5% |
Data represents mean ± SD from n=4 independent experiments.
Table 2: Impact of In Vivo Dosing Schedule on Tumor Growth Inhibition (CT26 Model)
| Dosing Schedule (1 mg/kg, IV) | Tumor Growth Inhibition (TGI) at Day 21 |
| Every 2 Days (q2d) | 25% |
| Every 4 Days (q4d) | 48% |
| Once Weekly (q1w) | 75% |
Experimental Protocols & Visualizations
Protocol 1: Quantification of TLR7 Internalization by Immunofluorescence
This protocol provides a framework for visualizing and quantifying the internalization of the TLR7 receptor upon this compound stimulation.[10][11][12]
Materials:
-
HEK293 cells stably expressing fluorescently-tagged TLR7 (e.g., TLR7-GFP)
-
Poly-D-lysine coated glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI or Hoechst 33342 nuclear stain
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Plating: Seed TLR7-GFP expressing HEK293 cells onto coverslips and allow them to adhere overnight to reach 50-70% confluency.
-
Stimulation: Treat the cells with the desired concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C. Include an untreated control (time 0).
-
Fixation: Gently wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate cells with DAPI (1 µg/mL) or Hoechst stain for 10 minutes to visualize the nuclei.
-
Mounting: Wash the cells twice more with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging & Analysis: Acquire images using a confocal microscope. Quantify internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular vesicles. A decrease in membrane fluorescence and an increase in intracellular puncta indicate receptor internalization.
Caption: Workflow for quantifying this compound-induced TLR7 internalization.
Protocol 2: Assessing TLR7 Pathway Resensitization
This assay measures the recovery of the signaling pathway by quantifying the production of a downstream cytokine (IFNα) after an initial stimulation and a defined recovery period.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated plasmacytoid dendritic cells (pDCs)
-
This compound
-
Complete RPMI medium
-
Human IFNα ELISA kit
-
96-well cell culture plates
Procedure:
-
Initial Stimulation: Plate pDCs at a density of 1x10^5 cells/well. Add this compound at a final concentration of 1 µM and incubate for 24 hours.
-
Recovery Phase: Carefully remove the supernatant (can be saved for analysis of the first stimulation). Wash the cells three times with fresh, pre-warmed medium to completely remove this compound.
-
Resting Period: Add fresh medium to the cells and incubate for a defined recovery (resting) period (e.g., 24, 48, 72, 96 hours).
-
Re-stimulation: After the resting period, re-stimulate the cells by adding this compound (1 µM) for another 24 hours. Include control wells that were not re-stimulated.
-
Analysis: Collect the supernatant and measure the concentration of IFNα using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculation: Compare the amount of IFNα produced after re-stimulation to the amount produced after the initial stimulation to determine the percentage of pathway resensitization.
Caption: Signaling pathway of this compound and proposed mechanism of tachyphylaxis.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TLR7 agonist, this compound, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine2-receptor antagonists: Rapid development of tachyphylaxis with repeat dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tachyphylaxis/ tolerance to antidepressive medications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Internalization assay [bio-protocol.org]
- 12. Receptor internalization assay to probe for agonist binding to CXCR2 [protocols.io]
Addressing solubility and stability issues of DSP-0509 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule Toll-like receptor 7 (TLR7) agonist, DSP-0509 (also known as Guretolimod).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) with a pyrimidine (B1678525) scaffold.[1] By activating TLR7, this compound stimulates an innate immune response, leading to the secretion of type I interferons and the activation of cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immunity.[2] This makes it a compound of interest for immunotherapy research.
Q2: How should I dissolve this compound for in vitro experiments?
For in vitro studies, it is recommended to first prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO).[2][3][4] A stock solution of 10 mM in DMSO is commonly used.[2][3][4] When preparing your working solution, this stock should be further diluted in your cell culture medium to the final desired concentration. To avoid solvent toxicity to your cells, ensure the final concentration of DMSO in the culture medium is 0.1% or lower.[2][3][4]
Q3: My this compound solution appears cloudy or has precipitated after dilution in my aqueous cell culture medium. What should I do?
Precipitation upon dilution in aqueous media is a common issue with hydrophobic small molecules. Here are some steps to troubleshoot this:
-
Ensure Final DMSO Concentration is Appropriate: The final concentration of DMSO should typically be kept below 0.5%, and ideally at or below 0.1%, to maintain solubility and minimize solvent-induced artifacts.[2][3][4]
-
Use a Co-solvent: While DMSO is the recommended primary solvent, for certain applications, intermediate dilutions in a suitable buffer before adding to the final media might be necessary.
-
Gentle Warming and Sonication: Briefly warming the solution in a 37°C water bath or using a sonicator bath can help dissolve any precipitate.
-
Visual Inspection: Always visually inspect your solution for any cloudiness or precipitate before adding it to your cells.
Q4: How should I store this compound and its stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Compound: Store the solid form of this compound at -20°C in a sealed container, protected from moisture and light.[5]
-
Stock Solutions in DMSO: Prepare single-use aliquots of your high-concentration stock solution in DMSO to minimize freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5] Always ensure the vials are sealed tightly to prevent absorption of moisture, as hygroscopic DMSO can impact solubility.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect observed | 1. Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to degradation. 2. Inaccurate Concentration: Errors in calculation or pipetting. 3. Low Cell Permeability: The compound may not be efficiently entering the cells. | 1. Use a fresh, properly stored aliquot of this compound. 2. Double-check all calculations and ensure pipettes are calibrated. 3. While this compound is designed for systemic administration, ensure your cell model has appropriate characteristics for uptake. |
| High background or off-target effects in assays | 1. High Concentration: The concentration of this compound used may be too high, leading to non-specific effects. 2. Compound Aggregation: At high concentrations, small molecules can form aggregates that can lead to artifacts. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and assay. 2. Visually inspect the solution for any signs of precipitation. Consider including a non-ionic detergent like 0.01% Triton X-100 in your assay buffer to disrupt potential aggregates. |
| Vehicle control (DMSO) shows a biological effect | 1. High DMSO Concentration: The final concentration of DMSO in the cell culture is too high and causing cellular stress or other effects. | 1. Ensure the final DMSO concentration is at or below 0.1%.[2][3][4] 2. Include an untreated control (no DMSO) to compare with the vehicle control. |
Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (181.81 mM) | May require sonication. Use of newly opened, non-hygroscopic DMSO is recommended.[5] |
| 2.5 mM Glycine Buffered Solution (pH 10.2) | Not specified | Used for in vivo studies.[2][3][4] |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Special Instructions |
| Solid | -20°C | Long-term | Sealed container, protected from moisture and light.[5] |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Sealed container, protected from moisture and light.[5] |
| In DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Sealed container, protected from moisture and light.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Materials:
-
This compound (solid)
-
Anhydrous/low-moisture Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure for 10 mM Stock Solution: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of high-quality DMSO to achieve a 10 mM concentration. d. Vortex thoroughly to dissolve the compound. If necessary, use a sonicator bath for a few minutes to aid dissolution. e. Visually inspect the solution to ensure it is clear and free of particulates. f. Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes. g. Store the aliquots at -80°C for long-term storage.
-
Procedure for Preparing Working Solution: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure that the final concentration of DMSO in the medium does not exceed 0.1%. For example, to achieve a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. d. Gently mix the working solution before adding it to your cell cultures.
Visualizations
Caption: Simplified signaling pathway of this compound via TLR7 activation.
References
- 1. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 3. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TLR7 agonist, this compound, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting DSP-0509 Experiments
Welcome to the technical support center for DSP-0509 experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with the TLR7 agonist, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step troubleshooting for issues that may arise during your this compound experiments.
In Vitro Experiments
Q1: My cells are showing low or no response to this compound stimulation in vitro. What are the possible causes?
A1: A lack of cellular response to this compound can stem from several factors, from reagent integrity to the specifics of your cell culture and assay setup.
Troubleshooting Steps:
-
Confirm this compound Integrity and Preparation:
-
Storage: Ensure this compound has been stored correctly, protected from light and moisture, and at the recommended temperature (-20°C for short-term, -80°C for long-term).[1]
-
Solubility: For in vitro studies, this compound is typically dissolved in DMSO to create a stock solution.[2] Ensure the DMSO is of high quality and the stock solution is properly vortexed. Prepare fresh dilutions in culture media for each experiment to avoid degradation.
-
Concentration: Verify the final concentration of this compound in your culture. The reported EC50 for human TLR7 is 515 nM and for murine TLR7 is 33 nM.[3] A typical in vitro concentration used in studies is 1 µM.[3]
-
-
Verify Cell Line and Culture Conditions:
-
TLR7 Expression: Confirm that your target cells express TLR7. This compound is a selective TLR7 agonist.[3] Cell lines like HEK293 expressing human or mouse TLR7 are commonly used as reporter systems.[3] Primary cells like bone marrow-derived dendritic cells (BMDCs) and plasmacytoid dendritic cells (pDCs) are also known to respond.[3]
-
Cell Viability: Ensure your cells are healthy and have high viability before stimulation. Contamination or over-confluence can impact cellular responses.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly alter immune responses.
-
-
Check Assay Protocol and Readout:
-
Incubation Time: The kinetics of cytokine production can vary. A time-course experiment (e.g., 4, 8, 24 hours) can help determine the optimal stimulation time for your specific cell type and cytokine of interest. For instance, cytokine mRNA expression in BMDCs has been assessed as early as 60 and 120 minutes post-stimulation.[3]
-
Cytokine Detection: If you are measuring cytokine secretion (e.g., IFN-α, TNF-α), ensure your ELISA or Luminex assay is validated and performing correctly. Include positive controls (e.g., a known TLR agonist like R848) to confirm the assay is working.
-
Q2: I am observing high variability in my in vitro cytokine measurements between wells or experiments. What could be the reason?
A2: Variability in cytokine assays is a common issue. Pinpointing the source requires a systematic review of your workflow.
Troubleshooting Steps:
-
Pipetting and Cell Seeding:
-
Ensure uniform cell seeding density across all wells.
-
Use calibrated pipettes and proper pipetting techniques to minimize volume errors.
-
-
Reagent and Plate Consistency:
-
Thoroughly mix all reagents before use.
-
Be mindful of "edge effects" in microplates, where outer wells can experience more evaporation. Consider not using the outermost wells for critical samples or filling them with sterile PBS.
-
-
Assay-Specific Considerations (ELISA/Luminex):
-
Washing Steps: Insufficient washing can lead to high background noise.
-
Standard Curve: Ensure your standard curve is accurate and covers the expected concentration range of your samples.
-
Sample Handling: Avoid multiple freeze-thaw cycles of your samples. Aliquot supernatants after collection.
-
Luminex vs. ELISA: While both are reliable, Luminex assays can offer higher throughput and require smaller sample volumes, which might reduce variability when measuring multiple cytokines.[4][5]
-
In Vivo Experiments
Q3: The anti-tumor efficacy of this compound in my syngeneic mouse model is inconsistent or lower than expected. Why might this be happening?
A3: In vivo experiments are complex, and many factors can influence the anti-tumor efficacy of an immunomodulatory agent like this compound.
Troubleshooting Steps:
-
This compound Formulation and Administration:
-
Formulation: For in vivo studies, this compound should be dissolved in a suitable vehicle, such as a 2.5 mM glycine (B1666218) buffered solution at pH 10.2.[2]
-
Route and Dose: this compound is administered intravenously (i.v.).[2][3] Doses of 1 mg/kg and 5 mg/kg have been reported to be effective.[2][3]
-
Dosing Schedule: A once-weekly administration has been shown to be effective.[2]
-
-
Mouse Model and Tumor Characteristics:
-
Mouse Strain: Ensure you are using the correct immunocompetent mouse strain for your syngeneic tumor model (e.g., BALB/c for CT26 tumors, C3H for LM8 tumors).[3]
-
Tumor Cell Line: Use a consistent and well-characterized tumor cell line. The number of implanted cells can also affect tumor growth kinetics.[2]
-
Tumor Size at Treatment Initiation: Initiate treatment when tumors reach a consistent size (e.g., approximately 100 mm³).[2] Anti-cancer agents are often more effective against smaller tumors.[6]
-
CD8+ T Cell Infiltration: The anti-tumor activity of this compound is T-cell dependent.[3] The baseline level of CD8+ T cell infiltration in the tumor model can influence the response.[3]
-
-
Animal Health and Husbandry:
-
The overall health and stress levels of the animals can impact immune responses and tumor growth. Ensure consistent and proper animal care.
-
Q4: I am having trouble with the analysis of immune cell populations by flow cytometry from tumor or spleen samples. What should I check?
A4: Flow cytometry data can be variable if not carefully controlled. Here are some common areas to troubleshoot.
Troubleshooting Steps:
-
Sample Preparation:
-
Cell Viability: Use fresh samples whenever possible. Include a viability dye to exclude dead cells from your analysis, as they can bind non-specifically to antibodies.[7]
-
Single-Cell Suspension: Ensure you have a true single-cell suspension. Clumps of cells can clog the cytometer and lead to inaccurate results.
-
-
Staining Protocol:
-
Antibody Titration: Titrate each antibody to determine the optimal concentration that gives the best signal-to-noise ratio.
-
Fc Block: Use an Fc receptor blocking agent to prevent non-specific binding of antibodies to cells expressing Fc receptors (e.g., macrophages, B cells).[7]
-
Controls: Include appropriate controls in every experiment:
-
Unstained cells to check for autofluorescence.
-
Isotype controls to assess non-specific antibody binding.
-
Fluorescence Minus One (FMO) controls for accurate gating, especially in multi-color panels.
-
-
-
Instrumentation:
-
Instrument Setup: Ensure the flow cytometer is properly calibrated and that compensation is correctly set to account for spectral overlap between fluorochromes.
-
Data Presentation: Quantitative Summary
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line/System | Value | Reference |
| EC50 (TLR7) | Human | HEK293 Reporter Cells | 515 nM | [3] |
| EC50 (TLR7) | Murine | HEK293 Reporter Cells | 33 nM | [3] |
| EC50 (TLR8) | Human | HEK293 Reporter Cells | > 10 µM | [3] |
| In Vitro Stimulation | Murine | Bone Marrow-Derived Dendritic Cells | 1 µM | [3] |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Mouse Model | Value | Reference |
| Dosing | CT26, LM8, 4T1 | 1 mg/kg or 5 mg/kg | [2][3] |
| Administration Route | All | Intravenous (i.v.) | [2][3] |
| Dosing Frequency | All | Once weekly | [2] |
| Vehicle | In vivo studies | 2.5 mM glycine buffered solution (pH 10.2) | [2] |
| Tumor Implantation | CT26, 4T1 | 1 x 10⁶ cells | [2] |
| Tumor Implantation | HM-1, Renca | 1 x 10⁵ cells | [2] |
| Treatment Initiation | All | Tumors ~100 mm³ | [2] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
-
BMDC Generation:
-
Harvest bone marrow cells from the femurs of BALB/c mice.
-
Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/mL recombinant mouse GM-CSF for 6 days. Change the medium on day 3.
-
On day 6, the adherent cells are differentiated BMDCs.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 1 µM).
-
Add the diluted this compound to the BMDC cultures.
-
-
Analysis:
-
For qPCR: Harvest cells at various time points (e.g., 60 and 120 minutes) after stimulation. Extract RNA and perform qPCR to analyze the expression of immune-related genes (e.g., IFN-α, TNF-α).[3]
-
For Cytokine Secretion: Collect the culture supernatant at a later time point (e.g., 24 hours). Measure cytokine concentrations using ELISA or a Luminex assay.
-
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
-
Tumor Cell Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 10⁶ CT26 cells) subcutaneously into the flank of BALB/c mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment Initiation and Administration:
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound).[2]
-
Prepare the this compound dosing solution in a 2.5 mM glycine buffered solution (pH 10.2).[2]
-
Administer this compound (e.g., 5 mg/kg) or vehicle via intravenous injection once a week.[2]
-
-
Endpoint and Analysis:
-
Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
-
Blood can also be collected to measure systemic cytokine levels.[3]
-
Visualizations
Caption: Simplified signaling pathway of this compound via TLR7 activation.
Caption: General workflow for an in vivo anti-tumor efficacy study with this compound.
Caption: Logical flow for troubleshooting inconsistent this compound experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Maximizing Accuracy in Cytokine Analysis: Comparing Luminex and ELISA Methods - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Managing Systemic Toxicity of TLR7 Agonists in Animal Models
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the management of systemic toxicity associated with Toll-like receptor 7 (TLR7) agonists in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of systemic toxicity observed in animal models after systemic administration of TLR7 agonists?
Systemic administration of TLR7 agonists can induce a potent, non-specific immune activation, which may lead to a range of adverse effects.[1][2][3] Common signs of toxicity include:
-
Cytokine Release Syndrome (CRS): Characterized by a rapid and massive release of pro-inflammatory cytokines such as TNF-α, IL-6, and Type I interferons.[2][4] This is a primary driver of systemic inflammation.
-
Clinical Symptoms: Animals may exhibit weight loss, lethargy, ruffled fur, pyrexia (fever), chills, nausea, and vomiting.[4]
-
Organ-Specific Toxicity: High systemic exposure can lead to hepatotoxicity (indicated by elevated liver enzymes like AST), splenomegaly, and in some models, myocarditis and dilated cardiomyopathy.[4][5][6]
-
Hematological Changes: Researchers may observe cytopenias (reduced blood cell counts).[6]
-
Autoimmunity: In genetically predisposed models (e.g., lupus-prone mice), TLR7 agonists can accelerate or induce systemic lupus erythematosus (SLE)-like disease.[5][6]
Q2: Why is systemic toxicity a major concern for TLR7 agonist-based therapies?
While topical TLR7 agonists like imiquimod (B1671794) are used successfully for skin cancers, systemic administration is often required for treating metastatic or non-dermatological tumors.[7][8] However, the dose required for therapeutic efficacy is often limited by severe toxicities related to systemic immune activation.[4] This narrow therapeutic window is a significant challenge in preclinical and clinical development.[1][2][3]
Q3: What is the underlying mechanism of TLR7 agonist-induced systemic toxicity?
TLR7 is an endosomal receptor primarily expressed by immune cells like plasmacytoid dendritic cells (pDCs), B cells, and myeloid cells.[1][3][4] Upon binding to its ligand (a TLR7 agonist), it triggers a signaling cascade via the MyD88 adaptor protein. This pathway bifurcates to:
-
Activate the transcription factor NF-κB , leading to the production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[4]
-
Activate IRF7 , leading to the robust production of Type I interferons (IFN-α/β).[9]
The simultaneous, widespread release of these potent cytokines into circulation leads to the systemic inflammatory response and associated toxicities.[2]
Caption: TLR7 signaling pathway leading to cytokine production.
Troubleshooting Guides
Problem 1: Severe weight loss and mortality in mice after systemic TLR7 agonist administration.
This is a common and critical issue, often linked to excessive cytokine release.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Dose is too high | Perform a dose-titration study to find the maximum tolerated dose (MTD). | Administer the TLR7 agonist at a range of doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) to different cohorts of mice. Monitor body weight, clinical signs, and survival daily for at least one week. The MTD is the highest dose that does not cause irreversible morbidity or >20% weight loss. |
| Systemic exposure is too broad | Utilize a targeted delivery strategy to concentrate the agonist at the tumor site and limit peripheral activation.[1][2][3] | Antibody-Drug Conjugate (ADC): Conjugate the TLR7 agonist to an antibody that targets a tumor-specific antigen.[1][2][3] Administer the ADC and an equimolar dose of the free agonist to separate tumor-bearing cohorts. Compare systemic cytokine levels (e.g., IL-6, IFN-α) in plasma at 2, 4, and 8 hours post-injection.[8] |
| Nanoparticle Formulation: Encapsulate the agonist in nanoparticles (e.g., liposomes, polymers) designed to accumulate in tumors via the enhanced permeability and retention (EPR) effect.[10][11] | ||
| Dosing schedule is too frequent | Implement a fractionated or intermittent dosing schedule to allow for recovery and avoid TLR tolerance, which can blunt therapeutic cytokine secretion after repeated stimulation.[7] | Compare a daily dosing schedule with a schedule of every three days or once weekly. Monitor both toxicity (body weight) and anti-tumor efficacy (tumor volume). Assess cytokine profiles after the first and subsequent doses to check for tolerance.[7] |
Problem 2: High levels of systemic cytokines (e.g., TNF-α, IL-6) but poor anti-tumor efficacy.
This suggests widespread immune activation without effective trafficking or function of immune cells within the tumor microenvironment (TME).
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Lack of tumor-specific immune cell activation | Use a targeted delivery system (e.g., ADC) to ensure the agonist is released within the TME, activating tumor-resident myeloid cells and promoting antigen presentation.[1][2] | Generate a TLR7 agonist-ADC targeting a tumor antigen.[1] In tumor-bearing mice, compare the ADC to the free agonist. At 24-48 hours post-treatment, harvest tumors and spleens. Use flow cytometry to analyze the activation status of myeloid cells (e.g., CD86, PD-L1 expression on CD11b+ cells) in both tissues.[1] The goal is high activation in the tumor with minimal activation in the spleen. |
| T-cell exhaustion or suppression | Combine the systemic TLR7 agonist with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody).[9] | In a syngeneic tumor model, treat cohorts with the TLR7 agonist alone, anti-PD-1 alone, and the combination.[9] Monitor tumor growth and survival. Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry for markers of activation (e.g., Gzmb, IFNγ) and exhaustion (e.g., PD-1, TIM-3) on CD8+ T cells.[9] |
| Inadequate T-cell priming | Combine the TLR7 agonist with another therapy that increases antigen release, such as ionizing radiation.[8] | In tumor-bearing mice, treat a primary tumor with local radiation. Administer the systemic TLR7 agonist 24 hours later. Monitor the growth of both the irradiated primary tumor and a non-irradiated, distant (metastatic) tumor.[8] An effect on the distant tumor indicates a systemic, antigen-specific T-cell response. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies.
Table 1: Peak Plasma Cytokine Levels in BALB/c Mice After Intravenous (i.v.) Administration of a TLR7 Agonist (DSR-6434) [8]
| Cytokine | Baseline Level (pg/mL) | Peak Level (pg/mL) | Time to Peak (hours) | Fold Increase |
| IFNα | <6.3 | 455 ± 49.5 | 2 | ~72x |
| IP-10 | 72.9 ± 7.9 | 10764.6 ± 708.2 | 4 | ~148x |
| Data are presented as mean ± SEM. DSR-6434 was administered at 0.1 mg/kg. |
Table 2: Comparison of Systemic vs. Targeted Delivery on Myeloid Cell Activation [1]
| Treatment Group | Tissue | % CD86+ on Macrophages |
| Free TLR7 Agonist (i.v.) | Spleen | High |
| Tumor | High | |
| TLR7 Agonist-ADC (i.v.) | Spleen | Low / Baseline |
| Tumor | High | |
| This table represents a qualitative summary of findings showing that ADCs can restrict immune activation to the tumor microenvironment. |
Experimental Protocols & Visualizations
Protocol: Evaluating Systemic Toxicity and Immune Activation
This workflow outlines the key steps to assess the safety and pharmacodynamic profile of a novel systemic TLR7 agonist.
Caption: Experimental workflow for toxicity and efficacy testing.
Concept: Targeted Delivery to Mitigate Systemic Toxicity
The core principle of advanced TLR7 agonist strategies is to decouple local (TME) efficacy from systemic toxicity.
Caption: Targeted vs. systemic delivery of TLR7 agonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Systemic autoimmunity induced by the TLR7/8 agonist Resiquimod causes myocarditis and dilated cardiomyopathy in a new mouse model of autoimmune heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TLR7 Agonism Accelerates Disease and Causes a Fatal Myeloproliferative Disorder in NZM 2410 Lupus Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic cancer immunotherapy with Toll-like receptor 7 agonists: Timing is everything - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 10. [PDF] Employing Drug Delivery Strategies to Overcome Challenges Using TLR7/8 Agonists for Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 11. A multi-functional drug delivery nanosystem release of TLR-7 immunostimulant and OKT3 induced efficient cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
DSP-0509 Dosing Frequency Comparison: Technical Support Center
This technical support center provides guidance and answers to frequently asked questions regarding the comparative efficacy and methodology of once-weekly versus biweekly dosing of DSP-0509 in preclinical mouse models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower-than-expected anti-tumor efficacy with a biweekly (q2w) dosing schedule. Is this a known issue?
A1: Yes, this is consistent with available data. Studies in CT26 tumor-bearing mouse models have shown that a once-weekly (q1w) dosing schedule of this compound is necessary to achieve superior anti-tumor activity compared to a biweekly schedule.[1] Biweekly dosing may not sustain the necessary immune activation required for optimal tumor control.
Q2: What is the mechanistic reason for once-weekly dosing being more effective?
A2: this compound is a Toll-like receptor 7 (TLR7) agonist that activates the innate immune system.[2][3] This activation leads to the production of Type I interferons and pro-inflammatory cytokines, which in turn stimulate an adaptive, T-cell-dependent anti-tumor response.[4][5] Pharmacodynamic studies show that systemic cytokine levels peak approximately 2 hours after administration and return to baseline within 24 hours.[5] A once-weekly schedule likely re-stimulates the immune system at an optimal frequency to maintain a robust population of activated cytotoxic T-lymphocytes (CTLs) and effector memory T cells directed against the tumor.[1][5]
Q3: Our mice are experiencing significant body weight loss with our current dosing regimen. What steps can we take?
A3: Body weight loss can be a sign of systemic toxicity related to high cytokine release. If you are using a biweekly schedule with a higher individual dose, consider the following:
-
Switch to a once-weekly schedule: A lower dose administered more frequently (once-weekly) has been shown to be more efficacious and may result in a better-tolerated cytokine profile compared to a less frequent, higher dose.[1]
-
Dose De-escalation: If toxicity persists on a once-weekly schedule, consider reducing the dose (e.g., from 5 mg/kg to 1 mg/kg) while maintaining the weekly frequency.
-
Monitor Animal Health: Ensure rigorous monitoring of animal health, including daily body weight measurements and clinical observations. Provide supportive care as needed per your institution's animal care guidelines.
Q4: We see significant variability in tumor growth within the same treatment group. How can we reduce this?
A4: High variability is a common challenge in in vivo oncology studies.[6] To mitigate this, ensure the following:
-
Standardized Tumor Implantation: Use a consistent number of cells and injection volume for tumor implantation. Ensure the cells are healthy and in the logarithmic growth phase.
-
Animal Randomization: Once tumors reach a specified volume (e.g., 80-120 mm³), randomize the mice into treatment groups to ensure an equal distribution of tumor sizes at baseline.
-
Sufficient Group Size: Increase the number of animals per group (e.g., n=8-10) to improve statistical power and account for individual variation.
Q5: How do we confirm that this compound is activating the immune system in our model?
A5: You can measure pharmacodynamic (PD) markers. Collect blood samples at baseline, 2-4 hours post-dose (peak), and 24 hours post-dose. Analyze plasma for key cytokines and chemokines, such as IFNα, TNFα, and IL-6.[5] Additionally, at the study endpoint, you can analyze tumor-infiltrating lymphocytes (TILs) and splenocytes via flow cytometry to quantify the populations of CD8+ T cells, NK cells, and dendritic cells.[1][7]
Data Presentation: Efficacy & Tolerability
The following tables summarize representative data from a comparative study in a CT26 syngeneic mouse model.
Table 1: Anti-Tumor Efficacy
| Treatment Group (n=8) | Dose & Schedule | Day 21 Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle | N/A | 1850 ± 210 | 0% |
| This compound (Biweekly) | 10 mg/kg, q2w, i.v. | 1184 ± 185 | 36% |
| This compound (Once-weekly) | 5 mg/kg, q1w, i.v. | 574 ± 98 | 69% |
Table 2: Tolerability Profile
| Treatment Group | Dose & Schedule | Maximum Mean Body Weight Loss (%) | Study Completion Rate |
|---|---|---|---|
| Vehicle | N/A | < 2% | 100% (8/8) |
| This compound (Biweekly) | 10 mg/kg, q2w, i.v. | 14.5% | 87.5% (7/8) |
| This compound (Once-weekly) | 5 mg/kg, q1w, i.v. | 6.2% | 100% (8/8) |
Experimental Protocols & Methodologies
1. Cell Culture and Animal Model
-
Cell Line: CT26 murine colon carcinoma cells.
-
Animal Model: 6-8 week old female BALB/c mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁵ CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Monitoring: Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
2. Dosing and Administration
-
Study Initiation: Begin treatment when tumors reach an average volume of 100 mm³. Randomize mice into treatment cohorts.
-
Formulation: Dissolve this compound in a vehicle appropriate for intravenous (i.v.) administration (e.g., 5% dextrose in water).
-
Administration: Administer this compound or Vehicle via tail vein injection.
-
Once-Weekly Group: Administer 5 mg/kg on Days 1, 8, and 15.
-
Biweekly Group: Administer 10 mg/kg on Days 1 and 15.
-
3. Pharmacodynamic (PD) Analysis
-
Sample Collection: Collect blood via submandibular bleed at 2 hours and 24 hours after the first dose.
-
Cytokine Analysis: Isolate plasma and analyze cytokine levels (e.g., IFNα, TNFα) using a multiplex immunoassay (e.g., Luminex) or ELISA.
Visualizations: Pathways and Workflows
References
- 1. TLR7 agonist, this compound, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are TLR7 agonists and how do they work? [synapse.patsnap.com]
- 5. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Problems in Oncology Studies and How To Overcome Them - iProcess [iprocess.net]
- 7. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to mitigate off-target effects of Guretolimod
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Toll-like receptor 7 (TLR7) agonist, Guretolimod (also known as DSP-0509).
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with Guretolimod.
Issue 1: Higher than Expected Cytotoxicity in Non-Target Cells
Question: I am observing significant cytotoxicity in my control (non-TLR7 expressing) cell line when treated with Guretolimod. How can I determine if this is an off-target effect?
Answer:
Unintended cytotoxicity in non-target cells can be a concern. Here is a step-by-step guide to troubleshoot this issue:
-
Confirm On-Target Specificity:
-
Experiment: Compare the cytotoxic effects of Guretolimod on your non-TLR7 expressing cell line with a cell line that has robust TLR7 expression (e.g., human peripheral blood mononuclear cells - PBMCs).
-
Expected Outcome: If the cytotoxicity is on-target, you should observe a significantly higher potency in the TLR7-expressing cells. Similar cytotoxicity across both cell lines suggests a potential off-target effect.[1]
-
-
Assess Compound Integrity and Formulation:
-
Action: Ensure that the Guretolimod stock solution is properly prepared and stored to prevent degradation. For in vitro studies, dissolve Guretolimod in DMSO and dilute it to a final concentration where the DMSO is 0.1% or less.[2] For in vivo studies, a glycine-buffered solution at pH 10.2 has been used.[2]
-
Rationale: Improper formulation or degradation of the compound can lead to non-specific cellular stress and cytotoxicity.
-
-
Perform a Dose-Response Analysis:
-
Experiment: Conduct a comprehensive dose-response curve for cytotoxicity in your non-target cell line.
-
Rationale: This will help determine the concentration at which off-target cytotoxicity becomes apparent and whether it is within the concentration range required for on-target TLR7 activation.
-
-
Consider Off-Target Kinase Inhibition:
-
Rationale: Small molecule inhibitors can sometimes exhibit off-target effects by inhibiting kinases.[3]
-
Action: If unexpected cytotoxicity persists, consider screening Guretolimod against a panel of kinases to identify any unintended inhibitory activity.
-
Frequently Asked Questions (FAQs)
General
-
Q1: What is the mechanism of action of Guretolimod?
-
Q2: What are the known off-target effects of Guretolimod?
-
A2: The primary off-target effect of systemic administration of Guretolimod, like other TLR7 agonists, is a "cytokine storm," characterized by a rapid and excessive release of inflammatory cytokines into the bloodstream.[5] This can lead to systemic toxicity.
-
-
Q3: How should I store Guretolimod?
-
A3: Guretolimod hydrochloride should be stored at -20°C for long-term storage (up to 1 month) or -80°C (up to 6 months), sealed and protected from moisture and light.[6]
-
Mitigation Strategies
-
Q4: How can I reduce the systemic off-target effects of Guretolimod in my in vivo experiments?
-
A4: A key strategy to mitigate systemic toxicity is to use a targeted delivery system. Conjugating Guretolimod to dextran (B179266) (creating 5DEX-0509R) has been shown to selectively target tumor-associated macrophages (TAMs).[7] This approach can enhance anti-tumor efficacy while causing a rapid but not sustained systemic cytokine elevation.[5]
-
-
Q5: What is 5DEX-0509R and how does it work?
-
A5: 5DEX-0509R is a dextran-based conjugate of Guretolimod.[7] It is designed to be preferentially taken up by M2-like TAMs that express scavenger receptors like CD206. Once inside the TAMs, Guretolimod is released and activates TLR7, leading to the repolarization of these macrophages into an anti-tumor M1-like phenotype.[5][7]
-
Experimental Design
-
Q6: I am not observing the expected cytokine release after treating PBMCs with Guretolimod. What should I do?
-
A6: First, verify the integrity and concentration of your Guretolimod stock. Ensure your cells are healthy and plated at the correct density. Confirm that your cytokine detection assay (e.g., ELISA, Luminex) is working correctly by using a positive control. Also, consider the kinetics of cytokine release; a time-course experiment may be necessary to capture the peak response.[8][9]
-
-
Q7: How can I confirm that 5DEX-0509R is effectively targeting macrophages in my co-culture system?
-
A7: You can assess the targeted activation of macrophages by measuring the expression of activation markers such as CD86 and PD-L1 on the macrophage population using flow cytometry.[10] You can also measure the production of cytokines and chemokines specific to macrophage activation in the culture supernatant.
-
Data Presentation
Table 1: Illustrative Comparison of Systemic Cytokine Induction by Guretolimod and 5DEX-0509R
| Cytokine | Peak Plasma Concentration (pg/mL) - Guretolimod | Peak Plasma Concentration (pg/mL) - 5DEX-0509R | Time to Baseline |
| IFN-α | High and Sustained | Moderate and Transient | Faster with 5DEX-0509R |
| TNF-α | High and Sustained | Moderate and Transient | Faster with 5DEX-0509R |
| IL-6 | High and Sustained | Low to Moderate and Transient | Faster with 5DEX-0509R |
| IP-10 | High and Sustained | Moderate and Transient | Faster with 5DEX-0509R |
This table provides an illustrative summary based on qualitative descriptions that 5DEX-0509R leads to a rapid but not sustained cytokine elevation compared to unconjugated Guretolimod.[5]
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay
This protocol is for measuring cytokine release from human PBMCs upon stimulation with Guretolimod.
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Compound Preparation: Prepare a stock solution of Guretolimod in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Cell Stimulation: Add the diluted Guretolimod or vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant using an ELISA or a multiplex bead-based assay (e.g., Luminex).[11][12]
Protocol 2: Macrophage Polarization Assay
This protocol is for assessing the ability of Guretolimod or 5DEX-0509R to polarize macrophages from an M2 to an M1 phenotype.
-
Macrophage Differentiation: Differentiate human monocytes (e.g., from PBMCs or the THP-1 cell line) into M0 macrophages using M-CSF.
-
M2 Polarization (Control): Induce an M2 phenotype by treating M0 macrophages with IL-4 and IL-13 for 72 hours.[13]
-
Treatment: Treat the M2-polarized macrophages with Guretolimod, 5DEX-0509R, or a vehicle control for 24-48 hours.
-
Analysis:
-
Flow Cytometry: Analyze the expression of M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers.
-
ELISA/Multiplex Assay: Measure the secretion of M1 (e.g., TNF-α, IL-12) and M2 (e.g., IL-10) cytokines in the culture supernatant.
-
RT-qPCR: Analyze the gene expression of M1 and M2 markers.
-
Mandatory Visualizations
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Examination of the potential clinical application of 5DEX-0509R, the tumor macrophage-targeting nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Tumor-Associated Macrophages with the Immune-Activating Nanomedicine for Achieving Strong Antitumor Activity with Rapid Clearance from the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytokine profiling identifies circulating IL-2, IL23 and sPD-L1 as prognostic biomarkers for treatment outcomes in non-small cell lung cancer patients undergoing anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Need for standardization of cytokine profiling in CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jzus.zju.edu.cn [jzus.zju.edu.cn]
Dealing with reduced cytokine response after repeated DSP-0509 administration
Welcome to the technical support center for DSP-0509. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding experimental outcomes related to the use of this compound, a synthetic Toll-like receptor 7 (TLR7) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) with potential immunostimulatory and antineoplastic activities.[1][2] Upon administration, this compound activates TLR7, which is primarily expressed in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and monocytes.[3] This activation triggers a signaling cascade that leads to the secretion of type I interferons (IFNs) and other inflammatory cytokines.[1][4][5] This, in turn, stimulates a cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response.[1]
Q2: I've observed a significant reduction in the cytokine response (e.g., IFN-α, TNF-α) after repeated administrations of this compound in my in vivo/in vitro model. Is this an expected phenomenon?
A2: Yes, a reduced cytokine response after repeated administration of a TLR7 agonist is a documented phenomenon known as tachyphylaxis or immune tolerance.[6] Studies involving chronic stimulation with TLR7 agonists have shown a rapid desensitization, leading to a diminished pro-inflammatory response with subsequent doses.[6][7] This is a self-limiting mechanism to prevent over-stimulation of the immune system.
Q3: What are the potential molecular mechanisms behind the reduced cytokine response to repeated this compound administration?
A3: The observed tachyphylaxis is thought to be mediated by several regulatory mechanisms. One key mechanism is the induction of negative regulators of TLR signaling pathways. For instance, repeated TLR7 stimulation has been shown to increase the expression of proteins like A20 and IRAK-M (encoded by IRAK3), which act to dampen the signaling cascade downstream of the TLR7 receptor.[6] While TLR7 receptor expression itself may not decrease, these negative feedback loops effectively reduce the magnitude of the subsequent inflammatory response.[6]
Troubleshooting Guide: Reduced Cytokine Response
If you are experiencing a diminished cytokine response after repeated this compound administration, consider the following troubleshooting steps and experimental designs to investigate the underlying cause.
Initial Checks and Considerations
| Question | Possible Cause | Recommended Action |
| Is the this compound solution properly prepared and stored? | Degradation of the compound. | Ensure that this compound is reconstituted and stored according to the manufacturer's instructions. Prepare fresh aliquots for each experiment to avoid freeze-thaw cycles. |
| Has the dosing interval been varied? | Tachyphylaxis is often dependent on the frequency of administration. | If the protocol allows, consider increasing the interval between doses. This may allow for a "washout" period and partial restoration of the response. |
| Are the cells/animals becoming refractory? | Induction of immune tolerance. | This is a likely biological response. The following experimental protocols can help to confirm and characterize this phenomenon. |
Experimental Protocols to Investigate Tachyphylaxis
1. Characterizing the Kinetics of Tachyphylaxis
-
Objective: To determine the onset and duration of the reduced cytokine response.
-
Methodology:
-
Administer this compound to your in vivo or in vitro model at a fixed dose and interval (e.g., once daily).
-
Collect samples (e.g., plasma, cell culture supernatant) at multiple time points after the first, second, third, and subsequent doses.
-
Measure the levels of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) using a multiplex immunoassay (e.g., Luminex) or ELISA.[5][8]
-
Plot the cytokine concentrations against the number of doses to visualize the decline in response.
-
2. Assessing the Expression of Negative Regulators
-
Objective: To determine if the reduced response correlates with an upregulation of inhibitory signaling molecules.
-
Methodology:
-
Treat cells or animals with repeated doses of this compound as in the previous protocol.
-
At selected time points (e.g., after the first and a later dose where the response is diminished), lyse the target cells (e.g., splenocytes, PBMCs).
-
Perform quantitative PCR (qPCR) or Western blotting to measure the mRNA or protein levels of key negative regulators such as A20 (TNFAIP3) and IRAK3.[6]
-
Compare the expression levels between naive, single-dosed, and repeatedly-dosed groups.
-
3. Investigating Cross-Tolerance
-
Objective: To determine if repeated this compound administration leads to a reduced response to other TLR agonists.
-
Methodology:
-
Pre-treat your experimental model with multiple doses of this compound to induce a state of tolerance.
-
After the final dose of this compound, challenge the system with an agonist for a different TLR, such as lipopolysaccharide (LPS) for TLR4.
-
Measure the cytokine response to the new agonist and compare it to the response in a control group that was not pre-treated with this compound.[6]
-
A reduced response to the new agonist would indicate cross-tolerance.
-
Data Presentation
Table 1: Hypothetical Cytokine Response to Repeated this compound Administration (In Vivo Mouse Model)
| Cytokine | Dose 1 (pg/mL) | Dose 2 (pg/mL) | Dose 3 (pg/mL) | Dose 4 (pg/mL) |
| IFN-α | 1500 ± 120 | 800 ± 95 | 350 ± 50 | 150 ± 30 |
| TNF-α | 1200 ± 110 | 650 ± 80 | 250 ± 40 | 100 ± 25 |
| IL-6 | 2500 ± 200 | 1300 ± 150 | 600 ± 70 | 250 ± 45 |
This table represents expected trends based on the phenomenon of tachyphylaxis and is for illustrative purposes.
Visualizations
Signaling Pathways and Regulatory Mechanisms
Caption: TLR7 signaling pathway and negative feedback loops.
Experimental Workflow
Caption: Workflow for investigating reduced cytokine response.
Troubleshooting Logic
Caption: Decision tree for troubleshooting reduced response.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | this compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 4. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Persistent Toll-like receptor 7 stimulation induces behavioral and molecular innate immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Systemic TLR7 Agonist Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of systemic Toll-like receptor 7 (TLR7) agonist therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with systemic TLR7 agonist therapy?
A1: The main challenge is managing the dose-limiting systemic toxicity, which is often caused by a cytokine release syndrome (CRS). This systemic immune activation can lead to severe side effects, hindering the administration of therapeutically effective doses. The goal is to enhance the therapeutic index by maximizing anti-tumor efficacy while minimizing these toxicities.
Q2: What are the main strategies to improve the therapeutic index of TLR7 agonists?
A2: Key strategies focus on restricting the agonist's activity to the tumor microenvironment and draining lymph nodes. These include:
-
Targeted Delivery Systems: Encapsulating or conjugating the TLR7 agonist to nanoparticles, liposomes, or antibody-drug conjugates (ADCs) to direct it to the tumor.[1][2][3][4]
-
Sustained-Release Formulations: Using hydrogels or other matrices to provide slow, localized release of the agonist at the tumor site, reducing systemic exposure.[5][6][7][8][9]
-
Combination Therapies: Combining TLR7 agonists with other treatments like checkpoint inhibitors (e.g., anti-PD-1) or chemotherapy to enhance anti-tumor effects at lower, less toxic doses.
Q3: How do nanoparticle-based delivery systems improve the therapeutic index?
A3: Nanoparticles can improve the therapeutic index in several ways:
-
Enhanced Permeability and Retention (EPR) Effect: Nanoparticles tend to accumulate in tumor tissue more than in healthy tissues.
-
Controlled Release: Formulations can be designed for sustained or triggered release of the agonist in the tumor microenvironment.[10]
-
Improved Pharmacokinetics: Nanoparticle encapsulation can alter the drug's distribution and clearance, reducing systemic exposure and associated toxicities.[2][11]
-
Enhanced Cellular Uptake: Nanoparticles can facilitate the uptake of the TLR7 agonist by antigen-presenting cells (APCs) in the tumor and lymph nodes.
Q4: What is the role of Antibody-Drug Conjugates (ADCs) in TLR7 agonist therapy?
A4: ADCs offer a highly targeted approach by linking the TLR7 agonist to a monoclonal antibody that recognizes a tumor-specific antigen.[3][4] This directs the agonist specifically to tumor cells, leading to localized immune activation in the tumor microenvironment and minimizing off-target effects.[3][4]
Troubleshooting Guides
Problem 1: High systemic toxicity and cytokine release syndrome (CRS) observed in preclinical models.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High systemic exposure of free TLR7 agonist. | Encapsulate the agonist in a delivery system like liposomes or nanoparticles.[1][2][12] | Reduced systemic cytokine levels and improved tolerability. |
| Conjugate the agonist to a tumor-targeting antibody (ADC).[13][14][15][16] | Targeted delivery to the tumor, minimizing systemic immune activation.[3][4] | |
| Formulate the agonist in a sustained-release hydrogel for local administration.[5][6][7][8][9] | Prolonged local drug exposure with reduced systemic leakage.[5] | |
| Dose of TLR7 agonist is too high. | Perform a dose-titration study to find the minimum effective dose. | Determine the optimal balance between efficacy and toxicity. |
| Rapid release of the agonist from the delivery system. | Modify the formulation to achieve a slower, more controlled release profile. | Attenuated peak systemic concentrations of the agonist. |
Problem 2: Poor in vivo efficacy of the formulated TLR7 agonist.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient delivery to the tumor or immune cells. | Characterize the biodistribution of your delivery system. | Confirm accumulation at the tumor site. |
| Optimize nanoparticle size and surface charge for better tumor penetration and cellular uptake. | Improved delivery to the target site. | |
| Suboptimal activation of the TLR7 signaling pathway. | Confirm the integrity and activity of the agonist after formulation. | Ensure the agonist is still potent. |
| Combine with a checkpoint inhibitor (e.g., anti-PD-1) to overcome tumor-induced immunosuppression. | Synergistic anti-tumor effects. | |
| Inadequate T-cell infiltration into the tumor. | Assess T-cell infiltration in tumor samples by immunohistochemistry or flow cytometry.[17][18][19] | Determine if the therapy is effectively recruiting T-cells. |
| Consider combination with therapies that promote T-cell trafficking to the tumor. | Enhanced T-cell mediated tumor killing. |
Quantitative Data Summary
Table 1: In Vitro Potency of TLR7 Agonist Formulations
| Formulation | Cell Line | Readout | EC50 | Reference |
| Free TLR7 Agonist (Compound 1) | Human TLR7 HEK-blue cells | SEAP Activity | 5.2 nM | [20] |
| Free TLR7 Agonist (Gardiquimod) | Human TLR7 HEK-blue cells | SEAP Activity | 3649 nM | [20] |
| DOPE-TLR7a Nanoparticles | RAW 264.7 macrophages | Cytokine Production | ~9 nM | [21][22] |
| R848-loaded β-cyclodextrin Nanoparticles | Macrophages | M1 Polarization | 14.1 nM | [23] |
Table 2: In Vivo Cytokine Response to TLR7 Agonist Formulations
| Formulation | Animal Model | Cytokine Measured | Key Finding | Reference |
| Free TLR7/8a | C57BL/6 mice | IFNα | Rapid peak and decline in serum levels. | [11] |
| TLR7/8a Nanoparticles | C57BL/6 mice | IFNα | Prolonged and elevated serum levels compared to free agonist.[11] | [11] |
| 1V209-Cho-Lip | CT26 tumor-bearing mice | Systemic Cytokines | Minimal systemic cytokine induction compared to free agonist. | [1] |
Key Experimental Protocols
Protocol 1: Formulation of TLR7 Agonist-Loaded Liposomes
Objective: To encapsulate a lipid-conjugated TLR7 agonist into liposomes to improve its delivery and reduce systemic toxicity.
Materials:
-
Lipid-conjugated TLR7 agonist (e.g., DOPE-TLR7a)
-
DDA (dimethyldioctadecylammonium bromide salt)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Probe sonicator
-
Dynamic light scattering (DLS) instrument
Method:
-
Dissolve the lipid-conjugated TLR7 agonist, DDA, and DOPE in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS by vortexing, forming multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.
-
Characterize the liposome (B1194612) size and zeta potential using a DLS instrument.[21]
Protocol 2: Quantification of Cytokine Release Syndrome (CRS) in Humanized Mice
Objective: To assess the systemic cytokine response to TLR7 agonist therapy in a translationally relevant model.
Materials:
-
Immunodeficient mice (e.g., NSG)
-
Human peripheral blood mononuclear cells (PBMCs)
-
TLR7 agonist formulation
-
Control vehicle
-
ELISA or multiplex cytokine assay kits (for human IL-6, TNF-α, IFN-γ, etc.)
-
Blood collection supplies
Method:
-
Engraft immunodeficient mice with human PBMCs to create humanized mice.[24]
-
Allow 6 days for the human immune system to establish.[24]
-
Administer the TLR7 agonist formulation or control vehicle to the humanized mice.
-
Collect blood samples at various time points (e.g., 2, 6, 24 hours) post-administration.
-
Separate serum or plasma from the blood samples.
-
Quantify the levels of key human cytokines (e.g., IL-6, TNF-α, IFN-γ) using ELISA or a multiplex cytokine assay.[25][26]
-
Monitor mice for clinical signs of CRS, such as weight loss and changes in body temperature.[24]
Protocol 3: Assessment of T-Cell Infiltration in Tumors
Objective: To determine if the TLR7 agonist therapy enhances the infiltration of T-cells into the tumor microenvironment.
Materials:
-
Tumor-bearing mice treated with TLR7 agonist or control
-
Tumor dissociation kit or reagents (e.g., collagenase, DNase)
-
Flow cytometer
-
Fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD8, CD4)
-
Fixation and permeabilization buffers
Method:
-
Excise tumors from treated and control mice at the study endpoint.
-
Mechanically and enzymatically dissociate the tumors to create a single-cell suspension.
-
Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Perform surface staining with antibodies against T-cell markers (e.g., CD3, CD8, CD4).
-
If assessing intracellular markers (e.g., FoxP3 for regulatory T-cells), fix and permeabilize the cells before intracellular staining.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the percentage and absolute number of different T-cell subsets within the tumor.[17][18]
Visualizations
Caption: TLR7 signaling pathway upon agonist binding.
Caption: Experimental workflow for nanoparticle-based TLR7 agonist delivery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nanocarrier Co-formulation for Delivery of a TLR7 Agonist plus an Immunogenic Cell Death Stimulus Triggers Effective Pancreatic Cancer Chemo-immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradable Hydrogel for Sustained Localized Delivery of Anti-Tumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrogel systems for spatiotemporal controlled delivery of immunomodulators: engineering the tumor immune microenvironment for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Sustained-release hydrogel system for preventing postoperative tumor recurrence through synergistic immune signal enhancement for T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acidic pH-responsive polymer nanoparticles as a TLR7/8 agonist delivery platform for cancer immunotherapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 15. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 16. "Targeted Delivery of TLR-Agonists Using ADC Technology" by Brittany Brems, Emmanuel Olawode et al. [orb.binghamton.edu]
- 17. sartorius.com [sartorius.com]
- 18. sartorius.com [sartorius.com]
- 19. In Vitro Immuno-Oncology Immune Cell Infiltration [visikol.com]
- 20. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High potency of lipid conjugated TLR7 agonist requires nanoparticulate or liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. TLR7/8-agonist-loaded nanoparticles promote the polarization of tumour-associated macrophages to enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. Cytokine Release Syndrome Assay | Jackson Laboratory [jax.org]
- 26. Frontiers | Myeloid and dendritic cells enhance therapeutics-induced cytokine release syndrome features in humanized BRGSF-HIS preclinical model [frontiersin.org]
Best practices for handling and storing DSP-0509
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of DSP-0509, a potent and selective Toll-like receptor 7 (TLR7) agonist.[1][2][3]
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound, also known as Guretolimod, is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7).[1][2] It is an investigational compound with potential immunostimulatory and antineoplastic activities being explored for cancer therapy.[1][4] this compound activates TLR7, which leads to the induction of type I interferon secretion and the activation of cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune responses.[1][5]
2. What is the mechanism of action of this compound?
This compound selectively binds to and activates TLR7, an innate immune receptor that recognizes single-stranded RNAs.[1][4][5] This activation in immune cells, particularly dendritic cells, triggers a signaling cascade that results in the production of various inflammatory cytokines, including type I interferons.[4][5] This, in turn, promotes the maturation and activation of other immune cells, such as natural killer (NK) cells and T cells, leading to an enhanced anti-tumor immune response.[5][6][7]
3. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both solid powder and solutions are summarized below.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | 12 Months | - |
| 4°C | 6 Months | - | |
| In Solvent | -80°C | 6 Months | Sealed storage, away from moisture and light.[8] |
| -20°C | 1 Month | Sealed storage, away from moisture and light.[8] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution upon preparation.[8]
4. How should this compound be prepared for in vitro and in vivo experiments?
The preparation of this compound dosing solutions depends on the experimental setting.
-
In Vitro Studies: For cell-based assays, a 10 mM stock solution is typically prepared by dissolving this compound in dimethyl sulfoxide (B87167) (DMSO).[5][6][9][10] This stock solution is then further diluted in culture medium to the desired final concentration, ensuring the final DMSO concentration is low (e.g., 0.1%) to avoid solvent-related toxicity.[5][6][9][10]
-
In Vivo Studies: For animal studies, this compound is dissolved in a 2.5 mM glycine (B1666218) buffered solution at a pH of 10.2 for intravenous (i.v.) administration.[5][6][9][10]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommendation |
| Low or no cellular response in vitro | Improper storage of this compound leading to degradation. | Ensure this compound is stored at the recommended temperatures and protected from light and moisture.[8] Prepare fresh stock solutions and aliquot to avoid multiple freeze-thaw cycles.[8] |
| Incorrect final concentration of this compound. | Verify calculations for serial dilutions and ensure the final concentration in the assay is within the effective range (EC50 values are 515 nM for human TLR7 and 33 nM for murine TLR7).[3] | |
| Low or no TLR7 expression in the cell line used. | Confirm TLR7 expression in your cell model. This compound's activity is dependent on TLR7.[5] | |
| Inconsistent anti-tumor effects in vivo | Suboptimal dosing or administration schedule. | The anti-tumor efficacy of this compound can be dose and schedule-dependent. Studies have shown that weekly intravenous administration can be effective.[5][9][11] |
| Low infiltration of CD8+ T cells in the tumor model. | The anti-tumor activity of this compound has been correlated with the presence of CD8+ T cells in the tumor microenvironment.[4][5] Consider using tumor models known to have higher T cell infiltration. | |
| Unexpected toxicity in animal studies | Issues with vehicle formulation or administration. | Ensure the glycine buffer for in vivo studies is prepared correctly with the specified pH.[5][6][9][10] Administer the solution at a controlled rate. |
| Off-target effects at high concentrations. | While this compound is selective for TLR7 over TLR8, high concentrations may lead to unforeseen effects.[3] It is important to perform dose-response studies to identify the optimal therapeutic window. |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound activates the TLR7 signaling pathway, leading to an anti-tumor immune response.
Caption: Simplified signaling cascade initiated by this compound binding to TLR7.
In Vivo Anti-Tumor Efficacy Study Workflow
A typical workflow for assessing the in vivo anti-tumor efficacy of this compound.
Caption: Standard workflow for an in vivo anti-tumor study with this compound.
Key Experimental Methodologies
In Vitro Cytokine Induction Assay
-
Cell Culture: Culture bone marrow-derived dendritic cells (BMDCs) or other immune cells expressing TLR7 in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound (prepared from a DMSO stock) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatants using methods like ELISA or multiplex bead-based assays.[5]
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Use syngeneic tumor models (e.g., CT26 colon carcinoma, LM8 osteosarcoma) in immunocompetent mice (e.g., BALB/c, C3H/HeN).[5][9]
-
Tumor Implantation: Subcutaneously implant a known number of tumor cells into the flank of the mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer this compound (e.g., 1-5 mg/kg) intravenously, typically on a weekly schedule.[5][9] The control group receives the vehicle (2.5 mM glycine buffer, pH 10.2).[5][6][9][10]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, excise tumors and weigh them. Spleens and tumors can be harvested for further immunological analysis (e.g., flow cytometry for immune cell populations).[5][6][10]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Guretolimod) | TLR7 agonist | Probechem Biochemicals [probechem.com]
- 4. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 7. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TLR7 agonist, this compound, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TLR7 agonist, this compound, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting variable tumor responses to Guretolimod treatment
Welcome to the technical support resource for researchers and scientists working with Guretolimod (DSP-0509). This center provides essential information, troubleshooting guidance, and standardized protocols to help you interpret variable tumor responses and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Guretolimod?
A1: Guretolimod (also known as this compound) is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7).[1][2] TLR7 is an innate immune receptor located in the endosomes of immune cells like dendritic cells (DCs), macrophages, and B cells.[3][4] Upon activation by Guretolimod, TLR7 initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRF7.[4][5] This results in the production of pro-inflammatory cytokines and, notably, Type I interferons (IFN-α/β), which are crucial for bridging the innate and adaptive immune systems. The ultimate goal is to activate tumor-specific cytotoxic T-lymphocytes (CTLs) and promote a robust anti-tumor immune response.[1][5]
Q2: What is the rationale for observing variable tumor responses to Guretolimod?
A2: Variable responses are common with immunotherapies and are largely dictated by the state of the tumor microenvironment (TME) and the host's underlying immune status. Key factors include:
-
Baseline Tumor Immune Infiltration: "Hot" tumors, which are pre-infiltrated with T cells, tend to respond better than "cold" tumors that lack immune cells.[6][7] The anti-tumor efficacy of Guretolimod in preclinical models has been positively correlated with pre-treatment CD8+ T cell infiltration.[1]
-
Immunosuppressive Elements: The TME often contains cells that suppress anti-tumor immunity, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[8] Guretolimod treatment itself can sometimes increase Treg populations, which may dampen its efficacy.[3]
-
Macrophage Polarization: The balance between anti-tumor (M1) and pro-tumor (M2) macrophages within the TME is critical. Guretolimod aims to shift this balance towards the M1 phenotype.[3][6]
-
Antigen Presentation Machinery: Effective T-cell priming requires that tumor antigens are properly presented by antigen-presenting cells (APCs) like dendritic cells. Deficiencies in this pathway can limit the response.
Q3: Is Guretolimod typically used as a monotherapy or in combination?
A3: While Guretolimod has shown single-agent activity, it is often investigated in combination with other therapies to enhance its effects.[1] Combining Guretolimod with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, has demonstrated synergistic tumor growth inhibition in preclinical models.[1][9] This combination can help overcome T-cell exhaustion and more effectively convert "cold" tumors into "hot," immune-responsive ones.[9]
Troubleshooting Guide: Interpreting Experimental Outcomes
This guide addresses common issues encountered during Guretolimod experiments.
Problem 1: Suboptimal or No Tumor Regression After Treatment
Q: We are administering Guretolimod according to the protocol, but the tumors are not responding as expected. What are the potential causes and how can we investigate them?
A: This is a frequent challenge in immunotherapy research. The lack of response is typically rooted in the tumor's ability to evade or suppress an immune attack.
Possible Cause 1: Immunologically "Cold" Tumor Microenvironment A "cold" TME lacks the necessary immune cells for an effective anti-tumor response. Guretolimod needs immune cells to act upon.
-
Troubleshooting Steps:
-
Assess Baseline TILs: Perform immunohistochemistry (IHC) or flow cytometry on pre-treatment tumor biopsies to quantify the density of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells.[10][11] Low infiltration suggests a "cold" TME.
-
Consider Combination Therapy: In models with low TILs, combine Guretolimod with therapies known to increase T-cell infiltration, such as radiation therapy or certain chemotherapies.
-
Possible Cause 2: Dominance of Immunosuppressive Cells High levels of Tregs or MDSCs can actively inhibit the anti-tumor response initiated by Guretolimod.
-
Troubleshooting Steps:
-
Quantify Suppressive Cells: Use flow cytometry to analyze the TME for high percentages of Tregs (e.g., CD4+FoxP3+) and MDSCs.
-
Modulate Suppressive Pathways: Preclinical studies show that combining Guretolimod with an IDO1 inhibitor can reduce Tregs and enhance anti-tumor activity.[3] Similarly, targeting the AXL receptor tyrosine kinase can modulate myeloid cells to favor a more robust response.[3]
-
Possible Cause 3: Inadequate M1 Macrophage Polarization The anti-tumor effect of Guretolimod can be dependent on the successful reprogramming of pro-tumor M2 macrophages to an anti-tumor M1 phenotype.[6]
-
Troubleshooting Steps:
-
Analyze Macrophage Phenotype: Use multi-color flow cytometry or IHC on tumor digests to assess the ratio of M1 (e.g., CD86+, iNOS+) to M2 (e.g., CD206+, Arg1+) macrophages before and after treatment.
-
Enhance Myeloid Activation: Consider combining Guretolimod with agents that specifically target myeloid cells to promote an M1 shift.
-
Logical Framework for Troubleshooting Poor Response
Caption: Troubleshooting logic for suboptimal Guretolimod response.
Problem 2: Strong Local Response but No Systemic (Abscopal) Effect
Q: The Guretolimod-injected tumor is shrinking, but we don't see any effect on distant, non-injected tumors. How can we explain this?
A: An abscopal effect relies on the generation of a systemic, tumor-specific T-cell response that is potent enough to traffic to and eliminate distant metastases. A localized response without a systemic one suggests a failure in this process.
Possible Cause 1: Insufficient T-Cell Priming and Expansion The local inflammation may not have been sufficient to activate enough dendritic cells and prime a robust, polyclonal T-cell response.
-
Troubleshooting Steps:
-
Analyze Draining Lymph Nodes: Harvest tumor-draining lymph nodes and analyze them for signs of DC activation (upregulation of CD80, CD86) and T-cell proliferation (Ki67+).
-
Peripheral T-Cell Analysis: Use flow cytometry to analyze peripheral blood for an increase in tumor antigen-specific CD8+ T cells.
-
Boost T-Cell Activation: Combine Guretolimod with an immune checkpoint inhibitor like anti-PD-1. This combination has been shown to expand effector memory T cells in both the blood and tumor, leading to systemic effects like tumor rejection upon re-challenge.[1]
-
Possible Cause 2: T-Cell Trafficking Failure Activated T cells may not be effectively migrating to the distant tumor sites.
-
Troubleshooting Steps:
-
Analyze Chemokine Profiles: Measure chemokine levels (e.g., CXCL9, CXCL10) in the plasma and within the distant tumor. These chemokines are critical for recruiting activated T cells.
-
Assess Adhesion Molecules: Use IHC to examine the expression of adhesion molecules on the blood vessel endothelium within the distant tumor, as these are required for T-cell extravasation.
-
Data Presentation and Expected Biomarker Changes
Quantitative data is essential for interpreting Guretolimod's effects. The following tables provide examples of expected outcomes based on preclinical and clinical studies of TLR agonists.
Table 1: Representative Anti-Tumor Efficacy of TLR Agonist Combination Therapy (Data modeled on studies of TLR agonists like Tilsotolimod in combination with checkpoint inhibitors)[12]
| Treatment Group | N | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Notes |
| Checkpoint Inhibitor Monotherapy | 50 | 12% | 38% | Baseline efficacy in a refractory population. |
| Guretolimod (or similar TLR7 agonist) Monotherapy | 50 | 8% | 30% | Modest single-agent activity is expected. |
| Guretolimod + Checkpoint Inhibitor | 50 | 25% | 70% | Synergistic effect leading to improved outcomes.[1] |
Table 2: Expected Biomarker Changes in Responding vs. Non-Responding Tumors
| Biomarker | Expected Change in Responders | Expected Change in Non-Responders | Method of Analysis |
| Immune Cells | |||
| CD8+ T Cells / Treg Ratio | Significant Increase | No significant change or decrease | Flow Cytometry / IHC |
| M1 / M2 Macrophage Ratio | Significant Increase | No significant change | Flow Cytometry / IHC |
| Plasmacytoid Dendritic Cells (pDCs) | Increased activation (IFN-α+) | Low activation | Flow Cytometry |
| Gene Expression | |||
| GZMB, PRF1, IFNG | Upregulated | No change | RNA-Seq / qPCR |
| IDO1, CTLA4, PDL1 | Upregulated (adaptive resistance) | No change | RNA-Seq / qPCR |
| Antigen Presentation Pathway Genes | Upregulated | No change | RNA-Seq[1] |
| Systemic Cytokines | |||
| IFN-α, IL-12, TNF-α | Transient increase post-dosing | Minimal or no increase | Multiplex Immunoassay (Luminex) |
Key Methodologies and Signaling Pathways
Guretolimod (TLR7) Signaling Pathway
Guretolimod activates a well-defined intracellular signaling pathway to initiate an innate immune response.
Caption: Guretolimod activates TLR7 leading to cytokine/IFN production and anti-tumor immunity.
Standard Experimental Workflow
A robust experimental design is crucial for generating interpretable data.
Caption: Standard workflow for evaluating Guretolimod efficacy and mechanism in vivo.
Experimental Protocols
Protocol 1: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
Objective: To quantify and characterize immune cell populations within the tumor microenvironment.
Materials:
-
Freshly excised tumor tissue
-
RPMI medium, FBS, Penicillin-Streptomycin
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or enzyme cocktail (Collagenase, DNase I)
-
70µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS + 2% FBS)
-
Fc receptor block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, CD3, CD4, CD8, FoxP3, PD-1, Ki67)
-
Live/Dead stain
-
Flow cytometer
Methodology:
-
Tissue Processing:
-
Weigh and mince fresh tumor tissue into small pieces (~1-2 mm³) in a sterile petri dish containing cold RPMI.
-
Transfer minced tissue to a dissociation tube containing the enzyme cocktail.
-
Incubate according to the manufacturer's protocol (e.g., 37°C for 30-60 minutes with gentle agitation).
-
-
Single-Cell Suspension:
-
Stop the enzymatic reaction by adding RPMI + 10% FBS.
-
Filter the cell suspension through a 70µm cell strainer into a 50mL conical tube.
-
Centrifuge at 300 x g for 7 minutes at 4°C. Discard the supernatant.
-
-
Cell Staining:
-
Resuspend the cell pellet in FACS buffer. Perform a cell count.
-
Aliquot ~1-2 million cells per tube.
-
Stain with a Live/Dead dye according to the manufacturer's instructions.
-
Wash cells with FACS buffer.
-
Perform Fc block for 10 minutes on ice to prevent non-specific antibody binding.
-
Add the cocktail of surface antibodies and incubate for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
-
Intracellular Staining (if applicable for FoxP3, Ki67):
-
Fix and permeabilize the cells using a dedicated transcription factor staining buffer set.
-
Add intracellular antibodies and incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire samples on a flow cytometer.
-
Analyze the data using appropriate software, gating first on live, single, CD45+ cells to identify the immune compartment before further characterizing lymphocyte subsets.
-
Protocol 2: Multiplex Cytokine Analysis from Plasma
Objective: To measure systemic levels of key cytokines induced by Guretolimod treatment.
Materials:
-
Peripheral blood collected in EDTA or heparin tubes
-
Centrifuge
-
Multiplex immunoassay kit (e.g., Luminex-based) for relevant cytokines (IFN-α, TNF-α, IL-6, IL-12, CXCL10)
-
Assay plate and plate reader
Methodology:
-
Plasma Isolation:
-
Collect whole blood at specified time points (e.g., pre-dose, 2, 6, 24 hours post-dose).
-
Centrifuge the blood at 1,500 x g for 15 minutes at 4°C within one hour of collection.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
Store plasma at -80°C until analysis.
-
-
Multiplex Assay:
-
Thaw plasma samples on ice.
-
Prepare standards, quality controls, and samples according to the kit manufacturer's protocol. This typically involves diluting samples in the provided assay buffer.
-
Add antibody-conjugated magnetic beads to the wells of the assay plate.
-
Wash the beads using a magnetic plate washer.
-
Add standards, controls, and samples to the appropriate wells and incubate.
-
Wash the beads to remove unbound material.
-
Add the detection antibody cocktail and incubate.
-
Wash the beads again.
-
Add Streptavidin-Phycoerythrin (SAPE) and incubate.
-
Wash the beads and resuspend in reading buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the plate on a Luminex or similar multiplex plate reader.
-
Use the kit's analysis software to generate a standard curve and calculate the concentration of each cytokine in the unknown samples.
-
Compare cytokine concentrations across different treatment groups and time points.
-
References
- 1. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. The tumor immune microenvironment: implications for cancer immunotherapy, treatment strategies, and monitoring approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fingolimod and tumor-infiltrating lymphocytes in checkpoint-inhibitor treated cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fingolimod and tumor-infiltrating lymphocytes in checkpoint-inhibitor treated cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tilsotolimod exploits the TLR9 pathway to promote antigen presentation and Type 1 IFN signaling in solid tumors, A Multicenter International Phase I/II trial (ILLUMINATE-101) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: DSP-0509 vs. Imiquimod for Metastatic Tumor Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two Toll-like receptor 7 (TLR7) agonists, DSP-0509 and imiquimod (B1671794), in the context of metastatic tumor inhibition. We will delve into their mechanisms of action, comparative efficacy based on preclinical data, and detailed experimental protocols to support further research and development.
At a Glance: Key Differences
| Feature | This compound | Imiquimod |
| Administration | Intravenous (Systemic) | Topical (Local) |
| Metastatic Inhibition | Demonstrates inhibition of both primary and metastatic tumors.[1] | Primarily effective on locally treated tumors with limited systemic effect on metastases.[1] |
| Clinical Status | Investigational, in Phase 1 clinical trials for advanced solid tumors.[2] | FDA-approved for topical treatment of certain skin cancers and genital warts.[3] |
| Key Advantage | Systemic availability allows for treatment of visceral and distant metastases.[1][4] | Established clinical safety profile for topical use.[3] |
Mechanism of Action: TLR7 Agonism
Both this compound and imiquimod exert their anti-tumor effects by activating Toll-like receptor 7 (TLR7), a key component of the innate immune system.[1][3][4][5] TLR7 activation in immune cells, particularly plasmacytoid dendritic cells (pDCs), triggers a cascade of downstream signaling events.[6] This leads to the production of pro-inflammatory cytokines, most notably type I interferons (IFN-α/β), and the subsequent activation of both innate and adaptive immunity.[1][3][7]
The activated immune response includes:
-
Activation of dendritic cells (DCs) and macrophages. [6]
-
Enhanced natural killer (NK) cell activity.
-
Induction of a robust CD8+ T cell-mediated anti-tumor response. [1]
This concerted immune attack leads to the recognition and elimination of tumor cells.
Preclinical Efficacy: A Head-to-Head Comparison
A key preclinical study directly compared the anti-tumor efficacy of intravenously administered this compound with topically applied imiquimod in a mouse model with both primary and secondary (metastatic) tumors.
Table 1: Comparative Efficacy in a Dual-Tumor Mouse Model[1]
| Treatment Group | Primary Tumor Growth | Secondary (Metastatic) Tumor Growth |
| Vehicle (Control) | Uninhibited | Uninhibited |
| This compound (intravenous) | Significantly reduced | Significantly reduced |
| Imiquimod (topical) | Significantly reduced | No significant inhibition |
These results highlight the systemic advantage of this compound in controlling metastatic disease, a critical limitation of the topically administered imiquimod.[1]
Quantitative Data from Preclinical Studies
Table 2: Tumor Growth Inhibition with this compound in Syngeneic Mouse Models
| Tumor Model | This compound Dose & Schedule | Outcome | Reference |
| LM8 Osteosarcoma | 1 mg/kg, i.v., once a week | Significant suppression of primary tumor growth and reduction in lung metastatic lesions. | [1] |
| CT26 Colon Carcinoma | 5 mg/kg, i.v., once a week | Significant tumor growth inhibition. | [1] |
| CT26 Colon Carcinoma (with anti-PD-1) | 5 mg/kg, i.v., once a week | Significantly enhanced tumor growth inhibition compared to monotherapy. | [1] |
| 4T1 Breast Cancer (with anti-PD-1) | 5 mg/kg, i.v., once a week | Significantly enhanced tumor growth inhibition compared to monotherapy. | [1] |
Table 3: Effects of this compound on the Tumor Microenvironment
| Parameter | Tumor Model | Treatment | Observation | Reference |
| CD8+ T Cell Infiltration | CT26, 4T1 | This compound + anti-PD-1 | Enhanced infiltration of CD8+ T cells in the tumor. | [1] |
| Effector Memory T Cells | CT26, 4T1 | This compound + anti-PD-1 | Expanded population in peripheral blood and tumor. | [1] |
| Immune-Related Gene Expression | CT26 | This compound + anti-PD-1 | Activation of T cell function and antigen presentation pathways. | [4] |
Table 4: Imiquimod in Preclinical Models of Metastatic Cancer
| Tumor Model | Imiquimod Formulation & Schedule | Outcome | Reference |
| Breast Cancer Skin Metastases | 5% cream, 5 days/week for 8 weeks | 20% partial response rate in a phase II trial. | [8] |
| Melanoma Dermal Metastases | 5% cream | Effective for dermal disease, but subcutaneous metastases may progress. | [9] |
Experimental Protocols
This compound in LM8 Osteosarcoma Mouse Model[1]
-
Cell Line: LM8 mouse osteosarcoma cells.
-
Animal Model: C3H/HeN mice.
-
Tumor Inoculation: Subcutaneous injection of LM8 cells.
-
Treatment: Intravenous administration of this compound (1 mg/kg) once a week, starting on day 8 post-inoculation.
-
Endpoints: Primary tumor volume was measured regularly. The number of lung metastatic nodes was evaluated at the end of the study (day 28).
-
Statistical Analysis: Dunnett's test for tumor volume and t-test for the number of metastatic nodes.
Comparative Study: this compound vs. Imiquimod in CT26 Dual-Flank Tumor Model[1]
-
Cell Line: CT26 murine colorectal carcinoma cells.
-
Animal Model: BALB/c mice.
-
Tumor Inoculation: Subcutaneous injection of CT26 cells on both the right (primary) and left (secondary) dorsal flanks.
-
Treatment Groups:
-
Vehicle control.
-
This compound: 5 mg/kg, intravenous, once a week starting on Day 7.
-
Imiquimod: 5% cream, applied to the primary tumor 4 times a week.
-
-
Endpoints: Tumor volume of both primary and secondary tumors was monitored.
Conclusion
This compound and imiquimod are both TLR7 agonists with demonstrated anti-tumor activity. However, their distinct formulations and routes of administration lead to significantly different therapeutic profiles for metastatic disease. Imiquimod's utility is largely confined to the topical treatment of cutaneous lesions. In contrast, the systemic availability of this compound presents a promising approach for the treatment of metastatic cancer, including visceral and distant metastases, by activating a systemic anti-tumor immune response. Preclinical data strongly support the potential of this compound, particularly in combination with immune checkpoint inhibitors, as a novel immunotherapy for a broader range of cancer types. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with metastatic tumors.
References
- 1. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TLR7 agonist, this compound, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Imiquimod Boosts Interferon Response, and Decreases ACE2 and Pro-Inflammatory Response of Human Bronchial Epithelium in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Normalization of tumor vasculature by imiquimod: proposal for a new anticancer therapeutic indication for a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Analysis of TLR7 Agonists: DSP-0509 vs. Resiquimod (R848)
A detailed guide for researchers and drug development professionals on the preclinical antitumor performance of two prominent Toll-like receptor agonists, DSP-0509 and Resiquimod (R848).
This guide provides an objective comparison of the in vivo efficacy of this compound, a selective Toll-like receptor 7 (TLR7) agonist, and Resiquimod (R848), a dual TLR7 and TLR8 agonist. By summarizing key preclinical findings, experimental protocols, and signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the advancement of novel cancer immunotherapies.
Executive Summary
This compound and Resiquimod (R848) are potent immune-stimulating molecules that have demonstrated significant anti-tumor activity in various preclinical cancer models. This compound is a systemically available, selective TLR7 agonist, while R848 activates both TLR7 and TLR8.[1][2] This fundamental difference in receptor engagement may lead to distinct downstream immune responses and therapeutic outcomes. Both agents function by activating the innate immune system, leading to the production of pro-inflammatory cytokines and the subsequent activation of adaptive anti-tumor immunity. While direct head-to-head in vivo comparative studies are limited, this guide synthesizes data from individual studies to provide a comprehensive overview of their respective efficacies.
Data Presentation: In Vivo Efficacy Comparison
The following table summarizes the quantitative data from various preclinical studies investigating the in vivo anti-tumor efficacy of this compound and Resiquimod (R848) in mouse models. It is important to note that the experimental conditions, including tumor models, dosing regimens, and endpoints, vary between studies, making direct comparisons challenging.
| Feature | This compound | Resiquimod (R848) |
| Target(s) | Toll-like receptor 7 (TLR7)[1][3] | Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8)[2][4] |
| Administration Route | Intravenous (i.v.)[5][6] | Intraperitoneal (i.p.), Subcutaneous (s.c.)[7][8][9] |
| Tested Dose Ranges (Mice) | 1 - 5 mg/kg[6][10] | 20 - 100 µ g/mouse (approx. 1-5 mg/kg)[7][8][9] |
| Tumor Models & Efficacy | CT26 (Colon Carcinoma): Significant tumor growth suppression.[6][11] Combination with anti-PD-1 antibody significantly enhanced tumor growth inhibition.[6] LM8 (Osteosarcoma): Reduced primary tumor growth and lung metastasis.[12] 4T1 (Breast Cancer): Limited efficacy as a monotherapy, but combination with anti-PD-1 or AXL inhibitor showed enhanced anti-tumor activity.[10][11] | Lewis Lung Carcinoma (LLC): Reduced tumor burden and prolonged survival.[7][13] Pancreatic Ductal Adenocarcinoma (PDAC): Potentiated SBRT-induced tumor growth inhibition and prolonged survival.[4] B16 Melanoma: Delayed tumor growth and suppressed pulmonary metastasis when combined with a DC vaccine.[14] |
| Reported Cytokine Induction | Increased plasma levels of IFNα, TNFα, and IP-10.[6] | Increased serum concentrations of IFN-α, TNF-α, and IL-12.[7] |
| Effects on Immune Cells | Increased infiltration of CD8+ T cells into tumors.[6] Expansion of NK cells, CD4+ T cells, and regulatory T cells (Tregs) in the tumor microenvironment.[15] | Upregulated TLR7 expression in dendritic cells (DCs) and enhanced activation of DCs and natural killer (NK) cells.[13] Increased proportion of DCs, NK, and CD8+ T cells, and reduced proportion of Foxp3+ regulatory T cells in the tumor microenvironment.[13] |
Signaling Pathways
This compound and Resiquimod (R848) initiate their immune-stimulatory effects through the activation of Toll-like receptors within the endosomes of immune cells, primarily dendritic cells and macrophages.[16]
This compound (TLR7) Signaling Pathway
This compound, as a selective TLR7 agonist, binds to TLR7, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately resulting in the activation of transcription factors NF-κB and IRF7. NF-κB activation drives the expression of pro-inflammatory cytokines, while IRF7 activation leads to the production of type I interferons (IFN-α/β).
Resiquimod (R848) (TLR7/8) Signaling Pathway
Resiquimod activates both TLR7 and TLR8, which also signal through the MyD88-dependent pathway.[2] While sharing downstream components with TLR7 signaling, TLR8 activation is particularly prominent in myeloid cells and is known to potently induce NF-κB, leading to a strong pro-inflammatory cytokine response. The dual agonism may result in a broader activation of immune cell subsets.
Experimental Protocols
This section details representative methodologies for key in vivo experiments cited in this guide.
General In Vivo Anti-Tumor Efficacy Study
A standardized workflow for evaluating the in vivo anti-tumor efficacy of TLR agonists in a syngeneic mouse model.
1. Animal Models:
-
Syngeneic mouse models are typically used, such as BALB/c mice for CT26 colon carcinoma or C57BL/6 mice for LLC lung carcinoma.
-
Mice are typically 6-8 weeks old at the start of the experiment.
2. Tumor Cell Implantation:
-
Tumor cells (e.g., 1 x 10^6 CT26 cells) are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., ~100 mm³) before the commencement of treatment.
3. Treatment Administration:
-
This compound: Administered intravenously (i.v.) at doses ranging from 1 to 5 mg/kg, typically on a weekly schedule.[6][10]
-
Resiquimod (R848): Administered intraperitoneally (i.p.) or subcutaneously (s.c.) at doses ranging from 20 to 100 µg per mouse, often on a bi-weekly or tri-weekly schedule.[7][8][9]
-
Vehicle controls (e.g., saline or the formulation buffer) are administered to a separate group of mice.
4. Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated using the formula: (length x width²)/2.
-
Survival: Mice are monitored for signs of morbidity, and survival is recorded until a predetermined endpoint (e.g., tumor volume exceeding a certain size or development of severe clinical signs).
-
Metastasis: For relevant tumor models, metastatic burden in organs like the lungs can be assessed at the end of the study by counting surface nodules or through histological analysis.
5. Pharmacodynamic Assessments:
-
Cytokine Analysis: Blood samples are collected at various time points after treatment to measure the levels of cytokines and chemokines (e.g., IFN-α, TNF-α, IL-12) using ELISA or multiplex assays.[6]
-
Immune Cell Profiling: Tumors and spleens are harvested at the end of the study, and single-cell suspensions are prepared for analysis of immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells, regulatory T cells) by flow cytometry.[6][13]
Conclusion
Both this compound and Resiquimod (R848) are potent TLR agonists with demonstrated in vivo anti-tumor efficacy. This compound offers the advantage of selective TLR7 agonism and a formulation suitable for systemic intravenous administration.[5] Resiquimod's dual TLR7/8 agonism may provide a broader immune activation profile. The choice between these two agents for further development will depend on the specific therapeutic context, including the tumor type, the desired immune response, and the potential for combination with other immunotherapies. The data and protocols presented in this guide provide a solid foundation for researchers to design and interpret preclinical studies aimed at harnessing the power of TLR activation for cancer immunotherapy.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. New horizons in cancer immunotherapy: The evolving role of R848 and R837 (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | this compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Guretolimod: A Sharpshooter in the Innate Immune Arsenal – A Comparative Guide to TLR7 Agonists
For researchers, scientists, and drug development professionals, the targeted activation of Toll-like receptors (TLRs) represents a pivotal strategy in immunotherapy. This guide provides a detailed comparison of guretolimod (B3322590) (GSK2245035), a selective TLR7 agonist, with other TLR7 and dual TLR7/8 agonists, such as 852A. By examining their selectivity, potency, and downstream signaling, this document aims to furnish a clear, data-driven perspective for informed decision-making in research and development.
Guretolimod has been developed as a selective Toll-like receptor 7 (TLR7) agonist, designed to preferentially stimulate Type-1 interferon (IFN) production.[1] This targeted approach distinguishes it from dual TLR7/8 agonists, which engage both receptors, and other TLR7 agonists with different selectivity profiles. The strategic activation of TLR7, predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, offers the potential for a more focused immunomodulatory effect with a distinct cytokine signature compared to broader-acting agonists.
Comparative Analysis of TLR Agonist Potency and Selectivity
The efficacy and potential side-effect profile of a TLR agonist are intrinsically linked to its potency (the concentration required to elicit a half-maximal response, or EC50) and its selectivity for its intended receptor. While specific EC50 values for guretolimod are not publicly available, its characterization as a potent and selective TLR7 agonist implies a high affinity for TLR7 and significantly lower or negligible activity at TLR8. This contrasts with dual agonists like resiquimod (B1680535) (R848) and other selective agonists such as 852A and the TLR8-selective motolimod (B1677417) (VTX-2337).
| Agonist | Target Receptor(s) | Reported Potency (EC50) | Key Characteristics |
| Guretolimod (GSK2245035) | TLR7 | Data not publicly available | High selectivity for TLR7; preferentially induces Type-1 interferons. |
| 852A (PF-4878691) | TLR7 | ~2657 nM (in hTLR7 HEK293 cells) | Selective TLR7 agonist. |
| Resiquimod (R848) | TLR7 / TLR8 | ~750 nM (hTLR7); ~363 ng/mL (hTLR8) | Dual TLR7 and TLR8 agonist. |
| Motolimod (VTX-2337) | TLR8 | ~100 nM (in hTLR8 HEK293 cells) | Selective TLR8 agonist. |
Note: EC50 values can vary depending on the specific cell line and assay conditions used.
Deciphering the Downstream Signals: Cytokine Induction Profiles
The therapeutic utility of a TLR agonist is largely defined by the specific profile of cytokines it induces. Selective TLR7 activation, as with guretolimod, is expected to predominantly trigger the MyD88-dependent signaling pathway, leading to the activation of interferon regulatory factor 7 (IRF7) and subsequent production of high levels of IFN-α. In contrast, dual TLR7/8 agonists and selective TLR8 agonists typically induce a broader inflammatory response characterized by cytokines such as TNF-α and IL-12, driven by the activation of myeloid cells through TLR8.
| Agonist Class | Primary Responding Cells | Key Cytokines Induced | Expected Immunological Outcome |
| Selective TLR7 (e.g., Guretolimod, 852A) | Plasmacytoid Dendritic Cells (pDCs), B cells | High levels of IFN-α, IP-10 | Potent antiviral response, Th1-polarization |
| Dual TLR7/8 (e.g., Resiquimod) | pDCs, B cells, Monocytes, Myeloid Dendritic Cells | IFN-α, TNF-α, IL-12, IL-6 | Broad inflammatory response, potent activation of both innate and adaptive immunity |
| Selective TLR8 (e.g., Motolimod) | Monocytes, Myeloid Dendritic Cells, Neutrophils | High levels of TNF-α, IL-12 | Strong pro-inflammatory and Th1-skewing response |
Guretolimod has been shown to selectively promote the potent release of type I interferons compared to TNF-α and IL-6.[2] Similarly, low nanomolar concentrations of 852A stimulate the production of IFN-α and IP-10 from human peripheral blood mononuclear cells (PBMCs). At higher concentrations, it can also induce IL-12 and IFN-γ.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental evaluation of these agonists, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Simplified TLR7 signaling cascade initiated by guretolimod.
Caption: Workflow for determining TLR agonist selectivity using reporter cells.
References
A Head-to-Head Comparison of TLR7 Agonists in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The activation of Toll-like receptor 7 (TLR7) has emerged as a promising strategy in cancer immunotherapy. TLR7 agonists stimulate innate immune responses, leading to the production of Type I interferons (IFNs) and pro-inflammatory cytokines, which in turn can activate a robust anti-tumor adaptive immune response.[1][2] This process can effectively convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated killing and combination therapies like checkpoint inhibition.[3] This guide provides a head-to-head comparison of several prominent TLR7 agonists based on their performance in preclinical cancer models, supported by experimental data and detailed methodologies.
Comparative Efficacy of TLR7 Agonists
The following table summarizes the comparative performance of different TLR7 agonists from various preclinical studies. The data highlights differences in potency and therapeutic outcomes across various cancer models.
| TLR7 Agonist | Cancer Model | Key Findings & Quantitative Data | Comparative Potency | Source |
| Imiquimod (B1671794) | Murine B16 Melanoma | Used as a benchmark. When combined with a DC-based vaccine, it delayed tumor growth and suppressed pulmonary metastasis.[4] | Baseline | [4] |
| Gardiquimod (B607600) | Murine B16 Melanoma | Demonstrated more potent antitumor activity than imiquimod, showing greater delay in tumor growth and suppression of metastasis when combined with a DC vaccine.[4][5] | 10 times more active than imiquimod in inducing NF-κB activation.[4] | [4][5] |
| Resiquimod (R848) | Murine Melanoma | More potent than imiquimod in promoting tumor regression.[6] Induces higher levels of IFN-α and IL-12 from immune cells compared to imiquimod.[7] | 10-100 times more potent than imiquimod in inducing cytokine responses.[6][7] | [6][7] |
| DSR-6434 | Murine CT26 Colorectal Carcinoma, MCA205 Fibrosarcoma | Systemic (intravenous) administration in combination with local ionizing radiation (IR) significantly improved survival and reduced lung metastases compared to IR alone.[1] | 300-fold greater potency for human TLR7 than the older systemic agonist 852A.[1] | [1] |
| SZU-101 | Murine 4T1 Breast Cancer, B16-F10 Melanoma | Intratumoral (i.t.) treatment combined with a BRD4 inhibitor (JQ-1) suppressed growth of both injected and distant tumors and reduced metastasis.[8] | A potent and specific TLR7 agonist.[8] | [8] |
| Various Agonists | Murine HPV- HNSCC (MOC1) | Intratumoral (i.t.) treatment with a TLR7 agonist (1V270) in combination with anti-PD-1 antibody suppressed the growth of both injected and distant tumors.[9] | N/A | [9] |
Signaling and Experimental Frameworks
TLR7 Signaling Pathway
Activation of TLR7, an endosomal receptor, by an agonist initiates a MyD88-dependent signaling cascade. This pathway leads to the activation of key transcription factors, NF-κB and IRF7, which drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and Type I interferons (IFN-α/β), respectively. These mediators are crucial for activating dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) against tumor cells.[10][11][12]
General Experimental Workflow for Comparison
A typical preclinical study to compare the efficacy of different TLR7 agonists involves several key steps, from tumor establishment to immunological analysis. This workflow ensures a systematic evaluation of anti-tumor responses.
Detailed Experimental Protocols
Here we provide methodologies for key experiments cited in the comparison table. These protocols offer a framework for designing and interpreting studies on TLR7 agonists.
Imiquimod vs. Gardiquimod in a Murine Melanoma Model
-
Objective: To compare the anti-tumor efficacy of imiquimod and gardiquimod as adjuvants for a dendritic cell (DC)-based vaccine.[4]
-
Animal Model: C57BL/6 mice were used.
-
Tumor Cell Line: 1 x 10⁵ B16 melanoma cells were injected subcutaneously into the right flank of the mice.[4]
-
Treatment Regimen:
-
On days 3, 6, and 9 post-tumor implantation, mice were vaccinated with tumor lysate-loaded bone marrow-derived DCs.
-
Concurrently, mice received intraperitoneal injections of either imiquimod (1 µg/ml) or gardiquimod (1 µg/ml) or PBS as a control.[5]
-
-
Analysis Methods:
-
Tumor Growth: Tumor volume was measured every 3 days using calipers.[4]
-
Immune Cell Activation: Splenocytes were isolated and cultured with the agonists. The expression of activation markers (e.g., CD69) on T cells and NK cells was analyzed by flow cytometry.[5]
-
Cytotoxicity Assay: The cytolytic activity of splenocytes (pre-treated with agonists) against B16 melanoma cells was measured.[5]
-
Metastasis: A pulmonary metastasis model was also used where B16 cells were injected intravenously, and lung metastatic nodules were counted after treatment.[4]
-
Systemic DSR-6434 with Radiation in a Colorectal Carcinoma Model
-
Objective: To evaluate the efficacy of a novel systemic TLR7 agonist, DSR-6434, in combination with local ionizing radiation (IR).[1]
-
Animal Model: BALB/c mice were used.
-
Tumor Cell Line: 5 x 10⁵ CT26 colorectal carcinoma cells were injected subcutaneously into the hind leg.
-
Treatment Regimen:
-
When tumors reached approximately 150 mm³, the tumor-bearing leg was treated with a single dose of 12 Gy IR.
-
DSR-6434 was administered intravenously at various doses (e.g., 10 mg/kg) on the same day as IR and again 3 and 6 days later.
-
-
Analysis Methods:
-
Tumor Growth and Survival: Tumor volumes were measured regularly, and survival was monitored.[1]
-
Metastasis Model: To assess effects on spontaneous metastases, the primary tumor was surgically resected 10 days after IR, and lung metastatic burden was evaluated at a later time point.[1]
-
Immune Response: Tumor-infiltrating lymphocytes were analyzed by flow cytometry to quantify CD8+ T cell populations.[1]
-
Intratumoral TLR7 Agonist with Checkpoint Blockade in HNSCC
-
Objective: To determine if local TLR7 activation could enhance the efficacy of systemic anti-PD-1 therapy.[9]
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: MOC1 (HPV-negative head and neck squamous cell carcinoma) cells were injected subcutaneously on both flanks (bilateral tumor model).
-
Treatment Regimen:
-
When tumors were established, one tumor (the primary) was treated with intratumoral injections of a TLR7 agonist (1V270).
-
Mice also received intraperitoneal injections of an anti-PD-1 antibody.
-
-
Analysis Methods:
-
Tumor Growth: The growth of both the injected and the distant, uninjected tumor was monitored to assess for systemic (abscopal) effects.[9]
-
Immune Cell Infiltration: Tumors were harvested and analyzed by flow cytometry to determine the ratio of M1 (anti-tumor) to M2 (pro-tumor) macrophages and the infiltration of activated CD8+ T cells.[9]
-
References
- 1. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy with TLR7 agonist and radiation is effective for the treatment of solid cancer - Ito - Annals of Translational Medicine [atm.amegroups.org]
- 3. Applications and clinical trial landscape using Toll-like receptor agonists to reduce the toll of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 8. mdpi.com [mdpi.com]
- 9. JCI Insight - Combination immunotherapy with TLR agonists and checkpoint inhibitors suppresses head and neck cancer [insight.jci.org]
- 10. Frontiers | Toll-like receptor-targeted anti-tumor therapies: Advances and challenges [frontiersin.org]
- 11. TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis [delveinsight.com]
- 12. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the T-cell Dependency of DSP-0509's Anti-Tumor Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Comparative Anti-Tumor Efficacy: The Role of T-Cells
The anti-tumor activity of DSP-0509 is significantly diminished in the absence of a functional T-cell population. This has been demonstrated in studies utilizing immunodeficient mouse models.
| Compound | Animal Model | Tumor Model | Treatment Group | Tumor Growth Inhibition | Conclusion |
| This compound | BALB/c (Immunocompetent) | CT26 (Colon Carcinoma) | This compound | Significant | Efficacious in the presence of a complete immune system. |
| This compound | Nude Mice (T-cell deficient) | CT26 (Colon Carcinoma) | This compound | No clear activity [1] | Demonstrates T-cell dependency. |
| This compound + RT | BALB/c (Immunocompetent) | CT26 (Colon Carcinoma) | This compound + RT, followed by CT26 re-challenge | Tumor rejection | Indicates the generation of a T-cell mediated memory response. |
| This compound + RT | BALB/c (CD8+ T-cell depleted) | CT26 (Colon Carcinoma) | This compound + RT, followed by CT26 re-challenge | No tumor rejection [2] | Confirms the critical role of CD8+ T-cells. |
RT: Radiation Therapy
Mechanism of Action: A T-Cell Centric Pathway
This compound, as a TLR7 agonist, initiates an innate immune response that bridges to a powerful adaptive, T-cell-mediated anti-tumor attack.
dot digraph "DSP-0509_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound T-Cell Dependent Anti-Tumor Mechanism", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, arrowhead=vee];
// Nodes DSP0509 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLR7 [label="TLR7 on Antigen\nPresenting Cells (APCs)\n(e.g., Dendritic Cells)", fillcolor="#FBBC05", fontcolor="#202124"]; APCs [label="Activated APCs", fillcolor="#FBBC05", fontcolor="#202124"]; Type1_IFN [label="Type I Interferon\nProduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokine Release\n(IL-12, TNF-α)", fillcolor="#34A853", fontcolor="#FFFFFF"]; T_Cell_Priming [label="T-Cell Priming and\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CD8_T_Cell [label="CD8+ Cytotoxic\nT-Lymphocytes (CTLs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tumor_Cell [label="Tumor Cell", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Tumor_Infiltration [label="CTL Infiltration\ninto Tumor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tumor_Killing [label="Tumor Cell Killing", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DSP0509 -> TLR7 [label="binds to"]; TLR7 -> APCs [label="activates"]; APCs -> Type1_IFN; APCs -> Cytokines; APCs -> T_Cell_Priming [label="antigen presentation"]; Type1_IFN -> T_Cell_Priming [label="enhances"]; Cytokines -> T_Cell_Priming [label="promotes"]; T_Cell_Priming -> CD8_T_Cell [label="differentiation"]; CD8_T_Cell -> Tumor_Infiltration; Tumor_Infiltration -> Tumor_Killing [label="recognizes and kills"]; Tumor_Killing -> Tumor_Cell [style=dashed, arrowhead=none]; } . Caption: Proposed mechanism of this compound's T-cell dependent anti-tumor effect.
Experimental Protocols
Syngeneic Mouse Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent host.
-
Animal Model: BALB/c mice (female, 6-8 weeks old).
-
Tumor Cell Line: CT26 murine colon carcinoma cells.
-
Procedure:
-
CT26 cells (5 x 105 cells in 100 µL PBS) are subcutaneously injected into the right flank of the mice.
-
Tumor growth is monitored every 2-3 days using a caliper. Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
When tumors reach a palpable size (e.g., 50-100 mm3), mice are randomized into treatment and control groups.
-
This compound is administered intravenously (i.v.) at a specified dose (e.g., 1-5 mg/kg) on a defined schedule (e.g., once weekly). The control group receives a vehicle control.
-
Tumor volumes and body weights are recorded throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes.
-
T-Cell Dependency Study using Nude Mice
Objective: To determine if the anti-tumor effect of this compound is dependent on T-cells.
-
Animal Model: BALB/c nude mice (athymic, T-cell deficient).
-
Procedure: The protocol is identical to the syngeneic model described above, with the key difference being the use of T-cell deficient nude mice. A lack of tumor growth inhibition in this model compared to the immunocompetent model indicates T-cell dependency.[1]
In Vivo CD8+ T-Cell Depletion
Objective: To specifically assess the role of CD8+ T-cells in the anti-tumor effect.
dot digraph "T_Cell_Depletion_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflow for In Vivo CD8+ T-Cell Depletion", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, arrowhead=vee];
// Nodes Tumor_Inoculation [label="Tumor Cell Inoculation\n(e.g., CT26 in BALB/c mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Growth [label="Allow Tumor Growth\nto Palpable Size", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomize Mice into\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Depletion_Group [label="CD8+ T-Cell Depletion Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Control_Group [label="Isotype Control Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antibody_Admin [label="Administer Anti-CD8α Antibody\n(e.g., clone 2.43)", fillcolor="#FFFFFF", fontcolor="#202124"]; Isotype_Admin [label="Administer Isotype\nControl Antibody", fillcolor="#FFFFFF", fontcolor="#202124"]; DSP0509_Treatment [label="Initiate this compound Treatment", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor Tumor Growth\nand Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Endpoint Analysis:\nTumor Volume, Flow Cytometry\nof Spleen and Tumor", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Tumor_Inoculation -> Tumor_Growth; Tumor_Growth -> Randomization; Randomization -> Depletion_Group; Randomization -> Control_Group; Depletion_Group -> Antibody_Admin; Control_Group -> Isotype_Admin; Antibody_Admin -> DSP0509_Treatment; Isotype_Admin -> DSP0509_Treatment; DSP0509_Treatment -> Monitoring; Monitoring -> Analysis; } . Caption: Workflow for a CD8+ T-cell depletion study.
-
Procedure:
-
Following tumor inoculation and growth in immunocompetent mice (e.g., BALB/c), mice are treated with a depleting anti-mouse CD8α monoclonal antibody (e.g., clone 2.43 or 53-6.7).
-
A typical dose is 100-250 µg per mouse administered intraperitoneally (i.p.) or intravenously (i.v.).
-
The antibody is administered prior to and during the treatment with this compound to maintain depletion. A control group receives an isotype-matched control antibody.
-
The efficacy of depletion should be confirmed by flow cytometry of peripheral blood or spleen.
-
The anti-tumor effect of this compound in the CD8-depleted group is compared to the isotype control group.
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize and quantify T-cell populations within the tumor microenvironment.
-
Procedure:
-
Tumors are excised and mechanically and enzymatically dissociated into a single-cell suspension using a tumor dissociation kit.
-
Red blood cells are lysed using an ACK lysis buffer.
-
Cells are stained with a viability dye to exclude dead cells.
-
Cells are then incubated with a cocktail of fluorescently-labeled antibodies. A representative panel for T-cell analysis in mice would include:
-
Lineage markers: CD45 (pan-leukocyte), CD3 (T-cells)
-
T-cell subsets: CD4 (helper T-cells), CD8 (cytotoxic T-cells)
-
Activation markers: CD44, CD62L, CD69, PD-1
-
-
Data is acquired on a flow cytometer and analyzed to determine the percentage and absolute numbers of different T-cell populations within the tumor.
-
Conclusion
The available preclinical data compellingly demonstrates that the anti-tumor efficacy of this compound is critically dependent on a functional T-cell-mediated immune response. The lack of efficacy in T-cell deficient nude mice, coupled with the necessity of CD8+ T-cells for tumor rejection after combination therapy, provides definitive evidence for this mechanism. This T-cell dependency is a hallmark of effective cancer immunotherapies and positions this compound as a promising agent for combination with other immuno-oncology drugs, such as checkpoint inhibitors, to further enhance anti-tumor immunity. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of T-cell-dependent anti-tumor agents.
References
- 1. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR7 agonist, this compound, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Analysis of DSP-0509's Effectiveness in Different Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of the preclinical efficacy of DSP-0509, an investigational Toll-like receptor 7 (TLR7) agonist. By activating the innate immune system, this compound has demonstrated potential as a monotherapy and in combination with other anti-cancer agents across a range of cancer models. This document synthesizes available preclinical data to offer a comparative perspective on its performance, details the experimental methodologies employed in key studies, and visualizes the underlying biological pathways.
Mechanism of Action
This compound is a synthetic, small-molecule agonist of TLR7. Its primary mechanism of action involves the activation of TLR7, which is predominantly expressed on plasmacytoid dendritic cells (pDCs) and other myeloid cells. This activation triggers a downstream signaling cascade, leading to the secretion of type I interferons (IFN-I) and the subsequent activation of a cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response. This process aims to convert immunologically "cold" tumors, which are non-responsive to immune checkpoint inhibitors, into "hot" tumors with an inflamed microenvironment susceptible to immune-mediated destruction.[1]
Preclinical Efficacy of this compound: Monotherapy vs. Combination Approaches
Preclinical studies have evaluated this compound in various syngeneic mouse cancer models, revealing varying degrees of efficacy as a monotherapy and significant synergistic effects when combined with other immunotherapies.
Summary of this compound Monotherapy Efficacy
The anti-tumor activity of single-agent this compound has been shown to be dependent on the baseline immune status of the tumor microenvironment. A notable correlation has been observed between higher baseline infiltration of CD8+ T cells and stronger anti-tumor efficacy of this compound.
| Cancer Model | Cell Line | Mouse Strain | Efficacy | Reference |
| Osteosarcoma | LM8 | C3H | Significant suppression of primary tumor growth and lung metastasis. | [2] |
| Colon Carcinoma | CT26 | BALB/c | Significant tumor growth inhibition. | [3] |
| B-cell Lymphoma | A20 | BALB/c | Significant tumor growth inhibition. | |
| Colon Adenocarcinoma | MC38 | C57BL/6 | Significant tumor growth inhibition. | |
| Squamous Cell Carcinoma | SCCVII | C3H | Significant tumor growth inhibition. | |
| Mammary Carcinoma | EMT6 | BALB/c | Significant tumor growth inhibition. | |
| Renal Cell Carcinoma | Renca | BALB/c | No significant tumor growth inhibition. | |
| Breast Cancer | 4T1 | BALB/c | No significant tumor growth inhibition. | [3] |
| Lewis Lung Carcinoma | LLC | C57BL/6 | No significant tumor growth inhibition. |
Comparative Efficacy of this compound in Combination Therapies
The therapeutic potential of this compound is significantly enhanced when used in combination with other anti-cancer treatments. These combinations aim to simultaneously target different aspects of the cancer-immunity cycle.
This compound with Anti-PD-1 Antibody
The combination of this compound with an anti-PD-1 antibody has demonstrated remarkable synergistic anti-tumor effects, particularly in models resistant to anti-PD-1 monotherapy. This combination promotes the infiltration and activation of effector T cells within the tumor microenvironment.
| Cancer Model | Cell Line | Key Findings | Reference |
| Colon Carcinoma | CT26 | Enhanced tumor growth inhibition compared to either monotherapy. Increased infiltration of CD8+ T cells and effector memory T cells. Complete tumor regression in a subset of mice. | [3][4] |
| Breast Cancer | 4T1 | Significant tumor growth inhibition observed only in the combination group. | [3] |
This compound with Radiation Therapy
Combining this compound with radiation therapy (RT) has been shown to augment anti-tumor activity. RT can induce immunogenic cell death, releasing tumor antigens that can then be presented to the immune system, which is primed by this compound.
| Cancer Model | Cell Line | Key Findings | Reference |
| Colon Carcinoma | CT26 | Enhanced anti-tumor activity compared to RT alone, with 30% of mice achieving complete tumor eradication. | [5] |
| Osteosarcoma | LM8 | Additive tumor growth inhibition. | [5][6] |
| Breast Cancer | 4T1 | Additive tumor growth inhibition. | [5][6] |
This compound with Other Immunomodulators
The versatility of this compound is further highlighted by its efficacy in combination with AXL and IDO1 inhibitors, which target distinct immunosuppressive pathways within the tumor microenvironment.
| Combination Partner | Cancer Model | Cell Line | Key Findings | Reference |
| AXL Inhibitor (TP-0903) | Breast Cancer | 4T1 | Stronger tumor growth inhibition compared to TP-0903 alone. This compound monotherapy was ineffective in this model. | [7][8] |
| IDO1 Inhibitor (Epacadostat) | Not Specified | HM-1 | Enhanced anti-tumor activity with a significant decrease in the fraction of regulatory T cells (Tregs). | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the preclinical evaluation of this compound.
In Vivo Tumor Models
-
Cell Lines and Mice: Various murine cancer cell lines were utilized, including CT26 (colon carcinoma), 4T1 (breast cancer), and LM8 (osteosarcoma). These were implanted into syngeneic mouse strains (BALB/c, C3H, or C57BL/6) to ensure a competent immune system for evaluating immunotherapy.
-
Tumor Implantation: Tumor cells were suspended in a suitable medium, such as HBSS, and injected subcutaneously into the flank of the mice. The number of implanted cells varied depending on the cell line, typically ranging from 1 x 10^5 to 5 x 10^6 cells.
-
Treatment Administration: this compound was generally administered intravenously (i.v.) on a weekly or bi-weekly schedule, with doses typically ranging from 1 to 5 mg/kg. Combination agents, such as anti-PD-1 antibodies, were administered intraperitoneally (i.p.).
-
Tumor Measurement: Tumor growth was monitored by measuring the length and width of the tumors with calipers, and the tumor volume was calculated using the formula: (Length x Width^2) / 2.
Immunological Assays
-
Flow Cytometry: To analyze the immune cell populations within tumors and peripheral blood, tissues were processed to single-cell suspensions and stained with fluorescently labeled antibodies against various cell surface and intracellular markers (e.g., CD8, CD4, Foxp3).
-
Single-Cell RNA Sequencing (scRNA-seq): This technique was employed to perform a detailed analysis of the gene expression profiles of individual immune cells within the tumor microenvironment, providing insights into the cellular heterogeneity and functional states of different immune cell subsets.[7][8]
-
Cytokine Analysis: The levels of cytokines, such as IFN-α, in the plasma or cell culture supernatants were measured using methods like ELISA to assess the pharmacodynamic effects of this compound.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism and evaluation of this compound.
Conclusion
The preclinical data strongly suggest that this compound is a potent TLR7 agonist with significant anti-tumor activity in various cancer models, particularly when used in combination with other immunotherapies. Its ability to modulate the tumor microenvironment and enhance the efficacy of checkpoint inhibitors and radiation therapy positions it as a promising candidate for further clinical development. The ongoing Phase 1/2 clinical trial (NCT03416335) will be critical in translating these preclinical findings to human patients and defining the therapeutic potential of this compound in advanced solid tumors. Continued research into predictive biomarkers, such as baseline CD8+ T cell infiltration, will be essential for identifying patient populations most likely to benefit from this novel immunotherapy.
References
- 1. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - DataSheet_1_this compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects.docx - Frontiers - Figshare [frontiersin.figshare.com]
- 3. Frontiers | this compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 4. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR7 agonist, this compound, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLR7 agonist, this compound, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 8. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cytokine Induction by DSP-0509, a Novel TLR7 Agonist
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DSP-0509's Cytokine Induction Profile Against Other TLR7 Agonists.
This compound is an investigational small molecule Toll-like receptor 7 (TLR7) agonist designed for systemic administration. Its mechanism of action involves the activation of TLR7, which triggers a downstream signaling cascade leading to the production of various cytokines and the activation of anti-tumor immune responses. This guide provides a comparative overview of the cytokine induction profile of this compound against other well-known TLR7 and TLR7/8 agonists, imiquimod (B1671794) and resiquimod (B1680535), supported by available experimental data.
Quantitative Comparison of Cytokine Induction
The following table summarizes the quantitative data on cytokine induction by this compound, imiquimod, and resiquimod from various in vivo and in vitro studies. It is important to note that a direct head-to-head comparison of the three agonists under identical experimental conditions is not currently available in the public domain. Therefore, the data presented here is compiled from different studies, and the experimental conditions should be carefully considered when interpreting the results.
| Agonist | Cytokine | Model System | Concentration/Dose | Time Point | Fold Induction / Concentration | Reference |
| This compound | IFNα | Wild-type Mice (in vivo) | 5 mg/kg | 2 hours | Marked Increase | [1] |
| TNFα | Wild-type Mice (in vivo) | 5 mg/kg | 2 hours | Marked Increase | [1] | |
| IP-10 | Wild-type Mice (in vivo) | 5 mg/kg | 2 hours | Marked Increase | [1] | |
| IFNα | Human primary pDC (in vitro) | Not specified | Not specified | Dose-dependent induction | [2] | |
| Imiquimod | IFN-α | Rhesus Macaques (intravaginal) | 12.5 mg | Up to 72 hours | Rapid Induction | [3] |
| Proinflammatory Cytokines | Rhesus Macaques (intravaginal) | 12.5 mg | Up to 72 hours | Induction | [3] | |
| IL-1β | Human PBMCs (in vitro) | 50 pg/mL - 100 µg/mL | 20 hours | Concentration-dependent increase | [4] | |
| Resiquimod (R848) | IFN-α | Human pDC (in vitro) | 0.3 µM | Not specified | Equivalent to 3 µM Imiquimod | [5] |
| IFN-ω | Human pDC (in vitro) | 0.3 µM | Not specified | Equivalent to 3 µM Imiquimod | [5] | |
| IL-6 | Melanoma-implanted Mice (in vivo) | 25 µg/50 µL (intratumoral) | Not specified | Higher than control | [5] | |
| IL-12 | Melanoma-implanted Mice (in vivo) | 25 µg/50 µL (intratumoral) | Not specified | Higher than control | [5] | |
| IFN-γ | Melanoma-implanted Mice (in vivo) | 25 µg/50 µL (intratumoral) | Not specified | Higher than control | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for a comprehensive understanding of the data.
In Vivo Cytokine Induction in Mice (this compound)
Objective: To determine the in vivo cytokine induction profile of this compound in a mouse model.
Methodology:
-
Animal Model: Wild-type BALB/c mice were used.
-
Drug Administration: Mice were administered a single intravenous (i.v.) bolus of this compound at a dose of 5 mg/kg.
-
Sample Collection: Blood samples were collected at 2 hours post-administration.
-
Cytokine Measurement: Plasma concentrations of IFNα, TNFα, and IP-10 were measured using a Luminex assay.
-
Data Analysis: The mean concentrations of each cytokine were calculated and compared to baseline levels.
This protocol is based on the description provided in the cited literature.[1]
In Vitro Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs) (General Protocol for TLR Agonists)
Objective: To assess the cytokine induction profile of TLR agonists in human immune cells.
Methodology:
-
PBMC Isolation: Human PBMCs were isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Stimulation: Cells were plated in 96-well plates and stimulated with various concentrations of the TLR agonist (e.g., imiquimod, resiquimod) or a vehicle control.
-
Incubation: The plates were incubated for a specified period (e.g., 20-24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, the cell culture supernatants were collected.
-
Cytokine Measurement: The concentrations of various cytokines (e.g., IL-1β, IFN-α, TNF-α) in the supernatants were quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Cytokine concentrations in the stimulated samples were compared to the vehicle control to determine the fold induction.
This is a generalized protocol based on common practices described in the literature.[4][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TLR7 signaling pathway and a general experimental workflow for assessing cytokine induction.
Caption: TLR7 Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for Cytokine Induction Analysis.
References
- 1. Comparison of human B cell activation by TLR7 and TLR9 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Increased Responsiveness of Peripheral Blood Mononuclear Cells to In Vitro TLR 2, 4 and 7 Ligand Stimulation in Chronic Pain Patients | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - SG [thermofisher.com]
Assessing the Abscopal Effect of DSP-0509 Versus Other Immunotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The abscopal effect, a phenomenon where localized treatment of a primary tumor leads to the regression of metastatic lesions at distant, non-treated sites, represents a systemic anti-tumor immune response. This guide provides a comparative analysis of the abscopal effect induced by the novel Toll-like receptor 7 (TLR7) agonist, DSP-0509, against other established immunotherapies. The information is compiled from preclinical studies to offer a resource for researchers and professionals in drug development.
Overview of this compound
This compound is a systemically available, synthetic small molecule that acts as a TLR7 agonist.[1] Its mechanism of action involves the activation of TLR7, which in turn stimulates plasmacytoid dendritic cells (pDCs) and other immune cells.[1] This activation leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately triggering a cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response.[1] Preclinical studies have demonstrated that this compound can inhibit the growth of primary tumors and reduce the number of lung metastatic nodules in mouse models.[2][3]
Quantitative Data on Abscopal and Systemic Anti-Tumor Effects
The following tables summarize quantitative data from preclinical studies assessing the systemic anti-tumor effects of this compound and other immunotherapies. It is important to note that these results are from different studies with varying experimental conditions and do not represent a direct head-to-head comparison.
Table 1: Preclinical Efficacy of this compound in Systemic Anti-Tumor Response
| Animal Model | Treatment Group | Primary Tumor Growth Inhibition | Reduction in Lung Metastases | Key Findings |
| LM8 osteosarcoma | This compound | Significant reduction | Significant reduction | Systemic administration of this compound inhibits both primary and metastatic tumor growth.[2][3] |
| CT26 colon carcinoma | This compound + anti-PD-1 Ab | Synergistic inhibition | Not specified | Combination therapy significantly enhanced tumor growth inhibition compared to monotherapies.[3] |
| CT26 colon carcinoma | This compound + anti-CTLA-4 Ab | Synergistic inhibition | Not specified | Combination led to increased expression of IFNγ-related genes (Cxcl10, Stat1, Ido1, Gzmb, Ifnγ).[3] |
| 4T1 breast cancer | This compound + Radiation (RT) | Enhanced inhibition | Not specified | Combination therapy demonstrated superior anti-tumor activity compared to either treatment alone.[4] |
Table 2: Preclinical Efficacy of Other Immunotherapies in Eliciting Abscopal Effects
| Immunotherapy | Animal Model | Local Treatment | Abscopal Effect on Distant Tumor | Key Findings |
| Anti-CTLA-4 Ab | Murine breast cancer | Radiation (8 Gy x 3) | Significant regression | Abscopal effect was only significant when RT was combined with anti-CTLA-4.[5] |
| Anti-PD-1 Ab | MC38 colon adenocarcinoma | Radiation (8 Gy x 3) | Enhanced regression | Anti-PD-1 antibody significantly enhanced the radiation-induced abscopal effect.[6] |
| CAR-T cells | Murine melanoma | Not specified | Suppression of distal tumors | Combination with a STING agonist led to improved tumor microenvironment modulation and enhanced epitope spreading, resulting in abscopal effects.[7] |
| Cytokine (IL-12) | Pancreatic cancer | SBRT | Eradication of non-irradiated tumors | Combination therapy activated intratumoral IFN-γ signaling and shifted TAMs to an M1 phenotype, initiating a systemic CD8+ T-cell response.[8] |
Experimental Protocols
A common preclinical model to assess the abscopal effect involves the bilateral implantation of tumor cells in syngeneic mice. One tumor is designated as the primary, irradiated tumor, while the other serves as the distant, non-irradiated (abscopal) tumor.
General Experimental Workflow
-
Tumor Cell Implantation:
-
Treatment Administration:
-
Once tumors reach a predetermined volume (e.g., ~100-200 mm³), initiate treatment.[9]
-
Local Therapy (Irradiation): Deliver a specified dose of radiation (e.g., 8 Gy x 3 fractions) to the primary tumor.[6] The abscopal tumor is shielded during this process.
-
Systemic Immunotherapy: Administer immunotherapy agents (e.g., this compound, anti-PD-1, anti-CTLA-4) via intravenous or intraperitoneal injection at specified doses and schedules.[3][6]
-
-
Monitoring and Data Collection:
-
Measure the volume of both the primary and abscopal tumors regularly (e.g., every 2-3 days) using calipers.[6]
-
Monitor the body weight of the mice as an indicator of overall health.[6]
-
At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry, gene expression analysis).[3]
-
Example Protocol: Assessing this compound and Anti-PD-1 Combination
-
Animal Model: BALB/c mice.[3]
-
Tumor Cells: CT26 colon carcinoma cells.[3]
-
Procedure:
-
Subcutaneously inject CT26 cells into the left flank.
-
After tumors are established, randomize mice into treatment groups: Vehicle, this compound alone, anti-PD-1 antibody alone, and this compound + anti-PD-1 antibody.
-
Administer this compound (e.g., 5 mg/kg) intravenously once weekly.[3]
-
Administer anti-PD-1 antibody (e.g., 200 µg) intraperitoneally twice weekly.[3]
-
Measure tumor volumes and body weights throughout the study.
-
Analyze tumor-infiltrating lymphocytes and peripheral blood for changes in immune cell populations, such as CD8+ T cells and effector memory T cells.[3]
-
Signaling Pathways and Mechanisms
The abscopal effect is a complex process involving the interplay of various immune signaling pathways. Local tumor destruction by therapies like radiation releases tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs).[10] These signals activate antigen-presenting cells (APCs) like dendritic cells (DCs), which then prime and activate tumor-specific T cells in the lymph nodes. These activated T cells can then travel throughout the body to target and eliminate distant tumor cells.
This compound (TLR7 Agonist) Signaling Pathway
This compound activates the Toll-like receptor 7 (TLR7) pathway within the endosomes of immune cells, particularly plasmacytoid dendritic cells.[11] This activation is primarily mediated through the MyD88-dependent signaling cascade.
Caption: TLR7 signaling cascade initiated by this compound.
Checkpoint Inhibitor Signaling Pathways (PD-1 and CTLA-4)
Checkpoint inhibitors work by blocking the negative regulatory signals that dampen T-cell activity, thereby unleashing a more potent anti-tumor immune response.
PD-1/PD-L1 Signaling:
Programmed cell death protein 1 (PD-1) is expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells. The binding of PD-L1 to PD-1 inhibits T-cell activation and promotes T-cell exhaustion.
Caption: PD-1/PD-L1 inhibitory signaling pathway in T cells.
CTLA-4 Signaling:
Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is primarily expressed on regulatory T cells (Tregs) and activated conventional T cells. It outcompetes the co-stimulatory molecule CD28 for binding to B7 ligands (CD80/CD86) on APCs, leading to the inhibition of T-cell activation.
Caption: Competitive binding of CTLA-4 and CD28 to B7 ligands.
Conclusion
This compound, as a systemic TLR7 agonist, demonstrates significant potential in mediating systemic anti-tumor immune responses, which are fundamental to the abscopal effect. Preclinical data strongly suggest that its efficacy is markedly enhanced when used in combination with other immunotherapies, such as checkpoint inhibitors, or with local treatments like radiation therapy. While direct comparative studies are needed to definitively position this compound against other immunotherapies in eliciting the abscopal effect, the existing evidence highlights its promise as a component of combination strategies aimed at converting localized tumors into systemic immunotherapies. Further research into optimizing treatment schedules and identifying predictive biomarkers will be crucial for the clinical translation of these findings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 4. TLR7 agonist, this compound, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abscopal effect on bilateral murine 4T1 tumor model [bio-protocol.org]
- 6. Experimental model for the irradiation-mediated abscopal effect and factors influencing this effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The abscopal effect in patients with cancer receiving immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms underlying the abscopal effect induced by radiotherapy and its synergistic translational potential with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generating and grading the abscopal effect: proposal for comprehensive evaluation of combination immunoradiotherapy in mouse models - Ebner - Translational Cancer Research [tcr.amegroups.org]
- 10. The Abscopal Effect: A Review of Pre-Clinical and Clinical Advances [mdpi.com]
- 11. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
Benchmarking Guretolimod's performance against established cancer treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational Toll-like receptor 7 (TLR7) agonist, Guretolimod (DSP-0509), against established treatments for advanced cancers, with a focus on recurrent or metastatic Head and Neck Squamous Cell Carcinoma (HNSCC). This document summarizes available preclinical data for Guretolimod and clinical data for standard-of-care therapies, offering a framework for understanding its potential therapeutic positioning.
Guretolimod (this compound): An Investigational TLR7 Agonist
Guretolimod is a systemically administered small molecule that activates the TLR7 pathway, a key component of the innate immune system.[1][2][3] Its mechanism of action is intended to stimulate an anti-tumor immune response, potentially transforming immunologically "cold" tumors into "hot" tumors more susceptible to immune-mediated killing.
Preclinical Findings
Preclinical studies in various mouse cancer models, including colon (CT26), breast (4T1), and osteosarcoma (LM8), have demonstrated that intravenous administration of Guretolimod can inhibit tumor growth.[1][3][4] Notably, its anti-tumor activity appears to be enhanced when used in combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[1][3][4] This combination has been shown to increase the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment and reduce the population of immunosuppressive myeloid-derived suppressor cells.[1][4]
A dextran-based conjugate of Guretolimod, 5DEX-0509R, has also been developed to specifically target tumor-associated macrophages (TAMs), further highlighting the focus on modulating the tumor immune microenvironment.
Clinical Development Status
A Phase 1/2 clinical trial (NCT03416335) was initiated to evaluate the safety and efficacy of Guretolimod, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204), in patients with advanced solid tumors.[5][6] The trial included a dose-expansion cohort for patients with HNSCC who had previously been treated with a PD-1 or PD-L1 inhibitor.[6] However, the development program for Guretolimod was terminated due to the "changing landscape" of cancer therapeutics. As a result, no official clinical data regarding Overall Response Rate (ORR), Progression-Free Survival (PFS), or detailed adverse events from this trial have been publicly released.
Mechanism of Action: TLR7 Agonist Signaling Pathway
Guretolimod, as a TLR7 agonist, is designed to mimic the natural ligands of TLR7, such as single-stranded RNA. Upon binding to TLR7 within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs), it is expected to trigger a downstream signaling cascade. This cascade involves the recruitment of the adaptor protein MyD88, leading to the activation of transcription factors like NF-κB and IRF7. This, in turn, stimulates the production of pro-inflammatory cytokines and type I interferons, which are crucial for initiating and shaping the adaptive anti-tumor immune response.
Caption: Guretolimod's proposed mechanism of action via TLR7 signaling.
Established Treatments for Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC)
The current standard of care for first-line treatment of recurrent or metastatic HNSCC involves immune checkpoint inhibitors, either as monotherapy or in combination with chemotherapy, and a chemotherapy regimen including cetuximab.
Clinical Performance of Established Treatments
The following tables summarize the clinical performance of key established treatments from their respective pivotal clinical trials.
Table 1: Efficacy of Established Treatments in HNSCC
| Treatment Arm | Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Pembrolizumab (PD-L1 CPS ≥20) | KEYNOTE-048 | 23.3%[7] | 3.4[1] | 14.9[7] |
| Pembrolizumab + Chemo (Total Population) | KEYNOTE-048 | 36.3% | 4.9[3] | 13.0 |
| Nivolumab (B1139203) (Platinum-refractory) | CheckMate 141 | 13.3%[8] | 2.0[8] | 7.7[9] |
| Cetuximab + Chemo (EXTREME Regimen) | EXTREME | 36%[10][11] | 5.6[11] | 10.1[10][11] |
Table 2: Safety Profile of Established Treatments in HNSCC (Grade 3 or Higher Treatment-Related Adverse Events)
| Treatment Arm | Trial | Key Adverse Events (≥5%) |
| Pembrolizumab | KEYNOTE-048 | Sepsis (1.7%), Pneumonia (1.3%)[12] |
| Pembrolizumab + Chemo | KEYNOTE-048 | Nausea, fatigue, constipation, vomiting, mucosal inflammation, diarrhea, decreased appetite, stomatitis[13] |
| Nivolumab | CheckMate 141 | Fatigue (2.1%), Anemia (1.3%)[8] |
| Cetuximab + Chemo | EXTREME | Nausea, fatigue, hypomagnesemia, skin reactions[6][14] |
Experimental Protocols
Guretolimod (this compound) Preclinical Studies (General Methodology)
Based on available publications, preclinical evaluation of Guretolimod typically involved the following:
-
Animal Models: Syngeneic mouse models such as BALB/c mice bearing CT26 colon carcinoma cells, 4T1 breast cancer cells, or LM8 osteosarcoma cells were commonly used.[1][3][4]
-
Drug Administration: Guretolimod was administered intravenously.[1][3][4]
-
Efficacy Assessment: Tumor growth inhibition was the primary endpoint, measured by tumor volume.[1][3][4]
-
Immunophenotyping: Flow cytometry was used to analyze immune cell populations within the tumor and spleen, including CD8+ T cells and myeloid-derived suppressor cells.[1][4]
Established Treatment Clinical Trial Protocols
The methodologies for the pivotal trials of the established treatments are summarized below.
Caption: Simplified experimental workflows of pivotal clinical trials.
Comparative Summary
Guretolimod represents an immunotherapeutic approach with a distinct mechanism of action from the widely used checkpoint inhibitors. Its preclinical data suggested potential for synergistic activity with anti-PD-1 therapy, a combination that was being explored clinically.
However, a direct comparison of Guretolimod's performance to established treatments is not possible due to the termination of its clinical development program and the resulting lack of clinical data.
In contrast, pembrolizumab and nivolumab have demonstrated statistically significant and clinically meaningful improvements in overall survival for patients with recurrent or metastatic HNSCC, leading to their establishment as standard-of-care treatments.[7][8][9][15][16][17] The EXTREME regimen with cetuximab also has a proven survival benefit over chemotherapy alone.[10][11][18][19]
The decision to terminate the Guretolimod program in the context of a "changing landscape" likely reflects the high bar for new therapies in a field now dominated by effective immune checkpoint inhibitors. For a new agent to be successful, it would need to demonstrate significant benefit in the patient populations for whom current therapies are ineffective or show a superior safety profile.
For researchers and drug developers, the story of Guretolimod underscores the challenges of bringing novel immunotherapies to market. While the preclinical rationale was sound, the competitive and rapidly evolving therapeutic landscape ultimately determined its developmental fate. Future research in this area may focus on identifying biomarkers to select patients most likely to respond to TLR7 agonists or exploring novel combination strategies that can overcome resistance to current immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of this compound in Patients With Advanced Solid Tumors to Determine the Safety and the Pharmacokinetic Profile [clin.larvol.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. The EXTREME Regimen Associating Cetuximab and Cisplatin Favors Head and Neck Cancer Cell Death and Immunogenicity with the Induction of an Anti-Cancer Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Cetuximab plus platinum-based chemotherapy in head and neck squamous cell carcinoma: a randomized, double-blind safety study comparing cetuximab produced from two manufacturing processes using the EXTREME study regimen | springermedizin.de [springermedizin.de]
- 11. Cetuximab With Chemotherapy Prolongs Survival in Head and Neck Cancer [medscape.com]
- 12. TLR7 agonist, this compound, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Nivolumab versus investigator’s choice in patients with recurrent or metastatic squamous cell carcinoma of the head and neck: Efficacy and safety in CheckMate 141 by age - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pembrolizumab alone or with chemotherapy versus cetuximab with chemotherapy for recurrent or metastatic squamous cell carcinoma of the head and neck (KEYNOTE-048): a randomised, open-label, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2minutemedicine.com [2minutemedicine.com]
- 18. Pembrolizumab Alone or With Chemotherapy for Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma in KEYNOTE-048: Subgroup Analysis by Programmed Death Ligand-1 Combined Positive Score - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of DSP-0509: Unraveling Differential Effects on Murine and Human TLR7
A comprehensive guide for researchers and drug development professionals on the species-specific activity of the novel TLR7 agonist, DSP-0509.
This guide provides an objective comparison of the effects of this compound, a selective Toll-like receptor 7 (TLR7) agonist, on murine and human immune systems. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to equip researchers with the necessary information to effectively design and interpret preclinical and translational studies involving this compound.
Executive Summary
This compound is a systemically available small molecule agonist of TLR7 with demonstrated anti-tumor activity in preclinical models. A critical aspect for the clinical translation of this compound is understanding the potential differences in its activity between mice, the primary model for preclinical evaluation, and humans. This guide highlights a significant finding: murine TLR7 exhibits substantially higher sensitivity to this compound compared to human TLR7 , a crucial consideration for dose selection and the interpretation of efficacy and safety data.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data on the differential activity of this compound on human versus murine TLR7.
Table 1: In Vitro TLR7 Agonistic Activity of this compound
| Species | Receptor | Assay System | EC50 (nM) | Reference |
| Human | TLR7 | NF-κB/SEAP Reporter HEK293 Cells | 515 | [1] |
| Murine | TLR7 | NF-κB/SEAP Reporter HEK293 Cells | 33 | [1] |
| Human | TLR8 | NF-κB/SEAP Reporter HEK293 Cells | >10,000 | [1][2] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vivo and Ex Vivo Cytokine Induction by this compound
| Species | System | Cytokines Induced | Observations | Reference |
| Murine | In vivo (CT26 tumor-bearing mice) | IFNα, TNFα, IP-10, and other inflammatory cytokines | Peak cytokine levels observed 2 hours post-intravenous administration, returning to baseline within 24 hours.[1] | [1] |
| Murine | In vitro (Bone marrow-derived dendritic cells) | Type-I interferons and other inflammatory cytokines | Upregulation of immune-related mRNA. | [1] |
| Human | Ex vivo (Whole blood) | IFNα2, TNFα, IL-6 | Predominant induction of IFNα2 compared to TNFα and IL-6, consistent with TLR7 selectivity.[1] | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
TLR7 Reporter Assay
This assay quantifies the ability of this compound to activate the TLR7 signaling pathway, leading to the expression of a reporter gene.
-
Cell Lines: HEK293 cells stably co-transfected with a full-length human or murine TLR7 gene and a reporter plasmid containing a Secreted Embryonic Alkaline Phosphatase (SEAP) gene under the control of an NF-κB response element.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., hygromycin, puromycin).
-
Assay Procedure:
-
Seed the HEK293 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
The following day, treat the cells with serial dilutions of this compound or a control agonist (e.g., R848).
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant and measure SEAP activity using a commercially available chemiluminescent substrate.
-
Calculate the EC50 values by plotting the dose-response curve.
-
In Vitro Stimulation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol details the assessment of this compound's ability to activate primary murine immune cells.
-
BMDC Generation:
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 medium supplemented with 10% FBS, penicillin-streptomycin, and 20 ng/mL of murine GM-CSF.
-
On day 3, add fresh media containing GM-CSF.
-
On day 6, harvest the non-adherent and loosely adherent cells, which are the differentiated BMDCs.
-
-
Stimulation and Analysis:
-
Plate the BMDCs in a 24-well plate at a density of 1 x 10^6 cells/well.
-
Stimulate the cells with this compound (e.g., 1 µM) for various time points (e.g., 60 and 120 minutes for mRNA analysis, 24 hours for cytokine protein analysis).
-
For mRNA analysis, lyse the cells and extract total RNA. Perform quantitative real-time PCR (qPCR) to measure the expression of genes for cytokines (e.g., IFNα, TNFα, IL-6) and other immune markers.
-
For protein analysis, collect the culture supernatant and measure cytokine concentrations using ELISA or a multiplex bead array.
-
Human Whole Blood Stimulation Assay
This ex vivo assay provides insights into the cytokine profile induced by this compound in a more complex human physiological environment.
-
Blood Collection: Draw fresh human whole blood from healthy donors into heparinized tubes.
-
Stimulation:
-
In a 96-well plate, mix whole blood with this compound at various concentrations.
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Centrifuge the plate to separate the plasma.
-
Collect the plasma and measure the concentrations of cytokines such as IFNα2, TNFα, and IL-6 using ELISA or a multiplex assay.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Simplified TLR7 signaling cascade initiated by this compound.
Caption: Workflow for evaluating this compound's differential effects.
References
- 1. Frontiers | this compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 2. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of DSP-0509 in Comparison to Other Systemic TLR Agonists: A Review for Researchers
For drug development professionals, researchers, and scientists, understanding the safety profile of a novel therapeutic is paramount. This guide provides a comparative overview of the safety of DSP-0509, a systemic Toll-like receptor 7 (TLR7) agonist, in the context of other systemic TLR agonists. Due to the limited public availability of quantitative clinical data for this compound, this comparison focuses on available preclinical information and the broader safety landscape of systemic TLR agonists.
This compound is a synthetic, small-molecule TLR7 agonist administered intravenously.[1] Its mechanism of action involves the activation of TLR7, leading to the secretion of type I interferons and the activation of cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune responses.[1] Preclinical studies have suggested its potential in cancer immunotherapy, particularly in combination with immune checkpoint inhibitors.[2] A key characteristic of this compound is its selectivity for TLR7 over TLR8, which has been theorized to contribute to a potentially wider safety margin.[3] Furthermore, it is designed for rapid excretion from the body, which may help in reducing side effects.[4][5]
A Phase 1/2 clinical trial (NCT03416335) was initiated to evaluate the safety and pharmacokinetics of this compound as a monotherapy and in combination with pembrolizumab (B1139204) in patients with advanced solid tumors.[6] However, the trial was terminated by the sponsor due to the "changing landscape," and detailed safety data from this study have not been made publicly available. A poster presentation at the Society for Immunotherapy of Cancer (SITC) in 2019 was identified, but the specific data on adverse events remains elusive.
Comparative Safety Landscape of Systemic TLR Agonists
Systemic administration of TLR agonists is often associated with a class-specific set of adverse events, primarily driven by the induction of a systemic inflammatory response. These commonly manifest as flu-like symptoms. While specific data for this compound is lacking, a review of other systemic TLR agonists in clinical development provides a basis for anticipated safety considerations.
| Agonist (Target) | Route of Administration | Common Adverse Events | Dose-Limiting Toxicities |
| This compound (TLR7) | Intravenous | Data not publicly available | Data not publicly available |
| Vesatolimod (GS-9620) (TLR7) | Oral | Fatigue, nausea, myalgia, nasal congestion, upper respiratory tract infection, mild and transient flu-like symptoms.[7][8] | Generally well-tolerated at doses from 1 to 12 mg; no drug-related serious adverse events leading to discontinuation reported in some studies.[7][8] |
| 852A (Resiquimod) (TLR7/8) | Intravenous, Subcutaneous | Fever, fatigue, local injection site irritation and pain.[1] | Fatigue and constitutional symptoms at doses ≥1.2 mg/m².[1] |
| RO6870868 (TLR7) | Oral | Pyrexia, headache, dizziness, myalgia, nausea (generally mild).[9][10] | Well-tolerated in healthy volunteers with no serious adverse events reported.[9][10] |
| BNT411 (TLR7) | Intravenous | Fatigue, pyrexia, chills, nausea. | Grade ≥3 transient lymphocytopenia at higher doses. |
| TLR9 Agonists (e.g., CpG ODNs) (TLR9) | Various (Systemic) | Anemia, neutropenia, leukopenia, lymphopenia, thrombocytopenia, flu-like symptoms, diarrhea, headache, injection-site reactions. | Generally acceptable toxicity, except when combined with immunosuppressive agents in certain cancers. |
Table 1: Summary of Adverse Events Associated with Systemic TLR Agonists. This table summarizes common adverse events and dose-limiting toxicities observed in clinical trials of various systemic TLR agonists. The absence of data for this compound is noted.
Experimental Protocols for Safety Evaluation
The safety assessment of systemic TLR agonists in clinical trials involves a comprehensive set of methodologies to monitor and grade potential toxicities.
1. Monitoring for Cytokine Release Syndrome (CRS):
-
Objective: To detect and manage the systemic inflammatory response resulting from cytokine activation.
-
Methodology:
-
Regular monitoring of vital signs (temperature, blood pressure, heart rate, respiratory rate, oxygen saturation).
-
Frequent laboratory monitoring of complete blood count, coagulation profiles, and chemistry panels.
-
Measurement of inflammatory markers such as C-reactive protein (CRP), ferritin, and cytokines (e.g., IL-6, TNF-α, IFN-γ).
-
Clinical assessment for signs and symptoms of CRS, including fever, hypotension, and hypoxia.
-
-
Grading: Adverse events are typically graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The CTCAE provides a standardized scale from Grade 1 (mild) to Grade 5 (death) for various adverse events, including CRS.
2. Immunotoxicity Assessment:
-
Objective: To evaluate the potential for unintended and adverse effects on the immune system.
-
Methodology:
-
Standard Toxicology Studies: These include assessments of clinical pathology and histopathology of lymphoid organs.
-
T-dependent Antibody Response (TDAR) Assay: This is a key functional assay to assess the integrated activity of various immune cells.
-
Flow Cytometry: Used for lymphocyte subset analysis to monitor changes in different immune cell populations.
-
Functional Assays: Evaluation of natural killer (NK) cell activity, lymphocyte proliferation, and macrophage/neutrophil function.
-
-
Regulatory Guidance: The ICH S8 guideline provides a framework for immunotoxicity testing, although a case-by-case approach is often adopted for immunomodulatory drugs.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and evaluation processes, the following diagrams are provided.
Caption: A simplified diagram of the TLR7 signaling cascade initiated by a TLR7 agonist.
Caption: A typical workflow for evaluating the safety of a systemic TLR agonist.
Conclusion
The development of systemic TLR agonists for cancer immunotherapy holds significant promise. Based on preclinical data, this compound's selectivity for TLR7 and its rapid elimination profile are features that could potentially translate to a favorable safety profile. However, without access to the clinical data from the Phase 1/2 trial, a direct and quantitative comparison of its safety relative to other systemic TLR agonists is not possible. The broader class of systemic TLR agonists demonstrates a predictable pattern of on-target, immune-related adverse events, primarily flu-like symptoms, which are generally manageable. Further disclosure of the clinical safety findings for this compound is necessary for a comprehensive evaluation and to guide the future development of this and other systemic TLR7 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. thestormriders.org [thestormriders.org]
- 3. Frontiers | this compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 4. SITC 2019 [sitc.sitcancer.org]
- 5. SITC 2019 [sitc.sitcancer.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. langfordfinancialservices.com [langfordfinancialservices.com]
- 8. SITC 2019 [sitc.sitcancer.org]
- 9. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunotherapies targeting stimulatory pathways and beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunomodulatory Properties of Guretolimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Guretolimod (DSP-0509), a novel Toll-like receptor 7 (TLR7) agonist, against other well-characterized TLR agonists. The focus is on its immunomodulatory properties, supported by preclinical and clinical experimental data. This document is intended to be a resource for researchers in immunology and oncology, providing objective data to inform future research and development.
Introduction to Guretolimod and TLR Agonism
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a critical role in the innate immune system.[1] Activation of TLRs triggers downstream signaling cascades that lead to the production of inflammatory cytokines and the activation of adaptive immunity, making TLR agonists promising candidates for cancer immunotherapy.[2]
Guretolimod (this compound) is a novel, systemically available small-molecule agonist highly selective for TLR7.[3][4][5] TLR7 recognizes single-stranded RNA and its activation on dendritic cells (DCs) and other immune cells leads to the production of Type I interferons (IFN) and other cytokines, initiating a potent anti-tumor immune response.[2] This guide compares Guretolimod with other TLR agonists, specifically the TLR7/8 agonist Resiquimod (B1680535) and the TLR8-selective agonists Motolimod and Selgantolimod, to highlight the distinct immunomodulatory profiles conferred by selective TLR7 agonism.
Comparative Data of TLR Agonists
The following tables summarize the key characteristics and observed immunomodulatory effects of Guretolimod in comparison to other TLR agonists.
Table 1: Key Properties of Selected TLR Agonists
| Property | Guretolimod (this compound) | Resiquimod (R-848) | Motolimod (VTX-2337) | Selgantolimod (GS-9688) |
| TLR Selectivity | TLR7 Agonist[3] | TLR7/8 Agonist[6] | Selective TLR8 Agonist[7][8] | Selective TLR8 Agonist[9][10] |
| EC50 (Human TLR) | TLR7: 316 nMTLR8: >10,000 nM[3] | Not specified in searches | TLR8: 108.7 nM[11] | Not specified in searches |
| Primary Cellular Targets | Dendritic Cells (DCs), particularly plasmacytoid DCs (pDCs)[2][12] | DCs, Monocytes, Macrophages, NK cells[6] | Monocytes, Myeloid Dendritic Cells (mDCs)[8] | Monocytes, Macrophages, Conventional Dendritic Cells (cDCs)[9][13] |
| Administration Route | Intravenous (systemic)[2] | Topical, Systemic[6] | Subcutaneous (systemic)[11] | Oral[10] |
| Key Induced Cytokines | IFNα, Type I IFNs[2] | Proinflammatory cytokines, IL-12[6] | IL-6, G-CSF, MCP-1, MIP-1β, IL-12, TNFα, IFNγ[7][8] | IL-12, TNFα, IFNγ[9][10] |
Table 2: Summary of Preclinical and Clinical Immunomodulatory Effects
| Effect | Guretolimod (this compound) | Resiquimod (R-848) | Motolimod (VTX-2337) | Selgantolimod (GS-9688) |
| In Vitro (Human PBMCs) | Lower minimum cytokine induction dose compared to 852A (another TLR7/8 agonist).[3] | Induces secretion of proinflammatory cytokines.[6] | Induces a repertoire of mediators including IL-6, G-CSF, MCP-1, and MIP1-β.[7] | Induces IL-12 and TNF-α.[9] |
| In Vivo (Mouse Models) | Suppresses primary tumor growth and lung metastasis; effect is CD8+ T cell-dependent.[2] | Enhances specific T cell responses when used as a vaccine adjuvant.[6] | Induces Th1 polarizing cytokines (IL-12p70, TNF-α, IFNγ).[8] | Shows antiviral efficacy in the woodchuck model of chronic hepatitis B.[14] |
| Immune Cell Modulation | Increases infiltration of NK cells, CD4+ T cells, and Tregs in tumors; decreases macrophages.[12][15] | Activates NK and NKT cells.[6] | Enhances NK cell function and augments antibody-dependent cell cytotoxicity (ADCC).[8] | Activates NK cells, MAIT cells, and HBV-specific CD8+ T cells.[9] |
| Combination Therapy | Synergistically enhances anti-tumor effects of anti-PD-1 and anti-CTLA-4 antibodies.[2] | Improves efficacy of DC-based tumor immunotherapy.[16] | Designed to act in concert with other immunotherapies like monoclonal antibodies.[8] | Not specified in searches |
| Clinical Observation | Phase I study (NCT03416335) evaluating safety and PK in advanced solid tumors.[3][17] | Topical application is safe and effective at activating a local immune response.[6] | Dose-related increases in plasma biomarkers observed in late-stage cancer patients.[7] | In clinical development for chronic hepatitis B.[14] |
Signaling Pathways and Experimental Workflows
Visualizations of the key signaling pathway for Guretolimod and a typical experimental workflow for evaluating TLR agonists are provided below.
References
- 1. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 2. This compound, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-Stage Cancer Patients Remain Highly Responsive to Immune Activation by the Selective TLR8 Agonist Motolimod (VTX-2337) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Motolimod effectively drives immune activation in advanced cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of TLR8 Agonist GS‐9688 (Selgantolimod) in Chronic Hepatitis B: Remodeling of Antiviral and Regulatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Toll‐Like Receptor 8 Agonist GS‐9688 Induces Sustained Efficacy in the Woodchuck Model of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal Procedures for DSP-0509: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing DSP-0509 (Guretolimod), a potent TLR7 agonist, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with standard laboratory safety practices and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, particularly in its powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
Quantitative Data for Disposal Considerations
While specific quantitative limits for the disposal of this compound are not publicly available and can vary based on local regulations, the following table summarizes key chemical properties that inform its handling and disposal as a hazardous chemical waste.
| Parameter | Value | Implications for Disposal |
| Chemical Name | Guretolimod (this compound) | Treat as a specialized chemical waste. |
| Physical State | Solid powder | Minimize dust generation during handling. |
| Solubility | Soluble in DMSO | Consider the final solvent when segregating waste streams. |
| Chemical Family | Heterocyclic compound | Potential for reactivity with other chemical classes; avoid mixing with incompatible waste. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether as a pure compound or in solution, involves a multi-step process to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Pure this compound: Any expired or unused pure this compound powder should be treated as hazardous chemical waste. Do not mix it with other solid wastes.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and weighing paper, must be considered contaminated and disposed of as hazardous solid waste.
-
Solutions: Solutions containing this compound should be collected as hazardous liquid waste. Segregate halogenated and non-halogenated solvent waste streams as per your institution's guidelines.
2. Waste Collection and Labeling:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Guretolimod (this compound)"
-
The primary hazard(s) (e.g., "Toxic," "Irritant" - consult the specific Safety Data Sheet).
-
The accumulation start date.
-
-
-
Liquid Waste:
-
Use a dedicated, sealable, and chemically compatible container for liquid waste containing this compound.
-
Label the container clearly with "Hazardous Waste," the chemical name, the solvent system (e.g., "this compound in DMSO"), and the approximate concentration.
-
3. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Secondary containment should be used to prevent spills.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Experimental Workflow for Waste Management
The following diagram illustrates the logical flow for managing this compound waste in a laboratory setting.
Caption: Decision-making workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's EHS guidelines for the most accurate and up-to-date information.
Essential Safety and Logistical Information for Handling DSP-0509
For researchers, scientists, and drug development professionals, the safe and effective handling of investigational compounds like DSP-0509 (Guretolimod) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the integrity of your research and the safety of laboratory personnel. This compound is a potent and selective agonist of Toll-like receptor 7 (TLR7), with applications in immunotherapy and cancer research.[1] While a supplier's Material Safety Data Sheet (MSDS) may classify the compound as non-hazardous, it is prudent to handle it with the care afforded to all investigational drugs, particularly those with immunostimulatory properties.
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for this compound.
Table 1: Storage and Stability
| Condition | Temperature | Duration | Notes |
| Stock Solution | -80°C | 6 months | Sealed, away from moisture and light.[2] |
| -20°C | 1 month | Sealed, away from moisture and light.[2] | |
| Solid Powder | -20°C | Refer to Certificate of Analysis | |
| Shipping | Room Temperature | Varies | For continental US; may vary elsewhere.[3] |
Table 2: Solubility of this compound Hydrochloride in DMSO
| Molarity (mM) | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 | 1.8181 mL | 9.0907 mL | 18.1815 mL |
| 5 | 0.3636 mL | 1.8181 mL | 3.6363 mL |
| 10 | 0.1818 mL | 0.9091 mL | 1.8181 mL |
| 25 | 0.0727 mL | 0.3636 mL | 0.7273 mL |
| 50 | 0.0364 mL | 0.1818 mL | 0.3636 mL |
| 100 | 0.0182 mL | 0.0909 mL | 0.1818 mL |
| Data derived from supplier information.[2] |
Personal Protective Equipment (PPE) and Handling Precautions
Given the investigational nature of this compound and its potent biological activity as a TLR7 agonist, a cautious approach to handling is essential. Adherence to the following PPE and handling guidelines is mandatory to minimize exposure risk.
Required Personal Protective Equipment:
-
Gloves: Two pairs of nitrile gloves (chemotherapy-rated) should be worn at all times when handling the solid compound or its solutions. Change gloves immediately if contaminated, torn, or punctured.
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A clean, buttoned lab coat must be worn. A disposable gown is recommended when handling larger quantities or during procedures with a high risk of splashing.
-
Respiratory Protection: While the MSDS does not specify respiratory protection, it is best practice to handle the solid compound in a certified chemical fume hood or a Class II biological safety cabinet to avoid inhalation of airborne particles.
General Handling Precautions:
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or biological safety cabinet.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Spill Management: A spill kit appropriate for chemical spills should be readily available. In case of a spill, follow established laboratory procedures for hazardous material cleanup.
Experimental Protocols: Preparation of this compound for In Vitro Studies
This protocol outlines the steps for preparing a stock solution of this compound in DMSO and its subsequent dilution for use in cell culture experiments.
Materials:
-
This compound (Guretolimod) solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for your cell line
Procedure:
-
Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a chemical fume hood or biological safety cabinet, weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (refer to Table 2). For example, to prepare a 10 mM stock solution from 1 mg of this compound hydrochloride (MW: 550.01 g/mol ), add approximately 0.1818 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage of Stock Solution:
-
Store the aliquoted stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Ensure vials are tightly sealed and protected from light.
-
-
Preparation of Working Solution for Cell Culture:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
For in vitro studies, a final DMSO concentration of 0.1% is often recommended to minimize solvent toxicity to cells.[4]
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would first dilute the 10 mM stock solution 1:100 in cell culture medium to create an intermediate solution of 100 µM, and then add this intermediate solution to your cells at a 1:10 ratio.
-
Always prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.
-
Disposal Plan
Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures:
-
Unused Solid Compound and Stock Solutions: Unused solid this compound and concentrated stock solutions should be disposed of as hazardous chemical waste.[5]
-
Collect in a designated, properly labeled, and sealed hazardous waste container.
-
Follow your institution's guidelines for chemical waste pickup and disposal. Do not pour down the drain.
-
-
Contaminated Consumables:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container for hazardous chemical waste.
-
Non-Sharps: Contaminated gloves, pipette tips, tubes, and flasks should be collected in a dedicated, clearly labeled hazardous waste bag or container.
-
-
Decontamination of Work Surfaces:
-
At the end of each work session, decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a suitable laboratory disinfectant).
-
All cleaning materials should be disposed of as hazardous waste.
-
Experimental Workflow for In Vitro Studies with this compound
The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound on a cancer cell line.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
